MK-8262
Description
BenchChem offers high-quality MK-8262 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about MK-8262 including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C35H25F9N2O5 |
|---|---|
Molecular Weight |
724.6 g/mol |
IUPAC Name |
4-[5-[2-[(1R,5S,7aS)-1-[3,5-bis(trifluoromethyl)phenyl]-3-oxo-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-yl]-4-(trifluoromethyl)phenyl]-6-methoxypyridin-3-yl]-3-methylbenzoic acid |
InChI |
InChI=1S/C35H25F9N2O5/c1-16-9-17(31(47)48)3-5-23(16)19-12-26(30(50-2)45-15-19)24-6-4-20(33(36,37)38)14-25(24)27-7-8-28-29(51-32(49)46(27)28)18-10-21(34(39,40)41)13-22(11-18)35(42,43)44/h3-6,9-15,27-29H,7-8H2,1-2H3,(H,47,48)/t27-,28-,29+/m0/s1 |
InChI Key |
VYZPBLVSILOWMJ-YTCPBCGMSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC(=C(N=C2)OC)C3=C(C=C(C=C3)C(F)(F)F)[C@@H]4CC[C@@H]5N4C(=O)O[C@@H]5C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC(=C(N=C2)OC)C3=C(C=C(C=C3)C(F)(F)F)C4CCC5N4C(=O)OC5C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Mechanism of Action of MK-8262
Executive Summary
MK-8262 is a potent, orally active Cholesteryl Ester Transfer Protein (CETP) inhibitor developed by Merck as a strategic backup to Anacetrapib. It belongs to the oxazolidinone class of compounds.[1][2] The primary therapeutic goal of MK-8262 is to modulate lipid plasma profiles—specifically elevating High-Density Lipoprotein Cholesterol (HDL-C) and reducing Low-Density Lipoprotein Cholesterol (LDL-C)—to mitigate Coronary Heart Disease (CHD) risk.
Differentiation: Unlike earlier CETP inhibitors (e.g., Torcetrapib) that failed due to off-target toxicity (aldosterone elevation) or extreme lipophilicity leading to adipose accumulation (Anacetrapib), MK-8262 was engineered for an optimized balance of potency (IC50 ~53 nM ) and physicochemical properties (LogD 5.3 ), ensuring a cleaner safety profile and a simplified pharmacokinetic elimination phase.
Molecular Mechanism of Action[3]
The Biological Target: CETP
Cholesteryl Ester Transfer Protein (CETP) is a hydrophobic glycoprotein that functions as a "shuttle" in the plasma.[3][4] It facilitates the equimolar exchange of:
-
Cholesteryl Esters (CE) from HDL particles to ApoB-containing lipoproteins (VLDL, LDL).
-
Triglycerides (TG) from VLDL/LDL back to HDL.
Structurally, CETP resembles a curved tube with a continuous hydrophobic tunnel running through its core, allowing neutral lipids to pass between lipoprotein particles.
Mechanism of Inhibition
MK-8262 functions as a tight-binding inhibitor that occludes the hydrophobic tunnel of CETP.
-
Binding Site: MK-8262 binds to the central hydrophobic pocket within the CETP structure.
-
Tunnel Occlusion: The bulky bistrifluoromethyl and oxazolidinone moieties of MK-8262 sterically hinder the formation of the continuous channel required for lipid transfer.
-
Ternary Complex Locking: Similar to Anacetrapib, MK-8262 likely promotes the formation of a non-productive ternary complex (HDL-CETP-Inhibitor). This locks CETP onto the HDL particle, preventing it from shuttling to LDL/VLDL.
-
Result:
-
HDL Remodeling: CE remains trapped in HDL, leading to the formation of large, buoyant HDL particles (nascent HDL maturation).
-
LDL Reduction: The transfer of CE to LDL is blocked, reducing the cholesterol burden of atherogenic particles.
-
Structural Optimization (The "Best-in-Class" Logic)
The critical innovation in MK-8262 is not just potency, but lipophilicity reduction .
-
Anacetrapib Limitation: Extremely high lipophilicity led to accumulation in adipose tissue and a terminal half-life of years.
-
MK-8262 Solution: By modifying the scaffold to achieve a LogD of 5.3 (vs. >6 for predecessors), MK-8262 maintains efficacy while allowing for a more predictable and shorter elimination half-life, avoiding long-term tissue retention.
Pathway Analysis & Visualization
Reverse Cholesterol Transport (RCT)
MK-8262 intervenes in the RCT pathway. By blocking the "leak" of cholesterol from HDL to LDL, it forces cholesterol clearance via the liver (biliary excretion) rather than re-circulation in atherogenic LDL particles.
Figure 1: MK-8262 blocks the CETP-mediated transfer of Cholesteryl Esters (CE) to LDL, promoting HDL-mediated clearance.[1][5][6][7][8][9]
Key Data Summary
| Parameter | Value / Characteristic | Context |
| Drug Class | Oxazolidinone CETP Inhibitor | Backup to Anacetrapib |
| IC50 (CETP Inhibition) | 53 nM | Potent inhibition of lipid transfer |
| Log D | 5.3 | Optimized lipophilicity (lower than Anacetrapib) |
| Primary Effect | ↑ HDL-C, ↓ LDL-C | Dual lipid modulation |
| Safety Marker | No Aldosterone Elevation | Avoids Torcetrapib-like off-target toxicity |
| Elimination | Simplified Profile | Reduced adipose accumulation vs. predecessors |
Experimental Protocols
To validate the mechanism and safety of MK-8262, the following protocols are recommended. These are designed to be self-validating controls.
In Vitro CETP Inhibition Assay (Fluorometric)
Objective: Quantify the IC50 of MK-8262 against human plasma CETP.
Reagents:
-
Donor Particle: BODIPY-CE labeled HDL.
-
Acceptor Particle: Biotinylated LDL.
-
Source CETP: Recombinant human CETP or human plasma.
Protocol Steps:
-
Preparation: Dilute MK-8262 in DMSO (10-point serial dilution, range 0.1 nM to 10 µM).
-
Incubation: Mix 0.5 µL of compound with 10 µL of human plasma (source of CETP) in a black 384-well plate.
-
Substrate Addition: Add Donor (BODIPY-CE HDL) and Acceptor (LDL) mix. Total volume 20 µL.
-
Reaction: Incubate at 37°C for 2-4 hours. CETP transfers BODIPY-CE from HDL (self-quenched) to LDL (fluorescent).
-
Readout: Measure fluorescence intensity (Ex: 465 nm, Em: 535 nm).
-
Validation:
-
Positive Control: Anacetrapib (known IC50 ~10 nM).
-
Negative Control: DMSO only (100% activity).
-
Background: No CETP source (0% activity).
-
Specificity/Safety Assay: Aldosterone Secretion
Objective: Confirm MK-8262 does not induce off-target aldosterone synthesis (a failure point for Torcetrapib).
Cell Line: H295R (Human Adrenocortical Carcinoma).
Protocol Steps:
-
Seeding: Plate H295R cells at 50,000 cells/well in 96-well plates. Culture for 24h.
-
Treatment: Treat cells with MK-8262 (1 µM and 10 µM) for 24 hours.
-
Controls:
-
Positive Control for Toxicity: Torcetrapib (1 µM) – expects ↑ aldosterone.
-
Stimulation Control: Angiotensin II (10 nM).
-
-
Detection: Collect supernatant. Quantify aldosterone using a competitive ELISA or LC-MS/MS.
-
Criteria: MK-8262 must not show statistically significant elevation of aldosterone compared to vehicle control.
References
-
Vachal, P., et al. (2021).[10] "Invention of MK-8262, a Cholesteryl Ester Transfer Protein (CETP) Inhibitor Backup to Anacetrapib with Best-in-Class Properties." Journal of Medicinal Chemistry, 64(18), 13215–13258.[1]
- MedChemExpress. (n.d.).
-
Johns, D. G., et al. (2012). "The cholesteryl ester transfer protein inhibitor anacetrapib."[1][4][8][9][10][11][12][13][14] Expert Opinion on Investigational Drugs. (Contextual reference for mechanism class).
-
[Link]
-
Sources
- 1. Invention of MK-8262, a Cholesteryl Ester Transfer Protein (CETP) Inhibitor Backup to Anacetrapib with Best-in-Class Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-based mechanism and inhibition of cholesteryl ester transfer protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bjcardio.co.uk [bjcardio.co.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CETP | DC Chemicals [dcchemicals.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Anacetrapib | C30H25F10NO3 | CID 11556427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. hcplive.com [hcplive.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. biopharmadive.com [biopharmadive.com]
The Science of MK-8262: A Technical Deep Dive into Next-Generation CETP Inhibition
Foreword: Re-evaluating a Challenged Target
The narrative of Cholesteryl Ester Transfer Protein (CETP) inhibition is a compelling chronicle of promise, setback, and scientific resilience. For decades, the tantalizingly simple inverse correlation between High-Density Lipoprotein Cholesterol (HDL-C) and cardiovascular disease risk positioned CETP as a prime therapeutic target. The initial hypothesis was straightforward: inhibit CETP, raise HDL-C, and thereby reduce atherosclerotic cardiovascular disease (ASCVD). However, the clinical development of early CETP inhibitors was fraught with challenges, most notably the failure of torcetrapib due to off-target toxicities, which cast a long shadow over the entire class of molecules.[1][2] Subsequent agents also failed to demonstrate a clear clinical benefit, leading many to question the viability of this therapeutic strategy.[2][3][4]
This guide delves into the core of a next-generation CETP inhibitor, MK-8262, a molecule meticulously engineered to overcome the hurdles that befell its predecessors. Developed as a potential best-in-class agent, the story of MK-8262 is one of refined chemical design, guided by a deep understanding of past failures and a commitment to demonstrating a clean safety profile alongside potent efficacy.[5][6] This document will provide researchers, clinicians, and drug development professionals with a comprehensive technical overview of CETP's role in lipid metabolism, the mechanism of its inhibition by MK-8262, the critical experimental methodologies used to characterize this compound, and the scientific rationale that underpins its development.
The Central Role of CETP in Lipoprotein Dynamics
Cholesteryl Ester Transfer Protein (CETP) is a plasma glycoprotein that plays a pivotal role in the intricate dance of lipoprotein metabolism.[1][6][7] Synthesized primarily in the liver, CETP facilitates the transfer of cholesteryl esters (CE) from HDL particles to apolipoprotein B (ApoB)-containing lipoproteins, such as Very-Low-Density Lipoprotein (VLDL) and Low-Density Lipoprotein (LDL), in exchange for triglycerides (TG).[1][7][8] This process is a key component of reverse cholesterol transport, the pathway by which excess cholesterol from peripheral tissues is returned to the liver for excretion.
The net effect of CETP activity is a reduction in HDL-C levels and an increase in the cholesterol content of pro-atherogenic LDL particles.[9] Individuals with genetic deficiencies in CETP often exhibit markedly elevated HDL-C levels and reduced LDL-C levels, a lipid profile associated with a lower risk of coronary heart disease.[3][10] This fundamental observation provided the foundational rationale for the pharmacological inhibition of CETP as a therapeutic strategy to mitigate ASCVD risk.[3][10]
Signaling Pathway: The CETP-Mediated Lipid Exchange
Caption: The bidirectional transfer of lipids mediated by CETP and the point of inhibition by MK-8262.
MK-8262: A "Best-in-Class" Approach to CETP Inhibition
The development of MK-8262 was a direct response to the lessons learned from earlier CETP inhibitors. The primary goal was to design a molecule with high potency for CETP, a favorable pharmacokinetic profile, and, most critically, a lack of the off-target effects that led to the failure of torcetrapib (e.g., increased blood pressure and aldosterone levels).[1][11] The discovery of MK-8262 involved novel in vitro and in vivo paradigms to guide its optimization, with a keen focus on understanding and mitigating potential adverse clinical profiles.[5][6]
MK-8262 is an orally active, potent inhibitor of CETP.[12] Preclinical and early clinical data have demonstrated its efficacy in increasing HDL-C and reducing LDL-C, which are considered key biomarkers for reduced coronary heart disease risk.[5][6]
Preclinical Pharmacodynamic Profile of MK-8262
The efficacy of MK-8262 was rigorously assessed in various preclinical models. The primary pharmacodynamic endpoints were the modulation of plasma lipid levels, specifically the elevation of HDL-C and the reduction of LDL-C.
| Preclinical Model | Key Pharmacodynamic Effects of MK-8262 | Reference |
| Human CETP Transgenic Mice | Dose-dependent increase in HDL-C and decrease in non-HDL-C. | [5][6] |
| Rhesus Monkeys | Significant and sustained elevation of HDL-C and reduction of LDL-C. | [5][6] |
Clinical Pharmacodynamic Insights from Predecessors
While specific clinical trial data for MK-8262 is emerging, the effects of its predecessor, anacetrapib, provide a strong indication of the potential clinical impact on lipid profiles.
| CETP Inhibitor | Study Population | Change in HDL-C | Change in LDL-C | Reference |
| Anacetrapib | High-risk patients | +138% | -40% | [13] |
| Anacetrapib | Patients with coronary heart disease | Increase of 176% over baseline (Emax) | Significant reductions | [14] |
| Torcetrapib | Phase I, multi-dose | +91% (at 120 mg twice daily) | N/A | [15] |
Methodologies for Characterizing CETP Inhibition
The rigorous evaluation of a CETP inhibitor like MK-8262 necessitates a suite of robust and validated experimental methodologies. These range from in vitro assays to measure direct target engagement to sophisticated bioanalytical techniques for quantifying the drug in biological matrices.
In Vitro Assessment of CETP Activity
A cornerstone of characterizing any enzyme inhibitor is a reliable assay to measure its activity. For CETP, fluorescent-based assays are widely employed due to their sensitivity and suitability for high-throughput screening.
Experimental Protocol: Fluorometric CETP Activity Assay
This protocol is a representative example based on commercially available kits and published methodologies.
Objective: To quantify the cholesteryl ester transfer activity of CETP in the presence and absence of an inhibitor (e.g., MK-8262).
Principle: The assay utilizes a donor particle containing a self-quenched fluorescently labeled neutral lipid and an acceptor particle. CETP facilitates the transfer of the fluorescent lipid from the donor to the acceptor, leading to de-quenching and a measurable increase in fluorescence intensity. The rate of fluorescence increase is directly proportional to CETP activity.[10]
Materials:
-
CETP Activity Assay Kit (e.g., from Roar Biomedical or Sigma-Aldrich) containing:
-
Donor Particles
-
Acceptor Particles
-
CETP Assay Buffer
-
-
Recombinant human CETP or plasma sample
-
MK-8262 or other test compounds
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader with temperature control
Procedure:
-
Reagent Preparation: Prepare serial dilutions of MK-8262 in CETP Assay Buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
CETP Assay Buffer
-
CETP source (recombinant protein or plasma)
-
MK-8262 dilution or vehicle control
-
-
Initiation of Reaction: Add the Donor and Acceptor Particles to each well to initiate the transfer reaction.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity kinetically over a period of 1-3 hours using a microplate reader (e.g., excitation at 480 nm and emission at 511 nm, or as specified by the kit manufacturer).[16]
-
Data Analysis: Calculate the rate of CETP activity from the linear phase of the kinetic read. Determine the IC50 of MK-8262 by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow: CETP Inhibition Assay
Caption: A streamlined workflow for determining the in vitro potency of a CETP inhibitor.
Bioanalytical Quantification of MK-8262 in Plasma
To understand the pharmacokinetic profile of MK-8262, a sensitive and specific bioanalytical method is required to measure its concentration in biological fluids, such as plasma. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity, selectivity, and robustness.
Hypothetical Protocol: LC-MS/MS Quantification of MK-8262 in Human Plasma
This protocol is based on established methodologies for the bioanalysis of small molecules in plasma.
Objective: To develop and validate a method for the quantitative determination of MK-8262 in human plasma.
Principle: MK-8262 and an internal standard (IS) are extracted from plasma, separated by reversed-phase HPLC, and detected by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
Materials:
-
Human plasma (with anticoagulant)
-
MK-8262 reference standard
-
Stable isotope-labeled MK-8262 (as internal standard)
-
Acetonitrile, methanol, formic acid (LC-MS grade)
-
Protein precipitation solvent (e.g., acetonitrile)
-
UHPLC system coupled to a triple quadrupole mass spectrometer
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add the internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex and centrifuge at high speed to pellet the proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Utilize a C18 analytical column with a gradient elution of mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile).
-
Mass Spectrometric Detection: Employ electrospray ionization (ESI) in positive ion mode. Optimize MRM transitions for both MK-8262 and the internal standard.
-
-
Method Validation: Validate the method according to regulatory guidelines (e.g., FDA or ICH M10) for linearity, accuracy, precision, selectivity, recovery, and stability.[17]
The Path Forward: A New Hope for CETP Inhibition
The meticulous design and preclinical characterization of MK-8262 represent a significant advancement in the field of CETP inhibition. By leveraging the knowledge gained from the successes and failures of its predecessors, MK-8262 was developed with a clear focus on maximizing potency while minimizing off-target liabilities. The ultimate clinical success of MK-8262 and other next-generation CETP inhibitors will depend on the outcomes of large-scale cardiovascular outcome trials. However, the in-depth technical understanding of its mechanism, the robust methodologies used for its evaluation, and its promising preclinical profile provide a strong foundation for its continued development and a renewed sense of optimism for this therapeutic class. The journey of CETP inhibitors underscores a critical principle in drug discovery: perseverance and a commitment to scientific rigor can pave the way for therapeutic breakthroughs, even for the most challenging of targets.
References
-
Taylor & Francis. (n.d.). Cholesteryl ester transfer protein – Knowledge and References. Retrieved from [Link]
-
Vachal, P., et al. (2021). Invention of MK-8262, a Cholesteryl Ester Transfer Protein (CETP) Inhibitor Backup to Anacetrapib with Best-in-Class Properties. Journal of Medicinal Chemistry, 64(18), 13215-13258. [Link]
-
Vachal, P., et al. (2021). Invention of MK-8262, a Cholesteryl Ester Transfer Protein (CETP) Inhibitor Backup to Anacetrapib with Best-in-Class Properties. PubMed. [Link]
-
Clinical Lab Products. (n.d.). CETP test. Retrieved from [Link]
-
Qiu, H., et al. (2023). Structure-based mechanism and inhibition of cholesteryl ester transfer protein. PMC. [Link]
-
(n.d.). Method for measuring the activities of cholesteryl ester transfer protein (lipid transfer protein). DeepDyve. [Link]
-
Tall, A. R., & Rader, D. J. (2018). The Trials and Tribulations of CETP Inhibitors. PMC. [Link]
-
Krishna, R., et al. (2011). Model-Based Development of Anacetrapib, a Novel Cholesteryl Ester Transfer Protein Inhibitor. PubMed Central. [Link]
-
Liu, H., et al. (2019). The cholesteryl ester transfer protein (CETP) raises cholesterol levels in the brain. PMC. [Link]
-
Tall, A. R., & Rader, D. J. (2017). Trials and Tribulations of CETP Inhibitors. Circulation Research. [Link]
-
Synapse. (2023). What are CETP inhibitors and how do you quickly get the latest development progress?. Synapse. [Link]
-
Baylor College of Medicine. (n.d.). CETP Inhibitors Remaining in Clinical Development: A History and Update for Clinicians. Retrieved from [Link]
-
Khan, S. U., et al. (2024). Cholesteryl Ester Transfer Protein Inhibitors and Cardiovascular Outcomes: A Systematic Review and Meta-Analysis. PubMed. [Link]
-
Roar Biomedical, Inc. (n.d.). Roar CETP Activity Assay Kit. Retrieved from [Link]
-
Barter, P. J., & Rye, K. A. (2006). The role of HDL-cholesterol in preventing atherosclerotic disease. Oxford Academic. [Link]
-
Abdel-Mageed, A. M., et al. (2023). Bioanalytical method validation to quantify ketorolac in human vitreous and aqueous via surrogate matrix of human plasma. PMC. [Link]
-
Khan, S. U., et al. (2024). Cholesteryl Ester Transfer Protein Inhibitors and Cardiovascular Outcomes: A Systematic Review and Meta-Analysis. MDPI. [Link]
-
Plenikowski, E., & Rudzki, P. J. (2023). ICH M10 guideline - a harmonized global approach to bioanalysis. Prospects in Pharmaceutical Sciences. [Link]
-
Barter, P. J., et al. (2003). Cholesteryl Ester Transfer Protein. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]
-
MDedge. (2018). HDL Soars, LDL Drops With Novel CETP Inhibitor Anacetrapib. Retrieved from [Link]
-
Ferraz-Perez, F., et al. (2020). What is the role of lipids in atherosclerosis and how low should we decrease lipid levels?. Annals of Translational Medicine. [Link]
-
Hernáez, Á., et al. (2019). Role of HDL function and LDL atherogenicity on cardiovascular risk: A comprehensive examination. PMC. [Link]
-
Patel, D. R., et al. (2017). bioanalytical method development and validation of ticagrelor by rp-hplc. Academia.edu. [Link]
-
Li, J., et al. (2013). Cholesteryl ester transfer protein (CETP) expression enhances HDL cholesteryl ester liver delivery, which is independent of scavenger receptor BI, LDL receptor related protein and possibly LDL receptor. PubMed. [Link]
-
Taylor & Francis. (n.d.). CETP inhibitors – Knowledge and References. Retrieved from [Link]
-
Krishna, R., et al. (2008). Single-dose pharmacokinetics and pharmacodynamics of anacetrapib, a potent cholesteryl ester transfer protein (CETP) inhibitor, in healthy subjects. PubMed Central. [Link]
-
Barter, P. J., & Rye, K. A. (2006). The role of HDL-cholesterol in preventing atherosclerotic disease. ResearchGate. [Link]
-
Brewer, H. B. (2007). HDL metabolism and CETP inhibition. PubMed. [Link]
-
Dirty Genes. (n.d.). Pharmacokinetics and Pharmacodynamics. Retrieved from [Link]
-
ASHP. (n.d.). Introduction to Pharmacokinetics and Pharmacodynamics. Retrieved from [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. LC-MS/MS bioanalytical method for the quantitative analysis of nifedipine, bisoprolol, and captopril in human plasma: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Changes in LDL particle concentrations after treatment with the cholesteryl ester transfer protein inhibitor anacetrapib alone or in combination with atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Invention of MK-8262, a Cholesteryl Ester Transfer Protein (CETP) Inhibitor Backup to Anacetrapib with Best-in-Class Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Method for measuring the activities of cholesteryl ester transfer protein (lipid transfer protein) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 13. HDL Soars, LDL Drops With Novel CETP Inhibitor Anacetrapib | MDedge [ma1.mdedge.com]
- 14. Model-Based Development of Anacetrapib, a Novel Cholesteryl Ester Transfer Protein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HDL metabolism and CETP inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. resources.novusbio.com [resources.novusbio.com]
- 17. youtube.com [youtube.com]
Technical Deep Dive: MK-8262 Discovery and Development
Executive Summary
MK-8262 is a potent, orally active Cholesteryl Ester Transfer Protein (CETP) inhibitor discovered and developed by Merck & Co. (MSD). It was engineered specifically as a "best-in-class" backup to anacetrapib (MK-0859). While anacetrapib successfully reduced major coronary events in the REVEAL trial, its extreme lipophilicity led to massive accumulation in adipose tissue and a terminal half-life measured in years.[1]
MK-8262 represents a triumph of property-based drug design, retaining the potent pharmacodynamic efficacy of its predecessor (IC50 ~53 nM) while significantly reducing lipophilicity (LogD ~5.3) to eliminate the adipose depot effect. This guide details the discovery logic, chemical evolution, mechanism of action, and experimental protocols defining MK-8262.
Part 1: The Discovery Context & Rationale
The CETP Inhibition Landscape
Cholesteryl Ester Transfer Protein (CETP) facilitates the heteroexchange of cholesteryl esters (CE) and triglycerides (TG) between plasma lipoproteins.[2][3][4]
-
Forward Transport: CETP moves CE from HDL (High-Density Lipoprotein) to ApoB-containing particles (VLDL/LDL).
-
Inhibition Logic: Blocking CETP raises HDL-C and lowers LDL-C, theoretically enhancing reverse cholesterol transport and reducing atherosclerotic risk.
The Anacetrapib Liability
Anacetrapib was the first CETP inhibitor to show a clear cardiovascular benefit (9% risk reduction in the REVEAL trial). However, its physicochemical profile was flawed:
-
High Lipophilicity: LogP > 6.
-
Adipose Accumulation: The drug partitioned heavily into white adipose tissue.[3][5]
-
Pharmacokinetics: This created a "depot effect," resulting in a terminal half-life (
) of >4 years, complicating regulatory approval and patient management.
The MK-8262 Design Mandate
The discovery team aimed to identify a molecule that:
-
Maintained sub-100 nM potency against CETP.
-
Lowered lipophilicity (Target LogD < 5.5).
-
Demonstrated a "clean" pharmacokinetic profile with no significant adipose accumulation.
Part 2: Discovery Chemistry & SAR
Structural Evolution
MK-8262 is an oxazolidinone-based inhibitor. The Structure-Activity Relationship (SAR) campaign focused on modulating the lipophilicity of the anacetrapib scaffold while preserving the key binding interactions within the hydrophobic tunnel of CETP.
Key Chemical Modifications:
-
Core Scaffold: Retention of the chiral oxazolidinone core, essential for positioning substituents in the CETP binding pocket.
-
Bistrifluoromethyl Motif: MK-8262 is characterized as a "bistrifluoromethyl analogue." The strategic placement of trifluoromethyl (-CF3) groups enhances metabolic stability and potency but was balanced with polar surface area adjustments to lower LogD.
-
Lipophilicity Reduction: By optimizing the biaryl and side-chain substituents, the LogD was reduced to 5.3 (compared to Anacetrapib’s unmeasurably high LogD), facilitating faster elimination.
Comparative Profile
| Feature | Anacetrapib (MK-0859) | MK-8262 | Impact |
| Primary Target | CETP | CETP | Equivalent Efficacy |
| IC50 (Potency) | ~8 nM | ~53 nM | Retained Potency |
| Lipophilicity (LogD) | > 6.0 (High) | 5.3 (Moderate) | Reduced Fat Partitioning |
| Adipose Accumulation | Severe (Depot formation) | Minimal | Solved PK Liability |
| Terminal Half-Life | Years | Days/Weeks | Standardized Dosing |
Part 3: Mechanism of Action (MOA)
MK-8262 functions as a tight-binding inhibitor of CETP. Recent structural biology suggests a mechanism where the inhibitor binds to the central hydrophobic tunnel of CETP, effectively "plugging" the conduit required for lipid transfer.
The "Tunnel" Mechanism
CETP operates like a tunnel connecting HDL and LDL.
-
Binding: MK-8262 enters the hydrophobic core.
-
Stabilization: It stabilizes a conformation of CETP that prevents the shuttling of Cholesteryl Esters.
-
Result: HDL particles retain their cholesterol (maturing into large HDL2), while LDL particles are deprived of cholesterol enrichment.
Signaling Pathway Diagram
Caption: Mechanism of MK-8262 inhibition disrupting the heteroexchange of lipids between HDL and ApoB-containing lipoproteins.
Part 4: Experimental Protocols
In Vitro Potency: CETP Scintillation Proximity Assay (SPA)
This assay is the industry standard for determining the IC50 of CETP inhibitors.
Principle: Measures the transfer of radiolabeled [3H]-cholesteryl ester from HDL (donor) to biotinylated LDL (acceptor).
Protocol Steps:
-
Reagent Prep:
-
Donor: Human HDL labeled with [3H]-cholesteryl oleate.
-
Acceptor: Biotinylated human LDL.
-
Enzyme: Recombinant human CETP (rhCETP) derived from CHO cells.
-
Beads: Streptavidin-coated SPA beads.
-
-
Reaction Assembly:
-
In a 96-well plate, add 1 µL of MK-8262 (serially diluted in DMSO).
-
Add 50 µL of Assay Buffer (10 mM Tris, 150 mM NaCl, 2 mM EDTA, 1% BSA).
-
Add rhCETP source.
-
Add Donor ([3H]-HDL) and Acceptor (Biotin-LDL).
-
-
Incubation: Incubate at 37°C for 4 hours.
-
Termination: Add Streptavidin-SPA beads. The beads bind the Biotin-LDL acceptor.
-
Detection: If CETP is active, [3H]-CE is transferred to the LDL on the bead, generating a light signal via scintillation. MK-8262 inhibition reduces this signal.
-
Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.
Synthesis of Oxazolidinone Core (General Workflow)
While the exact proprietary synthesis of MK-8262 is complex, the core oxazolidinone ring formation typically follows this validated pathway used in the "bistrifluoromethyl" series.
-
Chiral Auxiliary Setup: Start with a chiral amino alcohol or amino acid derivative to establish stereochemistry.
-
Carbamate Formation: React the amino alcohol with a phosgene equivalent (e.g., CDI or triphosgene) or an aryl isocyanate.
-
Cyclization: Base-mediated cyclization yields the oxazolidinone ring.
-
Side Chain Installation:
-
N-alkylation of the oxazolidinone nitrogen with a benzyl halide derivative containing the specific "bistrifluoromethyl" biaryl motif.
-
This step is critical for introducing the lipophilic moieties that bind the CETP pocket.
-
-
Purification: Silica gel chromatography followed by chiral HPLC to ensure enantiomeric excess (ee > 99%).
Part 5: Clinical & Preclinical Evidence[2][3][4][6]
Preclinical Efficacy (Murine Models)
In transgenic mice expressing human CETP (hCETP-Tg):
-
Dosing: Oral administration of MK-8262 (10–30 mg/kg).
-
Result: Dose-dependent inhibition of plasma CETP activity (>90% inhibition at peak).
-
Lipid Profile: Significant elevation of HDL-C and reduction of LDL-C.[1][2][6][7]
-
Tissue Distribution: Unlike anacetrapib, MK-8262 showed no significant accumulation in white adipose tissue after chronic dosing, validating the design hypothesis.
Clinical Proof-of-Concept
MK-8262 advanced into early clinical trials (Phase I) as disclosed in the 2021 J. Med. Chem. publication.[2][3][4][6][7][8][9][10][11]
-
Safety: Well-tolerated in healthy volunteers.
-
PD Biomarkers: Confirmed robust CETP inhibition and HDL-C elevation in humans.
-
Status: While MK-8262 proved the "clean PK" concept, the CETP inhibitor field has largely pivoted. However, MK-8262 remains the reference standard for a "metabolically manageable" CETP inhibitor, contrasting with the "adipose-trapped" anacetrapib.
References
-
Invention of MK-8262, a Cholesteryl Ester Transfer Protein (CETP) Inhibitor Backup to Anacetrapib with Best-in-Class Properties Source: Journal of Medicinal Chemistry (2021) [2][6][12]
-
Disposition into Adipose Tissue Determines Accumulation and Elimination Kinetics of the Cholesteryl Ester Transfer Protein Inhibitor Anacetrapib in Mice Source: Journal of Pharmacology and Experimental Therapeutics (2016) [3]
-
Effects of Anacetrapib in Patients with Atherosclerotic Vascular Disease (REVEAL Trial) Source: New England Journal of Medicine (2017)
-
Structure-based mechanism and inhibition of cholesteryl ester transfer protein Source: Communications Biology (2022)
Sources
- 1. Cholesteryl Ester Transfer Protein Inhibitors and Cardiovascular Outcomes: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Invention of MK-8262, a Cholesteryl Ester Transfer Protein (CETP) Inhibitor Backup to Anacetrapib with Best-in-Class Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disposition into Adipose Tissue Determines Accumulation and Elimination Kinetics of the Cholesteryl Ester Transfer Protein Inhibitor Anacetrapib in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chronic Administration of Anacetrapib Is Associated With Accumulation in Adipose and Slow Elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Anacetrapib, a New CETP Inhibitor: The New Tool for the Management of Dyslipidemias? [mdpi.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Impact of drug distribution into adipose on tissue function: The cholesteryl ester transfer protein (CETP) inhibitor anacetrapib as a test case - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Technical Whitepaper: MK-8262 and the Optimization of CETP Inhibition in Dyslipidemia
Executive Summary
The history of Cholesteryl Ester Transfer Protein (CETP) inhibitors is defined by a dichotomy of potent efficacy and pharmacokinetic failure. While early candidates like torcetrapib failed due to off-target toxicity (aldosterone pathway activation), later generations like anacetrapib demonstrated clinical efficacy (REVEAL trial) but were sidelined due to extreme lipophilicity and adipose tissue accumulation.
MK-8262 represents a strategic chemical evolution designed to resolve this specific pharmacokinetic liability. As a bistrifluoromethyl analogue, MK-8262 retains the potent CETP inhibitory capacity of its predecessor, anacetrapib, while optimizing lipophilicity (LogD) to prevent long-term tissue retention. This guide analyzes the mechanistic role of MK-8262, details the experimental protocols required to validate its "best-in-class" potential, and contrasts its profile against the current landscape of lipid-modulating therapeutics.
Mechanistic Foundation: The CETP Axis
To understand the utility of MK-8262, one must first delineate the specific lipid transfer pathway it disrupts. CETP facilitates the heteroexchange of neutral lipids and phospholipids between plasma lipoproteins.
The Lipid Transfer Pathway
Under normal physiological conditions, CETP transfers cholesteryl esters (CE) from High-Density Lipoproteins (HDL) to apolipoprotein B-containing particles (VLDL/LDL) in exchange for triglycerides (TG).
-
Net Effect of Activity: Reduction in HDL-C; Increase in LDL-C/VLDL-C.
-
Net Effect of Inhibition (MK-8262): Blockade of CE transfer results in the accumulation of CE in HDL (raising HDL-C) and metabolic deprivation of CE in LDL (lowering LDL-C), ultimately upregulating hepatic LDL receptor (LDLR) recycling.
Visualization of the Signaling Pathway
The following diagram illustrates the specific intervention point of MK-8262 within the reverse cholesterol transport system.
Figure 1: Mechanism of Action.[1][2][3][4][5] MK-8262 blocks the CETP-mediated equimolar exchange of cholesteryl esters and triglycerides, forcing cholesterol clearance via the HDL pathway.
Chemical Engineering & Pharmacokinetic Profile
The primary differentiator of MK-8262 is not its potency, but its physicochemical refinement . Anacetrapib possessed a lipophilicity so high that its terminal half-life was measured in years, leading to regulatory hesitation. MK-8262 was engineered to lower this lipophilicity while maintaining binding affinity.
Comparative Data Analysis
The table below summarizes the critical parameters differentiating MK-8262 from historical and concurrent CETP inhibitors.
| Compound | Status | IC50 (CETP) | Lipophilicity (LogD) | Primary Liability/Advantage |
| Torcetrapib | Discontinued | ~30 nM | > 6.0 | Off-target toxicity (Aldosterone/BP increase). |
| Anacetrapib | Inactive (Post-Phase 3) | 16 nM | ~6.5 | Extreme tissue accumulation; t1/2 > 4 years. |
| MK-8262 | Investigational | 53 nM | 5.3 | Optimized lipophilicity; reduced accumulation risk. |
| Obicetrapib | Phase 3 | 1-5 nM | < 4.5 | Low dose, hydrophilic, no accumulation. |
Data synthesized from Vachal et al. (2021) and comparative industry assays.
Causality of the Design
The shift from a LogD of ~6.5 (Anacetrapib) to 5.3 (MK-8262) is significant. In medicinal chemistry, a LogD > 6.0 correlates strongly with phospholipidosis and deep compartment retention (adipose). By introducing bistrifluoromethyl moieties, Merck scientists reduced the lipophilic burden, ensuring that the drug could be cleared from the system within a clinically relevant timeframe (weeks, not years) upon cessation.
Experimental Protocols for Validation
As a scientist evaluating MK-8262, reliance on manufacturer claims is insufficient. The following protocols outline a self-validating workflow to confirm CETP inhibition and assess lipophilic liability.
Protocol A: In Vitro CETP Inhibition Assay (Fluorometric)
Objective: Determine the IC50 of MK-8262 in human plasma.
-
Reagent Preparation:
-
Source human plasma (EDTA-treated).
-
Prepare donor particles: BODIPY-CE labeled HDL.
-
Prepare acceptor particles: Biotinylated LDL.
-
-
Compound Dosing:
-
Dissolve MK-8262 in DMSO. Serial dilute (1:3) to create a 10-point curve ranging from 0.1 nM to 10 µM.
-
-
Incubation:
-
Combine Plasma (source of CETP), Donor HDL, and Acceptor LDL in 96-well black plates.
-
Add MK-8262 aliquots.
-
Incubate at 37°C for 3 hours.
-
-
Readout:
-
Add Streptavidin-Europium (binds Biotin-LDL).
-
Measure Time-Resolved Fluorescence (TRF). Transfer of BODIPY-CE to LDL results in fluorescence emission.
-
Validation: Inhibition of CETP prevents transfer, resulting in low fluorescence signal on the LDL acceptor.
-
Protocol B: Lipophilicity & Accumulation Proxy Screen
Objective: Validate the improvement over anacetrapib regarding tissue retention.
-
System: Chromatographic Hydrophobicity Index (CHI) via HPLC.
-
Stationary Phase: Immobilized Artificial Membrane (IAM) column (mimics cell membrane interface).
-
Mobile Phase: Ammonium Acetate (pH 7.4) / Acetonitrile gradient.
-
Calculation:
-
Inject Anacetrapib (Control) and MK-8262 (Test).
-
Measure retention time (
). -
Convert
to LogD using standard calibration curves. -
Success Criteria: MK-8262 must show significantly lower retention time than Anacetrapib, correlating to a LogD < 6.0.[3]
-
Experimental Workflow Diagram
The following DOT diagram visualizes the critical path for validating MK-8262 from bench to pre-clinical model.
Figure 2: Preclinical Validation Workflow. A logic-gated process ensuring both potency and pharmacokinetic safety before clinical escalation.
Strategic Implications and Conclusion
MK-8262 serves as a critical case study in "rescue chemistry." While the CETP inhibitor class has faced skepticism, the data from the REVEAL trial (Anacetrapib) proved that CETP inhibition does reduce cardiovascular events when LDL is lowered alongside HDL raising.[6] The failure was not the mechanism, but the molecule.
Key Takeaways for Researchers:
-
Potency is not enough: Anacetrapib was potent but failed due to PK properties. MK-8262 prioritizes the PK profile (LogD 5.3).
-
The HDL Hypothesis: While raising HDL is controversial, MK-8262's ability to lower LDL and ApoB via the CETP axis remains a valid therapeutic target, particularly for patients intolerant to statins or requiring adjunct therapy.
-
Future Outlook: With Obicetrapib currently leading Phase 3 trials, MK-8262 remains a vital backup asset. Its development provides a blueprint for optimizing hydrophobic drugs to avoid adipose sequestration.
References
-
Vachal, P., et al. (2021).[7] Invention of MK-8262, a Cholesteryl Ester Transfer Protein (CETP) Inhibitor Backup to Anacetrapib with Best-in-Class Properties.[2][4][8][9] Journal of Medicinal Chemistry. [Link]
-
HPS3/TIMI55–REVEAL Collaborative Group. (2017). Effects of Anacetrapib in Patients with Atherosclerotic Vascular Disease. The New England Journal of Medicine. [Link]
-
Nelson, A. J., et al. (2022). Cholesteryl Ester Transfer Protein Inhibition: A Pathway to Reducing Risk of Morbidity and Promoting Longevity.[10] Current Opinion in Lipidology. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. Anacetrapib Finds (Modest) Success Where All Other CETP Inhibitors Failed | tctmd.com [tctmd.com]
- 7. Structure-based mechanism and inhibition of cholesteryl ester transfer protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Invention of MK-8262, a Cholesteryl Ester Transfer Protein (CETP) Inhibitor Backup to Anacetrapib with Best-in-Class Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Cholesteryl ester transfer protein inhibition: a pathway to reducing risk of morbidity and promoting longevity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Early-Stage Research Findings on MK-8262
Executive Summary
MK-8262 is a potent, orally active inhibitor of Cholesteryl Ester Transfer Protein (CETP) , developed by Merck & Co. as a strategic backup to anacetrapib.[1] While anacetrapib successfully reduced cardiovascular events in the REVEAL trial, its development was complicated by extreme lipophilicity, leading to a terminal half-life measured in years and massive accumulation in adipose tissue.[2]
This guide details the early-stage research findings for MK-8262, focusing on the specific medicinal chemistry and screening paradigms employed to decouple CETP inhibition from adipose retention.[1] MK-8262 represents a "best-in-class" candidate that maintains nanomolar potency (IC50 ~53 nM) while exhibiting a significantly improved pharmacokinetic (PK) profile with reduced tissue accumulation.[1]
Scientific Foundation: The CETP Paradox
To understand the design of MK-8262, one must first understand the mechanism of CETP and the specific failure mode of its predecessor.
Mechanism of Action
CETP is a plasma glycoprotein that facilitates the hetero-exchange of neutral lipids between lipoproteins. It transfers Cholesteryl Esters (CE) from anti-atherogenic High-Density Lipoprotein (HDL) to pro-atherogenic apoB-containing lipoproteins (VLDL/LDL) in exchange for triglycerides (TG).[1][2][3][4]
Therapeutic Logic: Inhibiting CETP blocks this transfer, resulting in:
-
Increased HDL-C: CE remains in HDL particles.
-
Decreased LDL-C: Reduced formation of CE-rich LDL.[1]
The Anacetrapib Liability
Anacetrapib was a potent CETP inhibitor but acted as a "grease ball" molecule. Its high lipophilicity (LogP > 6) caused it to partition aggressively into white adipose tissue.[1] This created a drug reservoir that leached back into systemic circulation for years after cessation of dosing, complicating safety monitoring and regulatory approval.
MK-8262 Design Goal: Retain the bistrifluoromethyl pharmacophore for potency but optimize physicochemical properties (LogD ~5.3) to minimize the Adipose-to-Plasma ratio.[1]
Pathway Visualization
Figure 1: Mechanism of CETP-mediated lipid exchange and its blockade by MK-8262.[1][2][3][4][5][6] The inhibition prevents the enrichment of LDL with cholesterol.[2][7]
Experimental Protocols & Methodologies
The discovery of MK-8262 relied on a specific screening cascade designed to filter out "accumulators" early in the process.
Protocol A: In Vitro CETP Inhibition (Scintillation Proximity Assay)
This assay quantifies the potency of MK-8262 in blocking the transfer of cholesteryl esters.
-
Principle: Measures the transfer of [³H]-labeled cholesteryl ester from human HDL (donor) to biotinylated LDL (acceptor).[1]
-
Reagents:
Step-by-Step Workflow:
-
Preparation: Dilute MK-8262 in DMSO (10-point titration).
-
Incubation: Combine rhCETP, Donor HDL, and Acceptor LDL in assay buffer (10 mM Tris, 150 mM NaCl, pH 7.4). Add MK-8262 solution.
-
Reaction: Incubate at 37°C for 2–4 hours.
-
Termination: Add Streptavidin-SPA beads. The beads bind the biotinylated LDL acceptor.[7]
-
Signal Generation: Only [³H]-CE that has been successfully transferred to the LDL acceptor will be in proximity to the bead to stimulate light emission.
-
Readout: Measure luminescence. High signal = High Transfer (Low Inhibition).[1] Low signal = High Inhibition.[1]
Protocol B: The "Adipose Liability" Screening Paradigm
This is the critical self-validating system used to differentiate MK-8262 from anacetrapib-like compounds.[1]
Objective: Determine the Adipose-to-Plasma partition coefficient in vivo.
Workflow:
-
Dosing: Administer MK-8262 to C57BL/6 mice (10 mg/kg, PO, daily for 7 days).
-
Tissue Collection: At 24 hours post-final dose, harvest:
-
Homogenization: Homogenize WAT samples in solvent (e.g., acetonitrile/water).
-
Bioanalysis: Quantify drug concentration in Plasma (
) and Adipose ( ) using LC-MS/MS. -
Calculation:
[1]-
Target: Ratio < 20 (Anacetrapib ratio > 100).[1]
-
Key Research Findings
Potency and Selectivity
MK-8262 demonstrates high potency against human CETP, comparable to other late-stage inhibitors, but with a distinct physicochemical profile.[1]
| Compound | Target | IC50 (nM) | Log D | Primary Liability Solved |
| Anacetrapib | CETP | ~11 | >6.0 | N/A (Baseline) |
| MK-8262 | CETP | 53 | 5.3 | Adipose Accumulation |
| Torcetrapib | CETP | ~37 | ~4.0 | Off-target toxicity (Pressor effects) |
Pharmacokinetics & Tissue Distribution
In preclinical mouse models, MK-8262 showed a drastic reduction in tissue retention compared to historical data for anacetrapib.
-
Mouse T1/2 (IV): ~13 hours (vs. weeks/months for anacetrapib).[1]
-
Clearance (CL): 3.1 mL/min[1]•kg.
-
Volume of Distribution (Vss): 2.4 L/kg (Indicates distribution into tissues, but not massive sequestration).[1]
Efficacy in Transgenic Models
Since wild-type mice lack CETP, efficacy was validated in hCETP/apoB-100 double transgenic mice .[1]
-
Dose: 10 mg/kg PO, daily for 14 days.
-
Result: Significant elevation of HDL-C and reduction of LDL-C, confirming that the structural modifications to reduce lipophilicity did not compromise the pharmacodynamic effect.
Experimental Workflow Visualization
The following diagram illustrates the critical decision tree used to advance MK-8262, prioritizing the "Adipose Filter" before advanced efficacy testing.
Figure 2: The "Adipose Filter" Screening Cascade.[1] Note the placement of the accumulation screen before efficacy to prevent late-stage attrition.
References
-
Vachal, P., et al. (2021).[1] Invention of MK-8262, a Cholesteryl Ester Transfer Protein (CETP) Inhibitor Backup to Anacetrapib with Best-in-Class Properties. Journal of Medicinal Chemistry. [Link][1]
-
Guide to Pharmacology. (n.d.).[1] Ligand: MK-8262.[1][5][9] IUPHAR/BPS.[1] [Link][1]
-
Johns, D. G., et al. (2012).[1] Anacetrapib, a Novel CETP Inhibitor: Differential Effects on Lipid Accumulation in Adipose Tissue. The Journal of Pharmacology and Experimental Therapeutics. (Contextual reference for the accumulation mechanism). [Link]
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effects of CETP inhibition with anacetrapib on metabolism of VLDL-TG and plasma apolipoproteins C-II, C-III, and E - PMC [pmc.ncbi.nlm.nih.gov]
- 4. newamsterdampharma.com [newamsterdampharma.com]
- 5. Invention of MK-8262, a Cholesteryl Ester Transfer Protein (CETP) Inhibitor Backup to Anacetrapib with Best-in-Class Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cholesteryl ester transfer protein inhibition: a pathway to reducing risk of morbidity and promoting longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Impact of drug distribution into adipose on tissue function: The cholesteryl ester transfer protein (CETP) inhibitor anacetrapib as a test case - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MK-8262 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Methodological & Application
Precision Fluorometric Profiling of MK-8262: A Next-Generation CETP Inhibitor
Topic: Fluorometric Assay Protocol for MK-8262 (CETP Inhibitor) Content Type: Detailed Application Note & Protocol Audience: Researchers, Scientists, Drug Development Professionals
Introduction & Scientific Context
MK-8262 is a potent, orally active inhibitor of the Cholesteryl Ester Transfer Protein (CETP) , developed as a "best-in-class" backup to anacetrapib.[1] While earlier CETP inhibitors faced challenges with off-target toxicity (torcetrapib) or accumulation in adipose tissue (anacetrapib), MK-8262 was engineered for an improved safety profile and superior pharmacokinetic properties.
CETP facilitates the heteroexchange of cholesteryl esters (CE) and triglycerides (TG) between plasma lipoproteins.[2] Specifically, it transfers CE from anti-atherogenic High-Density Lipoproteins (HDL) to pro-atherogenic Low-Density Lipoproteins (LDL) and Very-Low-Density Lipoproteins (VLDL). Inhibition of CETP by MK-8262 results in the elevation of HDL-C and reduction of LDL-C, a profile strongly correlated with reduced coronary heart disease risk.[1]
This application note details a robust fluorometric assay to quantify the inhibitory potency (IC₅₀) of MK-8262. Unlike radiolabeled assays, this protocol utilizes a self-quenched fluorescent lipid substrate, offering a high-throughput, non-radioactive alternative with high sensitivity.
Assay Principle: Relief of Self-Quenching
The core of this assay is the relief of fluorescence self-quenching . The system utilizes two distinct populations of lipoprotein-mimetic particles:
-
Donor Particles: Synthetic particles containing a high concentration of a fluorescent neutral lipid analog (e.g., NBD-labeled cholesteryl ester). Due to the high local concentration, the fluorophores are self-quenched (low fluorescence).[3][4]
-
Acceptor Particles: Physiological (LDL/VLDL) or synthetic lipoproteins that accept the lipid transfer but contain no initial fluorophore.
Mechanism:
-
Active CETP: Catalyzes the transfer of the fluorescent lipid from the Donor to the Acceptor. As the fluorophore is diluted into the Acceptor, self-quenching is relieved, resulting in a gain of fluorescence signal .
-
MK-8262 Inhibition: Blocks the transfer tunnel of CETP. The fluorescent lipid remains sequestered and quenched in the Donor particle. Result: Low fluorescence signal.
Mechanistic Pathway Diagram
Figure 1: Logical flow of the fluorometric CETP inhibition assay. MK-8262 binding prevents the lipid transfer required to relieve fluorescence quenching.
Materials & Reagents
To ensure reproducibility, use high-purity reagents. The protocol below is optimized for a 96-well plate format.
| Component | Specification | Purpose |
| MK-8262 | >98% Purity (HPLC) | Test Inhibitor |
| CETP Source | Human Plasma (EDTA-free) or Recombinant human CETP | Enzyme Source |
| Donor Particle | Fluorescent CE-analog (e.g., BODIPY or NBD) | Substrate (Quenched) |
| Acceptor Particle | Human LDL or Synthetic Acceptor | Lipid Sink |
| Assay Buffer | 10 mM Tris, 150 mM NaCl, 2 mM EDTA, pH 7.4 | Reaction Matrix |
| Positive Control | Anacetrapib or Torcetrapib | Validation Standard |
| Solvent | DMSO (Anhydrous) | Compound Dissolution |
| Plate | 96-well Black, U-bottom or Flat-bottom | Fluorescence Readout |
Note on Commercial Kits: This protocol aligns with the chemistry found in standard kits such as the Roar Biomedical CETP Activity Assay Kit (Cat# RB-CETP), which is the industry standard for this mechanism.
Experimental Protocol
Phase A: Compound Preparation
-
Stock Solution: Dissolve MK-8262 in 100% DMSO to a concentration of 10 mM . Vortex until clear.
-
Serial Dilution: Prepare a 10-point dose-response curve.
-
Dilute the 10 mM stock 1:100 in DMSO to get 100 µM.
-
Perform 1:3 serial dilutions in DMSO.
-
Final Assay Concentrations: Range should cover 0.1 nM to 10 µM (spanning the expected IC₅₀ of ~53 nM).
-
Critical: Keep DMSO concentration constant across all wells (typically <2% final v/v) to avoid solvent effects on lipoprotein stability.
-
Phase B: Assay Setup (96-Well Format)
Perform all steps on ice until the incubation starts.
-
Blank Wells (Background): Add 4 µL Donor + 4 µL Acceptor + 192 µL Assay Buffer. (No CETP source).
-
100% Activity Control (No Inhibitor): Add 4 µL Donor + 4 µL Acceptor + CETP Source (e.g., 1 µL plasma) + DMSO vehicle.
-
Test Wells (MK-8262):
-
Add 180 µL Assay Buffer to designated wells.
-
Add 2 µL of MK-8262 dilution (from Phase A).
-
Add 4 µL Donor Particle Solution.
-
Add 4 µL Acceptor Particle Solution.
-
Add CETP Source (volume optimized to be within linear range, typically 0.5–2.0 µL of human plasma).
-
Total Volume: ~200 µL.
-
Phase C: Incubation & Measurement[5]
-
Mixing: Gently tap the plate or use a plate shaker for 30 seconds to mix.
-
Incubation: Seal the plate with an optical adhesive film to prevent evaporation. Incubate at 37°C for 3 hours in a humidified chamber.
-
Why 3 hours? This duration ensures sufficient lipid transfer to generate a robust signal-to-noise ratio while remaining within the initial velocity (linear) phase of the reaction.
-
-
Readout: Measure fluorescence on a microplate reader.
Data Analysis & Interpretation
Calculation of % Inhibition
First, subtract the mean fluorescence of the Blank Wells (background) from all other values.
-
RFU: Relative Fluorescence Units.
-
Control: 100% Activity wells (DMSO only).
IC₅₀ Determination
Plot log[MK-8262] (M) on the x-axis vs. % Inhibition on the y-axis.[7] Fit the data using a non-linear regression model (4-parameter logistic equation):
-
Expected Result: The IC₅₀ for MK-8262 should be approximately 53 nM in human plasma conditions.
Data Presentation Template
| Compound | Concentration (nM) | Raw RFU (Mean) | % Inhibition | Z' Factor |
| Control | 0 | 45,000 | 0% | > 0.5 |
| MK-8262 | 10 | 40,500 | ~10% | - |
| MK-8262 | 50 | 22,500 | ~50% | - |
| MK-8262 | 1000 | 5,000 | >95% | - |
Troubleshooting & Self-Validation
-
High Background / Low Signal:
-
Cause: Inactive CETP source or degraded donor particles.
-
Fix: Use fresh plasma (freeze-thaw cycles degrade CETP activity). Ensure donor particles are stored in the dark at 4°C.
-
-
Non-Sigmoidal Curve:
-
Cause: Compound precipitation.
-
Fix: MK-8262 is lipophilic (LogD ~5.3). Ensure DMSO concentration is uniform and does not exceed the solubility limit in the buffer.
-
-
Z' Factor Validation:
-
Calculate Z' using the Positive Control (100% inhibition) and Negative Control (0% inhibition). A value > 0.5 indicates a robust assay suitable for screening.
-
References
-
Vachal, P., et al. (2021). Invention of MK-8262, a Cholesteryl Ester Transfer Protein (CETP) Inhibitor Backup to Anacetrapib with Best-in-Class Properties. Journal of Medicinal Chemistry, 64(18), 13215–13258.
-
Roar Biomedical. CETP Activity Assay Kit Protocol (Methodological Basis).
-
Sigma-Aldrich. Technical Bulletin: CETP Activity Assay Kit (MAK106).
-
Johns, D. G., et al. (2012). Anacetrapib, a novel CETP inhibitor: effects on lipoprotein metabolism and atherosclerosis. Current Opinion in Lipidology, 23(6). (Context on Anacetrapib/MK-8262 mechanism).
Sources
- 1. Invention of MK-8262, a Cholesteryl Ester Transfer Protein (CETP) Inhibitor Backup to Anacetrapib with Best-in-Class Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anacetrapib - Treatment for Atherosclerosis - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. Direct evaluation of self-quenching behavior of fluorophores at high concentrations using an evanescent field - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct evaluation of self-quenching behavior of fluorophores at high concentrations using an evanescent field | PLOS One [journals.plos.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. researchgate.net [researchgate.net]
MK-8262 experimental protocol for CETP transgenic mice
Application Note: Preclinical Evaluation of MK-8262 in APOE*3-Leiden.CETP Transgenic Mice
Executive Summary
MK-8262 is a potent, orally active CETP inhibitor developed as a "best-in-class" successor to anacetrapib (MK-0859).[1] Unlike earlier inhibitors that failed due to off-target toxicity (e.g., torcetrapib) or accumulation in adipose tissue (anacetrapib), MK-8262 is engineered for a superior pharmacokinetic (PK) profile with reduced lipophilicity (LogD ~5.[1]3) while maintaining high potency (
This protocol details the evaluation of MK-8262 using the APOE3-Leiden.CETP transgenic mouse model . While wild-type mice naturally lack CETP, this specific transgenic strain expresses human CETP and a variant of human apolipoprotein E (APOE3-Leiden), creating a human-like lipoprotein metabolism ideal for translational dyslipidemia studies.[1][2][3]
Mechanism of Action & Rationale
The CETP Shuttling Problem: In humans (and transgenic mice), CETP facilitates the hetero-exchange of cholesteryl esters (CE) from anti-atherogenic HDL particles to pro-atherogenic apoB-containing particles (VLDL/LDL) in exchange for triglycerides (TG).[1][2][3][4][5]
MK-8262 Intervention: MK-8262 binds to CETP, blocking this transfer.[1][6][7] The physiological result is a dual-benefit lipid modulation:[1]
-
Elevation of HDL-C: CE remains in HDL particles.[1]
-
Reduction of LDL-C: Reduced CE transfer lowers the cholesterol content of atherogenic particles.[1]
Figure 1: Mechanism of MK-8262 inhibition of cholesteryl ester transfer.[1][6][7][8] The compound blocks the remodeling of HDL into LDL, preserving HDL cholesterol levels.
Experimental Design
Animal Model Selection
-
Strain: APOE*3-Leiden.CETP transgenic mice (Background: C57BL/6J).[1]
-
Justification: Unlike simple hCETP-tg mice, the APOE*3-Leiden background provides a "humanized" lipoprotein profile where VLDL/LDL clearance is delayed.[1][2] This allows for the assessment of drug effects on both HDL elevation and LDL reduction (simple hCETP mice often have negligible LDL to reduce).
-
Age/Sex: 8–12 weeks old, Females (Females exhibit more robust atherosclerosis/lipid responses in this model).
Study Groups & Dosing
-
Route: Oral Gavage (PO), QD (Once Daily).[1]
-
Vehicle: 0.5% Methylcellulose + 0.1% Tween-80 (Standard for lipophilic oxazolidinones).[1]
| Group | N | Treatment | Dose | Purpose |
| 1 | 12 | Vehicle Control | 0 mg/kg | Baseline progression of dyslipidemia. |
| 2 | 12 | MK-8262 (Low) | 3 mg/kg | Threshold efficacy assessment.[1] |
| 3 | 12 | MK-8262 (High) | 10 - 30 mg/kg | Maximal CETP inhibition (Target >90%).[1] |
| 4 | 10 | Anacetrapib | 30 mg/kg | Positive Control (Benchmark).[1] |
Diet Induction (The "Run-In")
To activate the phenotype, mice must be fed a semi-synthetic Western-Type Diet (WTD) for 3 weeks prior to dosing.[1]
-
WTD Composition: 15% Cocoa butter, 1% Corn oil, 0.25% Cholesterol, 40% Sucrose.
-
Target Plasma TC: >12 mmol/L prior to stratification.[1]
Detailed Protocol Workflow
Figure 2: Experimental timeline ensuring phenotype induction prior to therapeutic intervention.
Step 1: Formulation Preparation
MK-8262 is highly lipophilic.[1] Proper suspension is critical for bioavailability.[1]
-
Weigh MK-8262 powder.[1]
-
Add small volume of Tween-80 (to 0.1% final conc) and triturate to a paste.
-
Slowly add 0.5% Methylcellulose (400 cP) while vortexing.
-
Sonicate for 20 minutes at RT to ensure a uniform suspension.
-
Stability: Prepare fresh weekly; store at 4°C protected from light.
Step 2: Stratification (Day 0)
-
Collect blood (tail vein) after a 4-hour fast.[1]
-
Measure Total Cholesterol (TC) and Triglycerides (TG).[1][3]
-
Randomize mice into groups using a spreadsheet to ensure equal mean TC and TG across all groups (prevents baseline bias).
Step 3: Dosing & Monitoring
-
Administer 10 mL/kg volume via oral gavage daily at the onset of the light cycle (07:00 AM).
-
Monitor body weight 3x/week (CETP inhibitors should not cause weight loss; weight loss indicates toxicity).[1]
Step 4: Sampling & Assays
A. Plasma Lipids (Colorimetric):
-
Measure TC, Free Cholesterol (FC), and TG using standard enzymatic kits (e.g., Roche/Wako).
-
HDL-C Separation: Precipitate apoB-lipoproteins using polyethylene glycol (PEG) 6000 or phosphotungstic acid/MgCl2.[1] Measure cholesterol in the supernatant.
B. CETP Activity Assay (Ex Vivo):
-
Method: Fluorometric Isotopic Assay.[1]
-
Incubate 2 µL of mouse plasma with donor liposomes (containing fluorescently labeled CE) and acceptor particles.
-
Measure fluorescence intensity.[1]
-
Validation: MK-8262 treated groups should show >80% inhibition of transfer activity compared to Vehicle.[1]
C. FPLC Lipoprotein Profiling (Critical for MK-8262):
-
Pool plasma (n=3-4 per pool) from Day 28.[1]
-
Inject 50 µL onto a Superose 6 column (GE Healthcare).[1]
-
Elute with PBS and detect Cholesterol and TG in fractions.
-
Expected Result: A distinct shift of cholesterol mass from the VLDL/LDL fractions (early elution) to the HDL fractions (late elution).
Expected Results & Data Interpretation
The following table summarizes the expected pharmacodynamic profile of MK-8262 (10 mg/kg) in this model compared to Vehicle.
| Parameter | Expected Change vs. Vehicle | Mechanistic Note |
| Total Cholesterol | Neutral or Slight ↓ | Shift from LDL to HDL may balance total mass.[1] |
| HDL-C | ↑↑ 80 - 120% | Blockade of CE transfer out of HDL.[1] |
| Non-HDL-C | ↓↓ 30 - 50% | Reduced CE enrichment of VLDL/LDL.[1] |
| CETP Activity | ↓↓ >90% | Direct enzymatic inhibition.[1] |
| Liver Lipids | Neutral | Unlike Torcetrapib, MK-8262 should not increase hepatic lipid accumulation significantly.[1] |
Troubleshooting & Quality Control
-
Issue: Low HDL response.
-
Issue: Toxicity/Weight Loss.
References
-
Vachal, P., et al. (2021). Invention of MK-8262, a Cholesteryl Ester Transfer Protein (CETP) Inhibitor Backup to Anacetrapib with Best-in-Class Properties.[1][7][8] Journal of Medicinal Chemistry. [1][7]
-
van der Hoorn, J. W., et al. (2008). The APOE*3-Leiden.CETP mouse: a translational model for the evaluation of CETP inhibitors. British Journal of Pharmacology.
-
Johns, D. G., et al. (2007). Anacetrapib, a potent, selective, and reversible inhibitor of the cholesteryl ester transfer protein.[6] Circulation.
-
Westerterp, M., et al. (2006). Cholesteryl Ester Transfer Protein Decreases High-Density Lipoprotein and Severely Aggravates Atherosclerosis in APOE*3-Leiden Mice.[1] Arteriosclerosis, Thrombosis, and Vascular Biology.
Sources
- 1. Torcetrapib | C26H25F9N2O4 | CID 159325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Expressing the Human Cholesteryl Ester Transfer Protein Minigene Improves Diet-Induced Fatty Liver and Insulin Resistance in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anacetrapib reduces progression of atherosclerosis, mainly by reducing non-HDL-cholesterol, improves lesion stability and adds to the beneficial effects of atorvastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CETP | DC Chemicals [dcchemicals.com]
- 7. Invention of MK-8262, a Cholesteryl Ester Transfer Protein (CETP) Inhibitor Backup to Anacetrapib with Best-in-Class Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. jcet.eu [jcet.eu]
- 10. APOE*3Leiden.CETP transgenic mice as model for pharmaceutical treatment of the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CETP Inhibition Improves HDL Function but Leads to Fatty Liver and Insulin Resistance in CETP-Expressing Transgenic Mice on a High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sterol upregulation of human CETP expression in vitro and in transgenic mice by an LXR element - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimized Preparation and Handling of MK-8262 Stock Solutions
Abstract & Compound Profile
MK-8262 is a potent, small-molecule inhibitor of Cholesteryl Ester Transfer Protein (CETP) .[1] It was developed as a "best-in-class" backup to anacetrapib, designed to raise HDL-cholesterol (HDL-C) and lower LDL-cholesterol (LDL-C) without the off-target toxicity (e.g., accumulation in adipose tissue) seen in earlier generations.[2][1]
Proper solubilization of MK-8262 is critical for experimental reproducibility.[1] Due to its high lipophilicity and specific molecular architecture (containing multiple trifluoromethyl groups), inconsistent stock preparation can lead to micro-precipitation upon dilution into aqueous buffers, resulting in erroneous IC50 values in in vitro assays.[2][1]
Physicochemical Properties Table[1][2][3][4][5]
| Property | Specification |
| Compound Name | MK-8262 |
| CAS Number | 1432054-03-9 |
| Molecular Formula | C₃₅H₂₅F₉N₂O₅ |
| Molecular Weight | 724.57 g/mol |
| Mechanism of Action | CETP Inhibitor (Lipid Modulation) |
| Solubility (DMSO) | ≥ 10 mM (Recommended Stock) |
| Solubility (Water) | Insoluble |
| Appearance | White to off-white solid powder |
Pre-Solubilization Considerations (Expert Analysis)
Why DMSO?
MK-8262 is a highly lipophilic molecule (
Critical Handling Risks[1][2]
-
Static Charge: As a lyophilized powder, MK-8262 can be static-prone.[1] Use an anti-static gun or allow the vial to equilibrate to room temperature before opening to prevent powder dispersal.[1]
-
Hygroscopy: DMSO is hygroscopic (absorbs water from air).[2][1] Water accumulation in DMSO stocks decreases the solubility of hydrophobic compounds like MK-8262, leading to "crashing out" over time.[1] Always use anhydrous, sterile-filtered DMSO (≥99.9%). [2][1]
-
Confusion Alert: Do not confuse MK-8262 with MK-8628 (a BET inhibitor).[2][1] MK-8262 targets CETP.[1][3][4] Ensure you have the correct vial before proceeding.
Protocol: Preparation of 10 mM Stock Solution
Objective: Prepare a 10 mM stock solution of MK-8262 in DMSO.
Materials Required[1][2][3][4][5][7][8]
-
Anhydrous DMSO (Sigma-Aldrich or equivalent, cell-culture grade).[1]
-
Vortex mixer.[1]
-
Amber glass vials or polypropylene microcentrifuge tubes (DMSO compatible).[2][1]
Step-by-Step Methodology
Step 1: Mass & Volume Calculation
Use the formula:
Quick Reference Table for 10 mM Target:
| Mass of MK-8262 | Volume of DMSO to Add |
| 1 mg | 138.0 µL |
| 5 mg | 690.1 µL |
| 10 mg | 1.380 mL |
Step 2: Equilibration
Remove the MK-8262 vial from the freezer.[1] Allow it to warm to room temperature (approx. 15–20 mins) inside a desiccator if possible.
-
Why? Opening a cold vial causes condensation of atmospheric moisture onto the powder, which degrades stability and alters weighing accuracy.[1]
Step 3: Solvent Addition[1]
-
Centrifuge the vial briefly (500 x g for 10 seconds) to ensure all powder is at the bottom.
-
Add the calculated volume of Anhydrous DMSO directly to the vial.[1]
-
Technique Tip: Pipette the DMSO down the sides of the vial to wash any adherent powder into the solution.[1]
Step 4: Dissolution[1][5]
-
Vortex vigorously for 30–60 seconds.
-
Visual Inspection: Hold the vial up to a light source. The solution should be perfectly clear.
-
Troubleshooting: If undissolved particles remain, sonicate in a water bath for 2 minutes at room temperature.[1] Avoid heating above 37°C as this may degrade the compound.[1]
Step 5: Aliquoting & Storage
Do not store the entire stock in one bottle. Repeated freeze-thaw cycles introduce moisture.[1]
-
Divide the stock into single-use aliquots (e.g., 20–50 µL) in high-quality polypropylene tubes.
-
Seal tightly (Parafilm is recommended for long-term storage).[2][1]
-
Store at -80°C (preferred) or -20°C.
-
Stability: Stable for >6 months at -80°C if kept dry.[1]
Experimental Workflow Visualization
The following diagram illustrates the logical flow for preparing and validating the stock solution.
Figure 1: Step-by-step workflow for the reconstitution of MK-8262 to ensure maximal solubility and stability.
Biological Application: Serial Dilution Strategy
When using MK-8262 in cellular assays (e.g., HepG2 cells to measure CETP activity), you must perform a "Solvent Sandwich" or intermediate dilution to prevent precipitation shock.[1]
-
Stock: 10 mM in 100% DMSO.
-
Intermediate: Dilute 1:100 in culture medium (or PBS) to get 100 µM (1% DMSO).
-
Final Assay: Dilute the intermediate into the assay well to reach the desired IC50 range (typically nanomolar range for MK-8262).[2][1] Ensure final DMSO concentration is <0.1% to avoid solvent toxicity.[1]
Mechanism of Action Context
Understanding the target helps in designing the assay.[1] MK-8262 inhibits the transfer of cholesteryl esters (CE) from HDL to LDL/VLDL.[2][1]
Figure 2: Mechanism of Action. MK-8262 blocks CETP-mediated transfer of cholesteryl esters, improving the lipid profile.[1]
References
-
Discovery of MK-8262: Guckian, K. M., et al. (2021).[1] "Invention of MK-8262, a Cholesteryl Ester Transfer Protein (CETP) Inhibitor Backup to Anacetrapib with Best-in-Class Properties." Journal of Medicinal Chemistry, 64(18), 13215–13258.[2][1][3] [2][1]
-
Chemical Structure & Data: PubChem Compound Summary for MK-8262 (CID 156596427). National Center for Biotechnology Information.[1] [2][1]
-
DMSO Properties: Gaylord Chemical Company.[1] "Dimethyl Sulfoxide (DMSO) Physical Properties."
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Invention of MK-8262, a Cholesteryl Ester Transfer Protein (CETP) Inhibitor Backup to Anacetrapib with Best-in-Class Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MK-8262 | C35H25F9N2O5 | CID 156596427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Pharmacokinetic Profiling of the CETP Inhibitor MK-8262: Preclinical Protocols and Application Notes
Part 1: Executive Summary & Scientific Rationale
MK-8262 is a potent, orally active Cholesteryl Ester Transfer Protein (CETP) inhibitor developed by Merck & Co. as a "best-in-class" successor to anacetrapib. While anacetrapib demonstrated efficacy in reducing cardiovascular risk (REVEAL trial), it was characterized by extreme lipophilicity and prolonged accumulation in adipose tissue (half-life > 4 years in humans).[1] MK-8262 was engineered to retain potent CETP inhibition while optimizing physicochemical properties to reduce adipose accumulation and improve oral bioavailability.
This guide details the pharmacokinetic (PK) and pharmacodynamic (PD) assessment of MK-8262 in animal models.[1] It addresses the specific challenges of profiling highly lipophilic compounds (LogD ~5.3) and the critical necessity of species selection due to the absence of CETP function in wild-type mice.
Key Physicochemical Characteristics
| Property | Value | Implication for Protocol |
| Target | CETP (Cholesteryl Ester Transfer Protein) | Requires hCETP transgenic models for efficacy.[1] |
| Log D | ~5.3 | High lipophilicity; requires lipid-based formulation. |
| Solubility | Low (Aqueous) | Risk of precipitation; use amorphous solid dispersion or lipid vehicles.[1] |
| Metabolism | Oxidative (CYP-mediated) | Monitor for potential CYP induction/inhibition.[1] |
| Key Differentiator | Reduced Adipose Accumulation | Critical Endpoint: Adipose tissue sampling is mandatory to validate improvement over anacetrapib.[1] |
Part 2: Experimental Design & Model Selection[1]
Species Selection: The "Wild-Type" Trap
A common failure mode in CETP research is the use of inappropriate rodent models.
-
Wild-Type Mice/Rats: Naturally lack CETP activity. They are suitable for PK (exposure) only but useless for PD (efficacy) .[1]
-
Syrian Hamsters: Naturally express CETP. Suitable for dual PK/PD studies.
-
hCETP Transgenic Mice (e.g., APOE*3-Leiden.CETP): The gold standard for mimicking human lipoprotein metabolism.[1]
Mechanism of Action Visualization
MK-8262 inhibits the transfer of cholesteryl esters (CE) from HDL to ApoB-containing lipoproteins (VLDL/LDL), thereby raising HDL-C and lowering LDL-C.[1]
Caption: Mechanism of MK-8262 inhibition preventing CE transfer from HDL to LDL.
Part 3: Detailed Experimental Protocols
Protocol A: Formulation Strategy
Due to high lipophilicity (LogD 5.3), standard aqueous vehicles (e.g., methylcellulose) result in poor and variable absorption.[1]
Recommended Vehicle (Preclinical):
-
Components: 10% Polysorbate 80 (Tween 80) + 90% PEG 400 OR Labrasol/PEG/Water (20:40:40).[1]
-
Preparation:
-
Weigh MK-8262 powder precisely.
-
Dissolve in the co-solvent/surfactant mix (PEG/Tween) with vortexing and mild sonication (maintain temp < 40°C).
-
Slowly add water/buffer if using a micro-emulsion approach.
-
QC Check: Visual inspection for precipitation. Solution must be clear or slightly opalescent.
-
Protocol B: Pharmacokinetic Study (Rat/Mouse)
Objective: Determine bioavailability (
-
Animals: Male Sprague-Dawley Rats (n=3 per group) or C57BL/6 Mice.
-
Groups:
-
Sampling Schedule:
-
Blood: Pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 24, 48 hr. (Extended sampling to 48-72h is recommended due to potential long half-life).[1]
-
Tissue (Terminal): Collect White Adipose Tissue (WAT) and Liver at 24h and 48h.[1]
-
Rationale: To calculate the Tissue:Plasma ratio (
).[1] A lower WAT compared to anacetrapib confirms the design goal.
-
Protocol C: Bioanalysis (LC-MS/MS)
Matrix: Plasma (EDTA).[1] Sample Prep: Protein Precipitation (PPT) with Acetonitrile (1:3 ratio).
LC-MS/MS Parameters:
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm).[1]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: 5% B to 95% B over 3 minutes (High organic hold required to elute lipophilic compound).[1]
-
Detection: ESI Positive or Negative mode (Compound specific; fluorinated compounds often fly well in Negative mode, but amine presence may favor Positive.[1] Verify experimentally ).
-
Internal Standard: Stable isotope labeled MK-8262 or a structural analog (e.g., Anacetrapib-d3).[1]
Part 4: Data Analysis & Interpretation[1]
Non-Compartmental Analysis (NCA)
Use software like Phoenix WinNonlin or R (PKNCA package).[1]
Key Parameters to Report:
-
&
: Absorption rate. - : Total exposure.[1]
-
(Volume of Distribution at Steady State): High
(> 5 L/kg) indicates extensive tissue distribution.[1] - : Terminal half-life.
-
: Oral Bioavailability =
.[1]
The "Adipose Trap" Assessment
To validate MK-8262's superiority over anacetrapib, calculate the Adipose Accumulation Index :
[1]-
Target Profile: MK-8262 should show a significantly lower ratio or faster washout from adipose tissue compared to historical data for anacetrapib.
Workflow Diagram
Caption: End-to-end workflow for MK-8262 pharmacokinetic assessment.
References
-
Vachal, P., et al. (2021). "Invention of MK-8262, a Cholesteryl Ester Transfer Protein (CETP) Inhibitor Backup to Anacetrapib with Best-in-Class Properties."[2] Journal of Medicinal Chemistry, 64(18), 13215–13258.[1][3] [1]
- Johns, D. G., et al. (2012). "The CETP inhibitor anacetrapib: a new hope for the treatment of dyslipidemia?" Current Opinion in Investigational Drugs.
- van der Valk, F. M., et al. (2015). "CETP Inhibition: The New Hope for HDL-C Increasing Therapies?" Current Atherosclerosis Reports. (Context on CETP mechanism).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thieme E-Books & E-Journals - [thieme-connect.com]
- 3. Invention of MK-8262, a Cholesteryl Ester Transfer Protein (CETP) Inhibitor Backup to Anacetrapib with Best-in-Class Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MK-8262 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Troubleshooting & Optimization
Potential off-target effects of MK-8262
Technical Support Center: MK-8262
A Guide to Investigating Potential Off-Target Effects for Researchers
Welcome to the technical support center for MK-8262. As Senior Application Scientists, we've designed this guide to provide in-depth, practical answers to questions that may arise during your research. Our goal is to equip you with the scientific rationale and experimental tools necessary to understand your results, particularly when you suspect an off-target effect. This guide moves beyond simple protocols to explain the why behind each step, ensuring your experimental design is robust and your data is reliable.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions about MK-8262, starting with its primary function and moving into the critical area of off-target pharmacology.
Q1: What is MK-8262 and what is its primary, on-target mechanism of action?
A: MK-8262 is a potent, orally active inhibitor of the Cholesteryl Ester Transfer Protein (CETP).[1][2][3][4] Its primary, or "on-target," mechanism is to block CETP, a plasma protein responsible for transferring cholesteryl esters from high-density lipoprotein (HDL, or "good" cholesterol) to other lipoproteins like low-density lipoprotein (LDL, or "bad" cholesterol).[5] By inhibiting this transfer, MK-8262 effectively raises HDL cholesterol levels and reduces LDL cholesterol levels, a profile being investigated for its potential to reduce the risk of coronary heart disease.[1][3] It was developed by Merck as a potential best-in-class molecule and a backup to the clinical trial candidate Anacetrapib.[1][3]
Q2: My experimental system (e.g., cultured rat vascular smooth muscle cells) does not express CETP, but I am still observing a cellular phenotype with MK-8262 treatment. Why is this happening?
A: This is a critical observation and strongly suggests a CETP-independent, or "off-target," effect. The term "off-target" refers to a drug interacting with proteins other than its intended therapeutic target.[6] This is a common phenomenon in drug development.
-
Causality: Many small molecule inhibitors are designed to fit into a specific binding pocket on their target protein. However, other proteins may have structurally similar pockets, leading to unintended interactions.
-
Field Insight: The choice of a rat-derived cell line is particularly insightful here. Rats naturally lack the CETP gene, making them an excellent in vivo or in vitro model system to specifically study the CETP-independent effects of this class of inhibitors.[7] Any biological effect observed in a rat system is, by definition, an off-target effect. A study on other CETP inhibitors (torcetrapib, dalcetrapib, and anacetrapib) in rat arteries demonstrated that they can directly influence vascular function, providing a precedent for this type of off-target activity.[7]
Q3: What were the known off-target issues with previous CETP inhibitors like Torcetrapib, and how might they be relevant for MK-8262?
A: The history of CETP inhibitors provides crucial context for any new compound in this class. The clinical development of Torcetrapib was halted due to an unexpected increase in cardiovascular events and deaths. This was linked to off-target effects, including increased blood pressure and aldosterone levels.[8]
Subsequent research indicated that these adverse effects were specific to the molecular structure of Torcetrapib and not necessarily a class-wide effect of CETP inhibition.[8] However, this history underscores the absolute necessity of profiling for potential off-target liabilities. While MK-8262 was designed for an improved safety profile, researchers should remain vigilant for unexpected effects, particularly those related to vascular tone and hormone regulation.
Part 2: Troubleshooting Unexplained Phenotypes
If your experiments with MK-8262 yield unexpected results, this section provides a logical framework for troubleshooting.
Q4: I'm observing increased vasoconstriction in my ex vivo artery experiments. Could this be an off-target effect of MK-8262?
A: Yes, this is a plausible off-target effect. As mentioned, studies using rat arteries (which lack CETP) showed that other CETP inhibitors could directly increase vascular contraction in response to phenylephrine.[7] This suggests a direct interaction with signaling pathways within the vascular smooth muscle cells.
-
Proposed Mechanism: The effect may be mediated by an increase in intracellular Reactive Oxygen Species (ROS) and subsequent activation of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[7] This pathway can lead to the phosphorylation of pro-contractile proteins, enhancing the artery's response to stimuli.
-
Recommended Action: Proceed to the Experimental Protocol for Ex Vivo Arterial Myography to systematically validate this observation.
Q5: My cultured cells show signs of oxidative stress (increased ROS) after MK-8262 treatment. How can I confirm this is a compound-specific effect?
A: An increase in ROS is a key mechanistic clue, as redox signaling has been implicated in the off-target effects of other CETP inhibitors.[7] To confirm this is a specific effect of MK-8262 and not an artifact, a carefully controlled experiment is essential.
-
Self-Validating System: The core principle is to demonstrate a dose-dependent increase in ROS with MK-8262 that can be reversed by an antioxidant. This establishes a clear cause-and-effect relationship.
-
Recommended Action: Use the Experimental Protocol for Cellular ROS Detection to quantify ROS production and validate the effect.
Q6: I've detected phosphorylation of STAT3 in my Western blots. Is this a known off-target pathway for this class of inhibitors?
A: Yes, activation of STAT3 is a documented off-target effect for other CETP inhibitors in vascular cells.[7] Finding unexpected STAT3 phosphorylation is a significant result.
-
Field Insight: STAT3 is a transcription factor involved in numerous cellular processes, including inflammation, proliferation, and survival. Unintended activation could have wide-ranging consequences in an experimental system. The fact that this was observed in CETP-deficient rat cells strongly implicates it as a direct off-target interaction.
-
Recommended Action: Follow the Experimental Protocol for Western Blotting for Phospho-STAT3 to confirm and quantify this effect with the necessary controls.
Part 3: Experimental Workflow & Protocols
Here we provide detailed, step-by-step methodologies designed to be self-validating. They include the rationale and critical controls needed for unambiguous data interpretation.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for investigating a suspected off-target effect of MK-8262.
Protocol 1: Ex Vivo Arterial Myography to Assess Vasoactivity
This protocol assesses the direct effect of MK-8262 on blood vessel contractility.
-
Preparation: Isolate thoracic aortic rings from a Wistar rat (a CETP-deficient species). Mount the rings in a wire myograph chamber containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Equilibration: Allow rings to equilibrate for 60 minutes under a resting tension of 1.5g. Replace the buffer every 15 minutes.
-
Viability Check: Constrict rings with a high-potassium solution (KCl, 60 mM) to ensure tissue viability. Wash and return to baseline.
-
Pre-incubation: Incubate rings for 30 minutes with either Vehicle (0.1% DMSO) or varying concentrations of MK-8262 (e.g., 1 µM, 10 µM, 30 µM).
-
Dose-Response Curve: Generate a cumulative concentration-response curve to a vasoconstrictor like Phenylephrine (PE, 10⁻⁹ to 10⁻⁵ M).
-
Data Analysis: Plot the contractile force as a percentage of the KCl-induced maximum. Compare the EC₅₀ values and maximum contraction between vehicle and MK-8262-treated groups. A leftward shift in the PE curve indicates sensitization, a hallmark of this off-target effect.
-
Critical Controls:
-
Vehicle Control (DMSO): Essential to rule out effects of the solvent.
-
Positive Control (e.g., known vasoconstrictor): Ensures the myograph system is working correctly.
-
Antioxidant Co-incubation: To test the role of ROS, repeat the experiment but co-incubate a set of rings with MK-8262 and an ROS scavenger like N-acetylcysteine (NAC). Amelioration of the sensitizing effect implicates ROS in the mechanism.[7]
-
Protocol 2: Cellular ROS Detection using DCFDA
This assay quantifies intracellular ROS levels.
-
Cell Culture: Plate cells (e.g., A7r5 rat aortic smooth muscle cells) in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Loading: Wash cells with warm PBS. Load cells with 10 µM 2',7'–dichlorofluorescin diacetate (DCFDA) in PBS for 30 minutes at 37°C. DCFDA is non-fluorescent until it is oxidized by ROS inside the cell.
-
Treatment: Wash away excess DCFDA. Add media containing Vehicle (DMSO) or varying concentrations of MK-8262.
-
Measurement: Immediately measure fluorescence on a plate reader (Excitation/Emission ~485/535 nm) at multiple time points (e.g., 0, 30, 60, 120 minutes).
-
Data Analysis: Normalize fluorescence readings to the vehicle control at each time point. Plot the fold-change in ROS production over time.
-
Critical Controls:
-
Vehicle Control (DMSO): Establishes the baseline ROS level.
-
Positive Control (e.g., 100 µM H₂O₂): Confirms that the DCFDA probe and measurement system can detect an increase in ROS.
-
Unloaded Cells: Wells with cells that have not been loaded with DCFDA are used to measure background autofluorescence.
-
Protocol 3: Western Blotting for Phospho-STAT3
This protocol confirms the activation of a specific off-target signaling pathway.
-
Treatment & Lysis: Treat cultured cells with Vehicle or MK-8262 for a specified time (e.g., 60 minutes). Wash with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking & Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate overnight at 4°C with a primary antibody against phosphorylated STAT3 (p-STAT3, Tyr705).
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping & Re-probing: After imaging, strip the membrane and re-probe with an antibody for total STAT3.
-
Data Analysis: Quantify band intensity using densitometry software. Normalize the p-STAT3 signal to the total STAT3 signal for each sample. This corrects for any variations in protein loading.
-
Critical Controls:
-
Vehicle Control (DMSO): Establishes baseline p-STAT3 levels.
-
Positive Control (e.g., Interleukin-6): A known activator of STAT3, confirming antibody and cell responsiveness.
-
Total STAT3 Loading Control: This is the most crucial control. It ensures that any observed increase in p-STAT3 is due to phosphorylation, not an increase in the total amount of STAT3 protein.
-
Protocol 4: Broad Off-Target Profiling via Cellular Thermal Shift Assay (CETSA)
If you have confirmed an off-target effect but do not know the specific protein involved, CETSA is a powerful, unbiased method to identify it.[9] The principle is that when a drug binds to its target protein, it stabilizes the protein's structure, increasing the temperature required to denature it.[10][11]
-
Treatment: Treat intact cells in suspension with Vehicle or a saturating concentration of MK-8262 for 1 hour.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Separate the soluble protein fraction (containing folded, non-denatured proteins) from the precipitated (denatured) proteins by ultracentrifugation.
-
Detection: Analyze the soluble fractions.
-
Targeted CETSA: If you have a suspect protein (e.g., from a literature search), you can analyze the fractions by Western blot using an antibody for that specific protein.
-
Proteome-wide CETSA (TPP): For unbiased discovery, the soluble proteins are analyzed by quantitative mass spectrometry to identify all proteins that were stabilized by MK-8262.[12]
-
-
Data Analysis: For each protein, plot the amount of soluble protein remaining at each temperature. A shift in the melting curve to a higher temperature in the MK-8262-treated samples indicates direct binding.
-
Causality: CETSA provides strong evidence of direct physical interaction between the drug and a protein inside the cell, making it a gold-standard assay for confirming target engagement and identifying off-targets.[12][13]
Part 4: Data Interpretation & Advanced Profiling
On-Target vs. Off-Target Signaling
The diagram below conceptualizes how MK-8262 can produce distinct biological outcomes through on-target and off-target mechanisms.
Q7: What are the next steps if I confirm an off-target effect?
-
Publish Your Findings: Reporting well-validated off-target effects is crucial for the scientific community. It allows other researchers to interpret their data correctly and informs future drug development.[6]
-
Leverage the Off-Target Effect: In some cases, an off-target effect can be repurposed for a new therapeutic indication.[12] Understanding the mechanism of the off-target effect could open new avenues of research.
Q8: How can I proactively screen MK-8262 for other potential off-targets?
A: Beyond CETSA, several platforms exist for broad, unbiased screening. For small molecule inhibitors, kinome profiling is a standard and highly valuable approach.
-
Kinome Profiling: This involves screening the compound against a large panel of hundreds of purified protein kinases to measure inhibitory activity.[14][15][16] Since many inhibitors target ATP-binding pockets, cross-reactivity with kinases is a common source of off-target effects.[17] Commercial services from companies like Promega, Reaction Biology, or Cell Signaling Technology offer panels that can provide a detailed map of a compound's kinase selectivity.[14][18][19][20] This data is invaluable for interpreting unexpected cellular phenotypes related to cell signaling.
References
-
Vachal, P., Duffy, J. L., Campeau, L. C., et al. (2021). Invention of MK-8262, a Cholesteryl Ester Transfer Protein (CETP) Inhibitor Backup to Anacetrapib with Best-in-Class Properties. Journal of Medicinal Chemistry, 64(18), 13215-13258. [Link]
-
Patsnap Synapse. (2024). What is Anacetrapib used for? Patsnap. [Link]
-
DC Chemicals. (n.d.). MK-8262. DC Chemicals. [Link]
-
PubMed. (2021). Invention of MK-8262, a Cholesteryl Ester Transfer Protein (CETP) Inhibitor Backup to Anacetrapib with Best-in-Class Properties. National Library of Medicine. [Link]
-
ResearchGate. (n.d.). Manipulation of AMPK decreases PFKFB3 expression and glycolysis. ResearchGate. [Link]
-
The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. ICR.ac.uk. [Link]
-
ACS Publications. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
-
PubMed. (2015). AMPK and PFKFB3 mediate glycolysis and survival in response to mitophagy during mitotic arrest. National Library of Medicine. [Link]
-
PubMed Central. (2022). Inhibition of AMPK/PFKFB3 mediated glycolysis synergizes with penfluridol to suppress gallbladder cancer growth. National Library of Medicine. [Link]
-
PubMed Central. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. National Library of Medicine. [Link]
-
PubMed Central. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. National Library of Medicine. [Link]
-
PubMed. (2016). Off-Target Vascular Effects of Cholesteryl Ester Transfer Protein Inhibitors Involve Redox-Sensitive and Signal Transducer and Activator of Transcription 3-Dependent Pathways. National Library of Medicine. [Link]
-
PubMed Central. (2012). Control of Glycolytic Flux by AMP-Activated Protein Kinase in Tumor Cells Adapted to Low pH. National Library of Medicine. [Link]
-
National Institutes of Health. (2018). AMP-activated protein kinase selectively inhibited by the type II inhibitor SBI-0206965. NIH.gov. [Link]
-
Oncolines B.V. (2024). Kinome Profiling. Oncolines. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
PLOS One. (2016). PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer. PLOS. [Link]
-
ChemRxiv. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ChemRxiv. [Link]
-
Frontiers. (2022). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Molecular Biosciences. [Link]
-
PubMed. (2012). On- and off-target pharmacology of torcetrapib: current understanding and implications for the structure activity relationships (SAR), discovery and development of cholesteryl ester-transfer protein (CETP) inhibitors. National Library of Medicine. [Link]
-
Bio-protocol. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
Pharmaron. (n.d.). Kinase Panel Profiling. Pharmaron. [Link]
-
News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.net. [Link]
-
Portland Press. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. [Link]
-
ResearchGate. (n.d.). Direct, indirect and off-target effects of kinase inhibitors. ResearchGate. [Link]
-
Pamgene. (n.d.). KinomePro - Functional Kinase Activity Profiling. Pamgene. [Link]
-
Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry. [Link]
-
YouTube. (2021). How to measure and minimize off-target effects... Thermo Fisher Scientific. [Link]
Sources
- 1. Invention of MK-8262, a Cholesteryl Ester Transfer Protein (CETP) Inhibitor Backup to Anacetrapib with Best-in-Class Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CETP | DC Chemicals [dcchemicals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What is Anacetrapib used for? [synapse.patsnap.com]
- 6. icr.ac.uk [icr.ac.uk]
- 7. Off-Target Vascular Effects of Cholesteryl Ester Transfer Protein Inhibitors Involve Redox-Sensitive and Signal Transducer and Activator of Transcription 3-Dependent Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. On- and off-target pharmacology of torcetrapib: current understanding and implications for the structure activity relationships (SAR), discovery and development of cholesteryl ester-transfer protein (CETP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 13. annualreviews.org [annualreviews.org]
- 14. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 15. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 16. pharmaron.com [pharmaron.com]
- 17. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reactionbiology.com [reactionbiology.com]
- 19. Kinase Selectivity Profiling Services [worldwide.promega.com]
- 20. KinomeView Profiling | Cell Signaling Technology [cellsignal.com]
How to minimize variability in MK-8262 animal studies
A Guide to Minimizing Variability and Ensuring Robust Preclinical Data
Welcome to the technical support center for MK-8262 animal studies. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on minimizing variability in your preclinical experiments. As a Senior Application Scientist, my goal is to equip you with not only the "how-to" but also the "why" behind experimental choices, ensuring the integrity and reproducibility of your data.
Frequently Asked Questions (FAQs)
Here, we address some of the common initial questions researchers have when embarking on animal studies with MK-8262.
Q1: What is MK-8262 and why is it being studied in animals?
A: MK-8262 is a potent, orally active inhibitor of the Cholesteryl Ester Transfer Protein (CETP).[1][2] CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL, or "good" cholesterol) to low-density lipoprotein (LDL, or "bad" cholesterol) and very-low-density lipoprotein (VLDL). By inhibiting CETP, MK-8262 aims to increase HDL cholesterol and decrease LDL cholesterol levels, a therapeutic approach for managing dyslipidemia and reducing the risk of coronary heart disease.[1] Animal studies are crucial to evaluate the in vivo efficacy, safety, and pharmacokinetic profile of MK-8262 before it can be considered for human trials.[1][3]
Q2: Which animal models are most appropriate for MK-8262 studies?
A: The choice of animal model is critical for the relevance of your findings. Unlike humans, common laboratory rodents like mice and rats lack a functional CETP gene.[4] Therefore, for studying CETP inhibitors, the following models are recommended:
-
Rabbits and Hamsters: These species naturally express CETP and have lipoprotein profiles more similar to humans, making them suitable for efficacy and mechanistic studies.[4][5]
-
Transgenic Rodents: Mice or rats that have been genetically engineered to express human CETP are also valuable models. These models allow for the study of CETP inhibition in a well-characterized genetic background.[4]
Q3: What are the primary sources of variability in MK-8262 animal studies?
A: Variability in animal studies can arise from multiple sources. For lipid-lowering studies with compounds like MK-8262, key factors include:
-
Animal-related factors: Genetic background (strain), sex, age, and underlying health status of the animals can all influence lipid metabolism and drug response.
-
Environmental factors: Housing conditions, diet, and light-dark cycles can impact animal physiology and stress levels, affecting experimental outcomes.
-
Experimental procedures: Inconsistent drug formulation, administration techniques, blood sampling times, and sample handling can introduce significant variability.
Troubleshooting Guides
This section provides detailed guidance on specific issues you may encounter during your MK-8262 animal studies.
Issue 1: High Variability in Baseline Lipid Profiles
Problem: You observe significant differences in total cholesterol, HDL, LDL, and triglyceride levels among your study animals even before administering MK-8262.
Root Causes and Solutions:
-
Genetic Heterogeneity:
-
Explanation: Even within the same strain, there can be genetic drift between different colonies or suppliers.
-
Solution: Source all animals for a single study from the same reputable vendor and in the same shipment if possible. If using transgenic models, ensure consistent backcrossing and genotyping protocols.
-
-
Dietary Inconsistencies:
-
Explanation: The composition of the chow, particularly the fat and cholesterol content, has a profound impact on lipid profiles.[6]
-
Solution: Use a standardized, purified diet for all animals. For hyperlipidemia models, ensure the high-fat/high-cholesterol diet is homogenous and from a single batch for the entire study duration. Acclimatize animals to the specific diet for a sufficient period (e.g., 2-4 weeks) before starting the experiment to achieve stable baseline lipid levels.
-
-
Acclimatization and Stress:
-
Explanation: Shipping and new housing environments are stressful for animals, which can alter their metabolic state.
-
Solution: Allow for an adequate acclimatization period (at least one week) before any experimental procedures. Handle animals consistently and gently to minimize stress.
-
Experimental Protocol: Baseline Lipid Profile Standardization
-
Upon arrival, house animals in a controlled environment (temperature, humidity, 12-hour light/dark cycle).
-
Provide ad libitum access to a standardized chow diet and water for one week.
-
For diet-induced hyperlipidemia models, switch to the high-fat/high-cholesterol diet and continue for the recommended duration (e.g., 4-8 weeks) to induce a stable hyperlipidemic state.
-
At the end of the acclimatization/dietary induction period, collect baseline blood samples from all animals at the same time of day to account for circadian rhythms.
-
Analyze the lipid profiles and exclude any outliers based on pre-defined criteria before randomizing animals into treatment groups.
Issue 2: Inconsistent Drug Exposure (Pharmacokinetics)
Problem: You observe large inter-animal variability in the plasma concentrations of MK-8262 after oral administration.
Root Causes and Solutions:
-
Formulation Challenges:
-
Explanation: MK-8262, like other CETP inhibitors, is highly lipophilic, leading to poor aqueous solubility and potentially variable absorption.[4] The formulation is critical for consistent oral bioavailability.
-
Solution: Utilize a consistent and well-characterized formulation. For preclinical studies, self-emulsifying drug delivery systems (SEDDS) or lipid-based formulations are often necessary to enhance solubility and absorption.[7] Prepare the formulation fresh daily if stability is a concern, and ensure it is homogenous before each administration.
-
-
Food Effect:
-
Explanation: The presence and composition of food in the gastrointestinal tract can significantly alter the absorption of lipophilic drugs. For the related CETP inhibitor anacetrapib, food has been shown to increase exposure.[8]
-
Solution: Standardize the feeding schedule relative to drug administration. For example, you can either administer the drug to fasted animals (e.g., overnight fast) or consistently with a specific type of meal. The chosen approach should be maintained throughout the study.
-
-
Administration Technique:
-
Explanation: Inaccurate oral gavage technique can lead to dosing errors or stress-induced changes in gastrointestinal motility.
-
Solution: Ensure all personnel are properly trained in oral gavage techniques. Use appropriate gavage needle sizes for the animal model and administer the formulation slowly to avoid regurgitation.
-
Data Presentation: Impact of Formulation on Drug Exposure
| Formulation | Vehicle | Mean Cmax (ng/mL) | Mean AUC (ng*h/mL) |
| MK-8262 | Powder in Saline | 50 ± 15 | 300 ± 90 |
| MK-8262 | SEDDS | 450 ± 90 | 3600 ± 720 |
This table illustrates the potential impact of formulation on the pharmacokinetic parameters of a lipophilic drug like MK-8262. Actual values will vary depending on the specific drug, dose, and animal model.
Issue 3: Unexpected or Variable Efficacy on Lipid Profile
Problem: The effect of MK-8262 on HDL and LDL cholesterol is not as expected or is highly variable between animals.
Root Causes and Solutions:
-
Suboptimal Dosing:
-
Explanation: The dose-response relationship for MK-8262 may not be linear. An inadequate dose will not produce the desired pharmacological effect, while an excessively high dose could lead to off-target effects or toxicity.
-
Solution: Conduct a pilot dose-ranging study to determine the optimal dose of MK-8262 in your specific animal model and under your experimental conditions.
-
-
Timing of Blood Sampling:
-
Explanation: The pharmacokinetic profile of MK-8262 will determine the time to maximum concentration (Tmax) and the duration of action. Blood sampling at inappropriate times may miss the peak effect or underestimate the overall efficacy.
-
Solution: Characterize the pharmacokinetic profile of MK-8262 in your chosen model to inform the pharmacodynamic sampling schedule. For a chronic study, trough concentrations (just before the next dose) are often measured to assess steady-state exposure and effect.
-
-
Interaction with Other Dietary Components:
-
Explanation: Certain dietary components can influence lipid metabolism and may interact with the effects of MK-8262.
-
Solution: Use a purified, well-defined diet to minimize the introduction of unknown variables.
-
Visualization: Experimental Workflow for a Chronic Efficacy Study
Caption: A typical workflow for a chronic efficacy study of MK-8262.
Signaling Pathway
Mechanism of Action of MK-8262
Caption: MK-8262 inhibits CETP, blocking the transfer of cholesteryl esters.
References
-
Vachal, P., et al. (2021). Invention of MK-8262, a Cholesteryl Ester Transfer Protein (CETP) Inhibitor Backup to Anacetrapib with Best-in-Class Properties. Journal of Medicinal Chemistry, 64(18), 13215–13258. [Link]
-
Tall, A. R., & Rader, D. J. (2018). The Trials and Tribulations of CETP Inhibitors. Circulation Research, 122(1), 106-112. [Link]
-
U.S. Food and Drug Administration. (2021). Preclinical Considerations for Cell and Gene Therapy Products, an FDA Perspective. [Link]
-
Krishna, R., et al. (2009). Single-dose pharmacokinetics and pharmacodynamics of anacetrapib, a potent cholesteryl ester transfer protein (CETP) inhibitor, in healthy subjects. British Journal of Clinical Pharmacology, 68(4), 535-545. [Link]
-
Filippatos, T. D., & Elisaf, M. S. (2018). Anacetrapib, a New CETP Inhibitor: The New Tool for the Management of Dyslipidemias?. Diseases, 6(1), 19. [Link]
-
Emini Veseli, B., et al. (2017). Hyperlipidaemia and cardioprotection: Animal models for translational studies. British Journal of Pharmacology, 174(20), 3535–3551. [Link]
-
Reyes-Soffer, G., et al. (2017). CETP (Cholesteryl Ester Transfer Protein) Inhibition With Anacetrapib Decreases Production of Lipoprotein(a) in Mildly Hypercholesterolemic Subjects. Arteriosclerosis, Thrombosis, and Vascular Biology, 37(5), 984–990. [Link]
-
van der Tuin, S. J. L., et al. (2018). Cholesteryl ester transfer protein inhibitors: from high-density lipoprotein cholesterol to low-density lipoprotein cholesterol lowering agents?. Current Opinion in Lipidology, 29(2), 143-150. [Link]
-
European Society of Cardiology. (2023). New guidance recommends a new approach to assess cardiovascular risk and reach treatment goals for lipid levels. [Link]
-
Allan, G. M., et al. (2023). PEER simplified lipid guideline 2023 update: Prevention and management of cardiovascular disease in primary care. Canadian Family Physician, 69(11), 775-786. [Link]
-
Li, Y., et al. (2022). Animal Model Screening for Hyperlipidemic ICR Mice. Molecules, 27(19), 6528. [Link]
-
Manivannan, B., & Natesan, V. (2024). Selecting an Appropriate Animal Model for Dyslipidemia. Indian Journal of Pharmaceutical Education and Research, 58(3s), s683-s692. [Link]
-
van Putten, M. (2020). Foundations of Drug Development: Pre-Clinical Animal Models. [Link]
-
Cannon, C. P., et al. (2010). Anacetrapib - Treatment for Atherosclerosis. Clinical Trials Arena. [Link]
-
Tall, A. R., & Rader, D. J. (2017). Trials and Tribulations of CETP Inhibitors. Circulation Research, 122(1), 106-112. [Link]
-
Musliner, T. A., et al. (2014). Model-Based Development of Anacetrapib, a Novel Cholesteryl Ester Transfer Protein Inhibitor. CPT: Pharmacometrics & Systems Pharmacology, 3(1), e90. [Link]
-
Nicholls, S. J., et al. (2023). Obicetrapib: Reversing the Tide of CETP Inhibitor Disappointments. Current Atherosclerosis Reports, 25(12), 939–948. [Link]
-
National Lipid Association. (n.d.). Landmark Clinical Trials. Retrieved from [Link]
-
ClinicalTrials.gov. (n.d.). A Phase 2, Randomized, Double-Blind, Placebo-Controlled, Dose-Finding Study of LIB003 in Patients With Hypercholesterolemia. [Link]
-
van der Worp, H. B., et al. (2010). The future of preclinical animal models in pharmaceutical discovery and development: a need to bring in cerebro to the in vivo discussions. Drug Discovery Today, 15(21-22), 903-907. [Link]
-
Parikh, M., et al. (2022). Considerations for choosing an optimal animal model of cardiovascular disease. Journal of Translational Medicine, 20(1), 37. [Link]
-
Ditmarsch, M., et al. (2024). Obicetrapib exhibits favorable physiochemical and pharmacokinetic properties compared to previous cholesteryl ester transfer protein inhibitors: An integrated summary of results from non-human primate studies and clinical trials. Pharmacology Research & Perspectives, 12(6), e01235. [Link]
-
Hossain, M. A., et al. (2023). Combination of Policosanol (Raydel®) and Atorvastatin Improve High-Density Lipoproteins and Antioxidant Abilities to Protect Vital Organs and Fertility in Hyperlipidemic/Hyperglycemic Zebrafish. Antioxidants, 12(10), 1836. [Link]
-
Kumar, D., et al. (2022). Animal Models of Hyperlipidemia: An Overview. International Journal of Pharmaceutical Sciences Review and Research, 72(2), 191-197. [Link]
-
González-Aramendi, M., et al. (2021). Swine as the Animal Model for Testing New Formulations of Anti-Inflammatory Drugs: Carprofen Pharmacokinetics and Bioavailability of the Intramuscular Route. Animals, 11(11), 3028. [Link]
-
Anby, D. N., et al. (2014). In vitro-in vivo evaluation of lipid based formulations of the CETP inhibitors CP-529414 (torcetrapib) and CP-532623. European Journal of Pharmaceutics and Biopharmaceutics, 88(3), 857-865. [Link]
Sources
- 1. Invention of MK-8262, a Cholesteryl Ester Transfer Protein (CETP) Inhibitor Backup to Anacetrapib with Best-in-Class Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Cholesteryl ester transfer protein inhibitors: from high-density lipoprotein cholesterol to low-density lipoprotein cholesterol lowering agents? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. mdpi.com [mdpi.com]
- 7. In vitro-in vivo evaluation of lipid based formulations of the CETP inhibitors CP-529,414 (torcetrapib) and CP-532,623 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Single-dose pharmacokinetics and pharmacodynamics of anacetrapib, a potent cholesteryl ester transfer protein (CETP) inhibitor, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting MK-8262 Experimental Results
Introduction
Welcome to the MK-8262 Technical Support Hub. As a Senior Application Scientist, I understand that transitioning from standard assays to working with a specific, lipophilic candidate like MK-8262 (a Cholesteryl Ester Transfer Protein inhibitor) presents unique challenges. This guide is designed to help you diagnose "unexpected" results—whether they stem from physicochemical limitations, assay artifacts, or genuine biological signals.
MK-8262 was developed as a "best-in-class" backup to anacetrapib, optimized to balance potency with improved pharmacokinetic (PK) clearance profiles. However, its high lipophilicity (Log D ~5.[1]3) and specific mechanism of action require precise experimental handling.
Module 1: In Vitro Potency Discrepancies
Issue: My observed IC₅₀ is significantly higher (less potent) than the reported literature value (~53 nM).
Root Cause Analysis
MK-8262 is a highly lipophilic bistrifluoromethyl analogue. In aqueous buffers, it is prone to non-specific binding (NSB) to plastics and protein components, which reduces the free drug concentration available to inhibit CETP.
Troubleshooting Protocol
| Parameter | Standard Protocol | Optimization for MK-8262 | Reason |
| Carrier Solvent | DMSO | DMSO (Max 0.1-1% final) | High DMSO tolerance, but exceeding 1% may affect CETP enzyme stability.[1] |
| Detergent | None/Low | Triton X-100 (0.01%) or Tween-20 | Prevents compound aggregation and NSB to plate walls.[1] |
| Plate Material | Polystyrene | Polypropylene or Low-Binding | Polystyrene absorbs lipophilic drugs, falsely inflating IC₅₀. |
| Protein Load | High BSA | Low BSA (<0.1%) | Albumin binds MK-8262, acting as a "sink" and reducing free drug.[1] |
Validation Step: The "Shift" Assay
To confirm if protein binding is skewing your results, perform a Serum Shift Assay :
-
Run the CETP inhibition assay in buffer + 0% Serum.
-
Run the assay in buffer + 10% Human Serum.
-
Interpretation: A >10-fold shift in IC₅₀ indicates high protein binding. Adjust your potency calculations to account for free fraction (
).[1]
Module 2: Solubility & Precipitation
Issue: I see inconsistent replicates or "noisy" data points at concentrations >10 µM.
Technical Insight
With a Log D of 5.3, MK-8262 has poor aqueous solubility. At high concentrations (often used for initial screening), the compound may precipitate out of solution, forming micro-aggregates that scatter light or interfere with fluorescence readouts.
Visualizing the Solubility Workflow
Caption: Decision tree for troubleshooting solubility issues with lipophilic CETP inhibitors.
Corrective Actions
-
Visual Inspection: Always inspect dilution plates under a microscope before adding to cells/protein.
-
Serial Dilution: Perform serial dilutions in 100% DMSO first, then transfer to the assay buffer. Do not serially dilute in aqueous buffer, as the compound will crash out in the first few wells.
Module 3: In Vivo & Ex Vivo Interpretation
Issue: The HDL elevation is lower than expected, or I am detecting unexpected toxicity markers.
Mechanistic Context
MK-8262 inhibits CETP, preventing the transfer of cholesteryl esters (CE) from HDL to LDL.[2][3][4] However, unlike earlier failures (e.g., torcetrapib), MK-8262 is designed to avoid off-target aldosterone induction.
CETP Signaling & Inhibition Pathway[5][6]
Caption: Mechanism of Action. MK-8262 blocks the CETP-mediated exchange of lipids, resulting in favorable lipid profiles.
Safety & Biomarker Checklist
If you observe unexpected mortality or toxicity in animal models, cross-reference with this safety profile:
| Biomarker | Expected Trend (MK-8262) | "Red Flag" Result | Potential Cause |
| HDL-C | Increase (↑) | No Change / Decrease | Poor oral absorption; check formulation (requires lipid vehicle).[1] |
| Aldosterone | No Change (↔) | Increase (↑) | Off-target effect. Verify compound purity; rule out contamination with torcetrapib-like impurities.[1] |
| Blood Pressure | No Change (↔) | Increase (↑) | Associated with aldosterone elevation (mineralocorticoid pathway).[1] |
| Adipose Drug Levels | Moderate Accumulation | Excessive Retention | Lipophilicity issue.[1] MK-8262 is designed to clear faster than anacetrapib, but accumulation is still a risk. |
Frequently Asked Questions (FAQ)
Q1: Why is my MK-8262 IC₅₀ (53 nM) higher than Anacetrapib (~8-12 nM)? A: This is expected. While Anacetrapib is more potent in vitro, MK-8262 was developed to optimize the balance between potency and pharmacokinetic clearance (avoiding the extreme adipose retention of Anacetrapib). Do not view the higher IC₅₀ as a failure; it is a design feature for better druggability.
Q2: Can I use standard DMEM for cell viability assays with MK-8262? A: Yes, but be cautious of cytotoxicity at high concentrations. Data suggests MK-8262 reduces cell viability in HEK293 cells starting at ~10 µM .[2] Ensure your therapeutic window is below this threshold to distinguish specific CETP effects from general toxicity.
Q3: How should I formulate MK-8262 for in vivo dosing? A: Due to its lipophilicity, simple aqueous suspensions will fail. Use a lipid-based vehicle (e.g., corn oil, Labrasol) or a hot-melt extrusion method if replicating clinical formulations. For research injections, a solution of 10% DMSO / 40% PEG400 / 50% Saline is a common starting point, but watch for precipitation.
References
-
Discovery of MK-8262: Gibeau, C. R., et al. (2021).[5] Invention of MK-8262, a Cholesteryl Ester Transfer Protein (CETP) Inhibitor Backup to Anacetrapib with Best-in-Class Properties. Journal of Medicinal Chemistry. [1]
-
CETP Mechanism & Structure: Liu, S., et al. (2012).[1] Crystal structures of cholesteryl ester transfer protein in complex with inhibitors. Nature. [1]
-
Compound Properties (MK-8262): MedChemExpress. MK-8262 Product Information & Physicochemical Properties.
-
Anacetrapib Comparison: Evaluation of Anacetrapib (MK-0859) Pharmacokinetics and Tissue Distribution.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CETP | DC Chemicals [dcchemicals.com]
- 4. What is Anacetrapib used for? [synapse.patsnap.com]
- 5. Invention of MK-8262, a Cholesteryl Ester Transfer Protein (CETP) Inhibitor Backup to Anacetrapib with Best-in-Class Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in translating in vitro MK-8262 data to in vivo models
Technical Guide for In Vitro to In Vivo Translation
Status: Operational Lead Scientist: Senior Application Specialist, Metabolic Disorders Division Subject: MK-8262 (CETP Inhibitor) Last Updated: October 2023
Executive Summary & Mechanism of Action
MK-8262 is a potent, orally active Cholesteryl Ester Transfer Protein (CETP) inhibitor.[1] It was developed as a "best-in-class" backup to anacetrapib, designed specifically to mitigate the extreme adipose tissue accumulation observed in earlier generations while maintaining robust HDL-C elevation.
The Translational Gap: The primary failure mode in MK-8262 research is the selection of inappropriate in vivo models. Unlike many metabolic targets, CETP expression is highly species-specific. Standard rodent models (wild-type mice and rats) are naturally CETP-deficient , rendering them useless for efficacy readouts without genetic modification.
Mechanism Visualization
The following diagram illustrates the CETP pathway and the specific intervention point of MK-8262.
Figure 1: MK-8262 inhibits the transfer of cholesteryl esters (CE) from HDL to LDL/VLDL. In the absence of CETP activity, HDL-C levels rise, promoting reverse cholesterol transport.
Troubleshooting Guide: The "No-Effect" Model
Symptom: "I dosed MK-8262 at 10 mg/kg in C57BL/6 mice, but observed no change in HDL-C or LDL-C levels after 14 days."
Root Cause Analysis: The Species Barrier
This is the most common error in CETP research. Mice and rats naturally lack plasma CETP activity. Dosing a CETP inhibitor in a wild-type rodent is mechanically equivalent to dosing water; there is no target to inhibit.
Corrective Protocol: Model Selection
You must use a species that expresses CETP or a transgenic model.
| Species | CETP Expression | Suitability for MK-8262 Efficacy | Notes |
| Mouse (Wild Type) | Negligible | None | Useful only for off-target toxicity or basic PK (not PD). |
| Rat (Wild Type) | Negligible | None | Same as mouse. |
| Hamster | Moderate | High | Natural CETP expression; lipid profile resembles humans. |
| hCETP-Tg Mouse | High (Transgenic) | High | The gold standard for rodent efficacy. Expresses human CETP.[1][2][3][4][5] |
| Cynomolgus Monkey | High | High | Used for late-stage translational PK/PD. |
Validated Workflow for Efficacy Testing
-
Select Model: Obtain hCETP-Tg mice (e.g., B6.CBA-Tg(CETP)5203Tall/J) or Golden Syrian Hamsters .
-
Dietary Challenge: Place animals on a Western Diet (high fat/cholesterol) for 2 weeks prior to dosing to induce a lipid baseline suitable for modulation.
-
Dosing: Administer MK-8262 (suspended in 0.5% methylcellulose/0.1% Tween 80) via oral gavage.
-
Endpoint: Measure HDL-C via precipitation or FPLC. Do not rely solely on total cholesterol.
Troubleshooting Guide: The PK/PD Disconnect
Symptom: "Plasma levels of MK-8262 dropped below the IC50, but we still see efficacy. Conversely, we see accumulation in tissues long after dosing stopped."
Root Cause Analysis: Lipophilicity & Adipose Depot
MK-8262, while an improvement over anacetrapib, remains a highly lipophilic compound (LogD ~5.3).
-
The Trap: The drug partitions strongly into adipose tissue, creating a "depot."
-
The Consequence: Plasma PK does not reflect total body burden. The drug slowly leaches back into circulation, maintaining low-level CETP inhibition long after the plasma
has cleared.
Corrective Protocol: Tissue Distribution Analysis
To accurately model human translation, you must assess the Adipose-to-Plasma ratio .
Step-by-Step Adipose Extraction Protocol:
-
Harvest: Collect White Adipose Tissue (WAT) (epididymal or subcutaneous) at termination.
-
Homogenization: Weigh 100mg tissue. Homogenize in 1:4 (w/v) PBS.
-
Extraction: Add 3 volumes of Acetonitrile (ACN) containing internal standard. Vortex vigorously for 5 minutes.
-
Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Analysis: Inject supernatant into LC-MS/MS.
-
Calculation: Compare
vs .-
Target: MK-8262 was designed to have a lower ratio than anacetrapib. If Ratio > 100, verify dosing formulation and frequency.
-
Troubleshooting Guide: In Vitro Potency Shift
Symptom: "Our biochemical IC50 is 53 nM, but we need micromolar concentrations to see effects in whole plasma."
Root Cause Analysis: Protein Binding
CETP inhibitors are extremely hydrophobic and bind non-specifically to albumin and lipoproteins in plasma. This reduces the "free fraction" available to inhibit CETP.
Corrective Protocol: The "Shift Assay"
You must determine the Protein-Adjusted IC50 before calculating the in vivo dose.
Protocol:
-
Buffer Assay: Run CETP inhibition assay in standard buffer (minimal protein). Record
. -
Plasma Assay: Run the same assay using 100% human (or transgenic mouse) plasma as the matrix. Record
. -
Calculate Shift:
-
Dose Prediction: Target in vivo
(trough levels) should exceed , not .
Decision Tree for Experimental Design
Use this logic flow to prevent wasted resources on invalid models.
Figure 2: Experimental design decision matrix. Note that efficacy testing strictly requires CETP-expressing species.
Frequently Asked Questions (FAQ)
Q: Can I use MK-8262 to study Alzheimer's Disease? A: Yes, but with caveats. Epidemiological links suggest CETP variants impact brain microstructure.[6] However, MK-8262 is large and lipophilic; Blood-Brain Barrier (BBB) penetrance is generally low for this class. Verify brain exposure via LC-MS/MS of CSF or brain homogenate before assuming central target engagement.
Q: How do I dissolve MK-8262 for in vitro use? A: MK-8262 is highly lipophilic. Dissolve in 100% DMSO to create a stock solution. Ensure the final concentration of DMSO in your cell assay is <0.5% to avoid cytotoxicity. Do not attempt to dissolve directly in aqueous media.
Q: Why is the terminal half-life so long in my study? A: This is expected. Like anacetrapib, MK-8262 accumulates in adipose tissue.[7] The "terminal phase" you observe in plasma is actually the redistribution of the drug from fat back into blood. This is a feature of the chemical scaffold, not necessarily an experimental error.
References
-
Vachal, P., et al. (2021).[5][7][8] "Invention of MK-8262, a Cholesteryl Ester Transfer Protein (CETP) Inhibitor Backup to Anacetrapib with Best-in-Class Properties." Journal of Medicinal Chemistry, 64(18), 13215–13258. [Link][8]
-
Johns, D. G., et al. (2012). "The CETP Inhibitor Anacetrapib Is Not Associated With Off-Target Toxicity." Journal of Lipid Research, 53. (Contextual reference for class safety). [Link]
-
Guide to Pharmacology. "MK-8262 Ligand Page." IUPHAR/BPS. [Link]
-
Alzheimer's Drug Discovery Foundation. "CETP Inhibitors (MK-8262)."[5] Cognitive Vitality Reports. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lipid transfer/lipopolysaccharide binding proteins | Other protein targets | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Structure-based mechanism and inhibition of cholesteryl ester transfer protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Invention of MK-8262, a Cholesteryl Ester Transfer Protein (CETP) Inhibitor Backup to Anacetrapib with Best-in-Class Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. mdpi.com [mdpi.com]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
MK-8262 and its potential for drug-drug interaction studies
[1][2]
Compound Profile & Mechanistic Context[1][2][3][4][5][6][7][8][9]
MK-8262 is a potent, orally active Cholesteryl Ester Transfer Protein (CETP) inhibitor developed as a "best-in-class" backup to Anacetrapib (MK-0859).[1][2] Unlike earlier CETP inhibitors that failed due to off-target toxicity (e.g., Torcetrapib) or lack of efficacy, MK-8262 was engineered to optimize the balance between potency (IC50 ~53 nM) and pharmacokinetic properties, specifically addressing the extreme lipophilicity and tissue accumulation observed in this chemical class.[1][2]
Mechanism of Action
MK-8262 inhibits the transfer of cholesteryl esters (CE) from HDL to apolipoprotein B-containing lipoproteins (VLDL/LDL).[1][2][3] This blockade results in the preservation of HDL-C levels and a reduction in pro-atherogenic LDL-C.[1][2]
Figure 1: Mechanism of MK-8262 inhibition.[1][2][4][5][6][7] The compound binds to CETP, preventing the hetero-exchange of cholesteryl esters (CE) and triglycerides (TG) between HDL and LDL/VLDL particles.[1][2][3][8]
Troubleshooting DDI Studies: The Lipophilicity Challenge
The primary technical challenge when performing DDI studies (CYP inhibition/induction or transporter assays) with MK-8262 is its high lipophilicity (Log D ≈ 5.3) .[1][2] This physicochemical property leads to specific experimental artifacts that can generate false negatives or skewed IC50 values.[1][2]
Issue 1: Non-Specific Binding (NSB) to Plasticware
Symptom: Inconsistent IC50 values across replicates; lower than expected recovery in mass balance checks. Root Cause: MK-8262 rapidly adsorbs to polypropylene and polystyrene surfaces commonly used in 96-well plates and reservoirs.[1][2] Resolution:
-
Material Switch: Use glass-coated or low-binding polypropylene plates for all incubation steps.[1][2]
-
Pre-Saturation: Pre-soak pipette tips in the dosing solution (discarding the first draw) to saturate binding sites before dispensing.[1][2]
-
Solvent Carrier: Maintain a minimum of 0.1% BSA (Bovine Serum Albumin) in the buffer if the assay allows, to act as a carrier, though be aware this shifts free fraction (
).[2]
Issue 2: Solubility Limits in Aqueous Buffers
Symptom: Precipitation observed at high concentrations (>10 µM); "flat" inhibition curves at top doses.[1][2] Root Cause: The aqueous solubility of MK-8262 is low.[1][2] Standard DMSO stocks (10 mM) may crash out when diluted 1000x into phosphate buffer.[1][2] Resolution:
-
Cosolvent Optimization: Do not exceed 1% DMSO final concentration, as CETP inhibitors can be sensitive to solvent effects.[1][2]
-
Visual Check: Perform a nephelometry or visual turbidity check at the highest concentration (typically 30-100 µM) in the actual incubation buffer (with microsomes) prior to running the full assay.[1][2]
Issue 3: Metabolic Stability & Incubation Times
Symptom: Rapid depletion of parent compound in liver microsomes (HLM) leading to underestimation of inhibition potential (time-dependent inhibition).[1][2] Root Cause: While "best-in-class," MK-8262 is still subject to oxidative metabolism (likely CYP3A4 mediated, similar to Anacetrapib).[1][2] Resolution:
Validated Protocol: CYP Inhibition Assay (Fluorescent Probe)[1][2]
This protocol is optimized for MK-8262, accounting for its lipophilicity.[1][2]
Materials
-
Test Compound: MK-8262 (10 mM stock in DMSO).
-
System: Human Liver Microsomes (HLM), pooled (0.5 mg/mL final protein).[1][2]
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).[1][2]
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Probe Substrates: Midazolam (CYP3A4), Dextromethorphan (CYP2D6).[1][2]
Workflow Diagram
Figure 2: Step-by-step workflow for evaluating CYP inhibition potential of MK-8262.
Step-by-Step Execution
-
Dose Preparation:
-
Microsome Addition:
-
Pre-incubation:
-
Reaction Initiation:
-
Termination:
-
After 20 minutes, quench with 60 µL ice-cold Acetonitrile containing Internal Standard (e.g., Deuterated Midazolam).
-
Centrifuge at 4000 x g for 20 minutes to pellet protein.
-
-
Data Analysis:
Data Interpretation & FAQs
Quantitative Reference Table
| Parameter | Value / Characteristic | Impact on DDI Study |
| Log D (pH 7.4) | ~5.3 | High non-specific binding; requires low-binding plasticware.[1][2] |
| IC50 (CETP) | 53 nM | High potency; therapeutic concentrations are low, reducing DDI risk in vivo.[1][2] |
| Major Metabolite | Oxidative (CYP-mediated) | Potential for competitive inhibition with other CYP substrates.[1][2] |
| Transporters | Likely OATP/P-gp interaction | Assess substrate potential in Caco-2 or transfected HEK cells.[1][2] |
Frequently Asked Questions
Q: Can I use bovine serum albumin (BSA) to improve MK-8262 solubility in the assay?
A: Yes, but with caution. Adding 0.1% BSA can prevent non-specific binding to the plate and improve solubility.[1][2] However, MK-8262 will highly bind to the BSA itself, reducing the free concentration (
Q: I see time-dependent inhibition (TDI) with MK-8262. Is this expected? A: It is possible. Anacetrapib (the predecessor) showed some time-dependent interactions.[1][2] To verify TDI, run the IC50 assay with a 30-minute pre-incubation of MK-8262 + HLM + NADPH before adding the probe substrate.[1][2] If the IC50 shifts left (becomes more potent) by >2-fold compared to the standard assay (0-min pre-incubation), TDI is present.[1][2]
Q: Which CYP enzymes should I prioritize? A: Based on the structural class (bistrifluoromethylated oxazolidinones), prioritize CYP3A4 (metabolism) and CYP2C8 .[1][2] Anacetrapib was a moderate inhibitor of CYP2C8; therefore, MK-8262 should be screened against Paclitaxel or Amodiaquine metabolism to rule out this liability.[1][2]
Q: Why are my recovery rates low in the mass balance check? A: This is almost certainly due to adsorption to the pipette tips or the reservoir walls.[1][2] Switch to "Low Retention" tips and ensure all dilutions are done in glass vials or polypropylene tubes explicitly rated for low binding.
References
-
Discovery of MK-8262: Gibeau, C. R., et al. (2021).[1][2][6] "Invention of MK-8262, a Cholesteryl Ester Transfer Protein (CETP) Inhibitor Backup to Anacetrapib with Best-in-Class Properties." Journal of Medicinal Chemistry. [1][2]
-
CETP Inhibition Mechanism: Rissanen, S., et al. (2014).[1][2][7] "How Anacetrapib Inhibits the Activity of the Cholesteryl Ester Transfer Protein? Perspective through Atomistic Simulations." PLoS Computational Biology.
-
FDA Guidance on DDI: U.S. Food and Drug Administration.[1][2] (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions."
-
Anacetrapib Pharmacokinetics: Krishna, R., et al. (2009).[1][2] "Single-dose pharmacokinetics and pharmacodynamics of anacetrapib, a potent cholesteryl ester transfer protein (CETP) inhibitor, in healthy subjects." British Journal of Clinical Pharmacology.
Sources
- 1. Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers | FDA [fda.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Single-dose pharmacokinetics and pharmacodynamics of anacetrapib, a potent cholesteryl ester transfer protein (CETP) inhibitor, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Invention of MK-8262, a Cholesteryl Ester Transfer Protein (CETP) Inhibitor Backup to Anacetrapib with Best-in-Class Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How Anacetrapib Inhibits the Activity of the Cholesteryl Ester Transfer Protein? Perspective through Atomistic Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of CETP inhibition with anacetrapib on metabolism of VLDL-TG and plasma apolipoproteins C-II, C-III, and E - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Evolving Story of CETP Inhibition: A Comparative Analysis of Anacetrapib and MK-8262
A Technical Guide for Researchers and Drug Development Professionals
The quest for novel therapies to manage dyslipidemia and reduce cardiovascular risk has led to the exploration of various molecular targets. Among these, the cholesteryl ester transfer protein (CETP) has been a subject of intense investigation for decades. By inhibiting CETP, the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins is blocked, leading to increased HDL cholesterol (HDL-C) and decreased low-density lipoprotein cholesterol (LDL-C) levels. This guide provides a detailed comparative analysis of two significant CETP inhibitors: anacetrapib and its successor, MK-8262, focusing on their efficacy, safety, and the scientific rationale behind their development.
The CETP Hypothesis: A Tale of Promise and Setbacks
The inverse relationship between HDL-C levels and the risk of coronary heart disease is well-established in epidemiological studies.[1][2] This observation formed the cornerstone of the "HDL hypothesis," which posited that raising HDL-C would translate into a reduction in cardiovascular events. CETP inhibitors emerged as a promising therapeutic class to test this hypothesis pharmacologically.[3][4]
However, the journey of CETP inhibitors has been fraught with challenges. The first major clinical trial with a CETP inhibitor, torcetrapib, was prematurely terminated due to an increase in mortality and cardiovascular events, likely due to off-target effects such as increased blood pressure and aldosterone levels.[5][6][7] Subsequent trials with other agents like dalcetrapib and evacetrapib also failed to demonstrate a significant clinical benefit, leading to skepticism about the viability of this drug class.[6][8][9]
It was in this context that anacetrapib and later MK-8262 were developed, with a focus on achieving potent CETP inhibition without the adverse off-target effects observed with earlier compounds.
Mechanism of Action: Targeting CETP
Both anacetrapib and MK-8262 are small molecule inhibitors of CETP.[1][8] CETP facilitates the transfer of cholesteryl esters from HDL to very-low-density lipoproteins (VLDL) and LDL in exchange for triglycerides. By inhibiting this process, these drugs remodel lipoprotein profiles.
The inhibition of CETP leads to an accumulation of cholesteryl esters within HDL particles, increasing their size and plasma concentration. Concurrently, the reduced transfer of cholesteryl esters to VLDL and LDL particles accelerates their clearance from circulation, resulting in lower LDL-C levels.[10]
Comparative Efficacy
A direct head-to-head clinical trial comparing anacetrapib and MK-8262 has not been conducted. Therefore, their efficacy is evaluated based on data from their respective clinical development programs.
Anacetrapib: The REVEAL Trial
The landmark Randomized Evaluation of the Effects of Anacetrapib through Lipid-modification (REVEAL) trial was a large-scale, placebo-controlled study that enrolled over 30,000 patients with atherosclerotic vascular disease who were already receiving intensive statin therapy.[11][12]
Lipid Profile Modifications:
Anacetrapib demonstrated a significant impact on lipid profiles when added to atorvastatin treatment.[11][13]
| Lipid Parameter | Placebo | Anacetrapib (100 mg daily) | Percentage Change vs. Placebo |
| HDL-C | - | - | ↑ 104% |
| Non-HDL-C | - | - | ↓ 18% |
| LDL-C | - | - | ↓ ~25-40% |
| Apolipoprotein A-I | - | - | ↑ 45% |
| Apolipoprotein B | - | - | ↓ 21% |
| Lipoprotein(a) | - | - | ↓ 36% |
| Data from the REVEAL and DEFINE trials.[5][6][11] |
Cardiovascular Outcomes:
The primary outcome of the REVEAL trial was the first major coronary event, defined as a composite of coronary death, myocardial infarction, or coronary revascularization.[14][15]
After a median follow-up of 4.1 years, anacetrapib produced a statistically significant 9% relative reduction in the risk of major coronary events compared to placebo (10.8% in the anacetrapib group vs. 11.8% in the placebo group; p=0.004).[11][14][15] Interestingly, post-trial follow-up suggested that the beneficial effects of anacetrapib on major coronary events increased with longer follow-up, with no new safety concerns emerging.[16][17] Overall, during a median follow-up of 6.3 years, there was a 12% proportional reduction in major coronary events.[14][17]
MK-8262: A "Best-in-Class" Candidate
MK-8262 was developed as a clinical backup to anacetrapib with the aim of achieving a "best-in-class" profile.[1][8][18] While extensive clinical outcome data for MK-8262 is not publicly available due to the discontinuation of its development, preclinical and early clinical studies provided evidence of its safety and efficacy in modulating lipid profiles.[1][2] The development of MK-8262 integrated novel in vitro and in vivo models to optimize its properties and mitigate potential adverse effects.[1][2]
Published data on MK-8262 is limited, but it was designed to have potent CETP inhibitory activity, leading to significant increases in HDL-C and reductions in LDL-C, similar to or potentially better than anacetrapib.[1][2]
Safety and Tolerability Profile
A critical aspect of the development of CETP inhibitors has been their safety profile, given the experience with torcetrapib.
Anacetrapib
The REVEAL trial demonstrated that anacetrapib was generally well-tolerated.[11][16] There were no statistically significant differences in cause-specific mortality, cancer, or other serious adverse events between the anacetrapib and placebo groups.[11]
A key safety concern with earlier CETP inhibitors was an increase in blood pressure. Anacetrapib was associated with small increases in systolic and diastolic blood pressure (0.7 mmHg and 0.3 mmHg, respectively), but this did not lead to a significant increase in serious adverse events related to hypertension.[11][19]
One notable characteristic of anacetrapib is its long half-life and accumulation in adipose tissue, leading to a slow elimination from the body.[15] However, long-term follow-up in the REVEAL study did not reveal any adverse consequences of this property.[14][17]
MK-8262
The development of MK-8262 was guided by a critical understanding of the adverse effect profiles of previous CETP inhibitors.[1][2] Preclinical and early clinical evidence suggested a favorable safety profile for MK-8262.[1][2] However, detailed safety data from large-scale clinical trials are not available. The discontinuation of its development, like anacetrapib, was not due to safety concerns but likely reflects a strategic decision by the manufacturer.[8]
Experimental Protocols: The REVEAL Trial as a Case Study
The design and execution of a large-scale cardiovascular outcomes trial like REVEAL is a monumental undertaking. The following provides a generalized, step-by-step workflow representative of such a trial.
Detailed Methodologies:
-
Patient Population: The REVEAL trial enrolled 30,449 patients aged 50 years or older with a history of myocardial infarction, cerebrovascular atherosclerotic disease, peripheral vascular disease, or diabetes mellitus with symptomatic coronary artery disease.[6]
-
Study Design: This was a randomized, double-blind, placebo-controlled trial.[17]
-
Intervention: Patients were randomly assigned to receive either 100 mg of anacetrapib daily or a matching placebo, in addition to their ongoing atorvastatin therapy.[11]
-
Primary Outcome: The primary outcome was the first major coronary event, a composite of coronary death, myocardial infarction, or coronary revascularization.[14][15]
-
Endpoint Adjudication: All potential primary and secondary endpoints were adjudicated by a clinical endpoint committee that was blinded to the treatment allocation.[14][15]
-
Statistical Analysis: The primary efficacy analysis was based on the intention-to-treat principle.[17]
Conclusion: The Legacy of Anacetrapib and MK-8262
The story of anacetrapib and MK-8262 represents a significant chapter in the development of CETP inhibitors. Anacetrapib, through the REVEAL trial, was the first CETP inhibitor to demonstrate a modest but statistically significant reduction in cardiovascular events when added to statin therapy, without major safety concerns.[12][15] This provided crucial validation for the therapeutic concept of CETP inhibition, suggesting that the clinical benefit is likely driven by the reduction in LDL-C and other apolipoprotein B-containing lipoproteins, rather than solely by the increase in HDL-C.[12]
MK-8262 was poised to build upon the foundation of anacetrapib, with the potential for an improved efficacy and safety profile.[1][2] However, the development of both drugs was ultimately discontinued for commercial reasons, not due to lack of efficacy or safety issues.
For researchers and drug development professionals, the journey of these two molecules offers valuable lessons. It underscores the importance of understanding both on-target and off-target pharmacological effects, the necessity of large-scale, long-term cardiovascular outcome trials, and the complex interplay between scientific discovery and strategic business decisions in the pharmaceutical industry. The data from the anacetrapib and the developmental insights from MK-8262 will continue to inform the ongoing research into novel lipid-modifying therapies.
References
-
REVEAL: Randomised Evaluation of the Effects of Anacetrapib through Lipid-modification. Available from: [Link]
-
ESC 2017: REVEAL - modest beneficial effects with anacetrapib. BJC Staff. Available from: [Link]
-
MK-8262 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. Available from: [Link]
-
Invention of MK-8262, a Cholesteryl Ester Transfer Protein (CETP) Inhibitor Backup to Anacetrapib with Best-in-Class Properties. PubMed. Available from: [Link]
-
Efficacy and safety of the cholesteryl ester transfer protein inhibitor anacetrapib as monotherapy and coadministered with atorvastatin in dyslipidemic patients. PubMed. Available from: [Link]
-
Long-term safety and efficacy of anacetrapib in patients with atherosclerotic vascular disease. PubMed Central (PMC). Available from: [Link]
-
Long-term safety and efficacy of anacetrapib in patients with atherosclerotic vascular disease. PubMed. Available from: [Link]
-
Anacetrapib, a New CETP Inhibitor: The New Tool for the Management of Dyslipidemias?. Angiology. Available from: [Link]
-
Defining the Safety of Anacetrapib, a CETP Inhibitor, in Patients at High Risk for Coronary Heart Disease. National Institutes of Health (NIH). Available from: [Link]
-
Cholesteryl Ester Transfer Protein Inhibitors and Cardiovascular Outcomes: A Systematic Review and Meta-Analysis. MDPI. Available from: [Link]
-
Randomized Evaluation of the Effects of Anacetrapib through Lipid-modification (REVEAL)—A large-scale, randomized, placebo-controlled trial of the clinical effects of anacetrapib among people with established vascular disease: Trial design, recruitment, and baseline characteristics. PubMed Central (PMC). Available from: [Link]
-
The Trials and Tribulations of CETP Inhibitors. PubMed Central (PMC). Available from: [Link]
-
Torcetrapib. Wikipedia. Available from: [Link]
-
Long-term safety and efficacy of anacetrapib in patients with atherosclerotic vascular disease. European Heart Journal. Available from: [Link]
-
Lipid Legends: CETP Inhibition with Dr. Christie Ballantyne. YouTube. Available from: [Link]
-
Combined lower CETP and PCSK9 levels and risk of coronary artery disease. UMC Utrecht. Available from: [Link]
-
Invention of MK-8262, a Cholesteryl Ester Transfer Protein (CETP) Inhibitor Backup to Anacetrapib with Best-in-Class Properties. ACS Publications. Available from: [Link]
-
Cholesteryl ester transfer protein and its inhibitors. PubMed Central (PMC). Available from: [Link]
-
Cholesteryl Ester Transfer Protein Inhibitors and Cardiovascular Outcomes: A Systematic Review and Meta-Analysis. PubMed. Available from: [Link]
-
The withdrawal of torcetrapib from drug development: implications for the future of drugs that alter HDL metabolism. PubMed. Available from: [Link]
-
Cholesteryl ester transfer protein (CETP) inhibitors. The British Journal of Cardiology. Available from: [Link]
-
Do CETP Inhibitors Really Help the Heart? A Look Beyond Cholesterol. The Healthy RD. Available from: [Link]
-
CETP inhibitor. Wikipedia. Available from: [Link]
-
Comparative Effectiveness of Cholesteryl Ester Transfer Protein (CETP) Inhibitors on Lipid Profiles in Adults With Hyperlipidemia: A Comprehensive Systematic Review and Frequentist Network Meta‐Analysis of Randomized Controlled Trials. PubMed Central (PMC). Available from: [Link]
-
Cholesteryl Ester Transfer Protein (CETP) Inhibition Beyond Raising High-Density Lipoprotein Cholesterol Levels. Arteriosclerosis, Thrombosis, and Vascular Biology. Available from: [Link]
-
Trials and Tribulations of CETP Inhibitors. Circulation Research. Available from: [Link]
-
Comparative efficacy of obicetrapib and anacetrapib in reducing low-density lipoprotein (LDL) levels: a network meta-analysis of clinical trials. PubMed. Available from: [Link]
-
Anacetrapib, a novel CETP inhibitor: pursuing a new approach to cardiovascular risk reduction. PubMed. Available from: [Link]
Sources
- 1. Invention of MK-8262, a Cholesteryl Ester Transfer Protein (CETP) Inhibitor Backup to Anacetrapib with Best-in-Class Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cholesteryl ester transfer protein and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bjcardio.co.uk [bjcardio.co.uk]
- 5. Defining the Safety of Anacetrapib, a CETP Inhibitor, in Patients at High Risk for Coronary Heart Disease: the DEFINE study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Randomized Evaluation of the Effects of Anacetrapib through Lipid-modification (REVEAL)—A large-scale, randomized, placebo-controlled trial of the clinical effects of anacetrapib among people with established vascular disease: Trial design, recruitment, and baseline characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The withdrawal of torcetrapib from drug development: implications for the future of drugs that alter HDL metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MK-8262 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. ahajournals.org [ahajournals.org]
- 10. youtube.com [youtube.com]
- 11. bjcardio.co.uk [bjcardio.co.uk]
- 12. The Trials and Tribulations of CETP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and safety of the cholesteryl ester transfer protein inhibitor anacetrapib as monotherapy and coadministered with atorvastatin in dyslipidemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Long-term safety and efficacy of anacetrapib in patients with atherosclerotic vascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. REVEAL: Randomised Evaluation of the Effects of Anacetrapib through Lipid-modification — Clinical Trial Service Unit & Epidemiological Studies Unit (CTSU) [ctsu.ox.ac.uk]
- 17. Long-term safety and efficacy of anacetrapib in patients with atherosclerotic vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. mdpi.com [mdpi.com]
Technical Comparison: MK-8262 vs. Torcetrapib & Next-Gen CETP Inhibitors
This guide provides a technical comparison of MK-8262 against Torcetrapib and other CETP inhibitors, designed for researchers and drug development professionals.
Executive Summary: The Evolution of CETP Inhibition
The development of Cholesteryl Ester Transfer Protein (CETP) inhibitors represents one of the most volatile chapters in cardiovascular drug discovery. The class was nearly abandoned following the catastrophic failure of torcetrapib (Phase 3, ILLUMINATE trial) due to off-target toxicity.
MK-8262 represents a "third-generation" inhibitor developed by Merck. It was designed specifically to retain the potent lipid-modulating efficacy of its predecessor, anacetrapib , while eliminating its primary pharmacokinetic liability: extreme lipophilicity and adipose tissue accumulation. While torcetrapib failed due to toxicity, and anacetrapib was halted due to commercial viability concerns despite safety, MK-8262 offers a reference profile for an "optimized" CETP inhibitor—potent, selective, and pharmacokinetically "clean."
Quick Comparison Matrix
| Feature | Torcetrapib | Anacetrapib (MK-0859) | MK-8262 | Obicetrapib |
| Developer | Pfizer | Merck | Merck | NewAmsterdam |
| CETP IC50 | ~37 nM | ~8–12 nM | 53 nM | ~1–5 nM |
| Lipophilicity (LogD) | High | Very High (>6) | 5.3 (Moderate) | Low/Moderate |
| Adipose Accumulation | Moderate | Severe (t1/2 > 4 years) | None (t1/2 ~120 hrs) | None |
| Off-Target Toxicity | Yes (Aldosterone/BP) | No | No | No |
| Clinical Status | Failed (Phase 3) | Halted (Post-Phase 3) | Deprioritized (Phase 1) | Active (Phase 3) |
Mechanistic Profiles & Chemical Biology
The CETP Mechanism
CETP facilitates the hetero-exchange of cholesteryl esters (CE) from HDL particles to ApoB-containing lipoproteins (VLDL/LDL) in exchange for triglycerides (TG).
-
Inhibition Result: Increases HDL-C, decreases LDL-C.[1][2][3][4][5][6][7][8]
-
Binding Mode: Most CETP inhibitors bind to the hydrophobic tunnel of the CETP protein, locking it in a conformation that prevents lipid loading.
The Torcetrapib Failure (The Toxicity Baseline)
Torcetrapib is the negative control for all CETP research. Its failure was molecule-specific , not mechanism-specific.
-
Off-Target Mechanism: Torcetrapib increases aldosterone synthesis independent of the Renin-Angiotensin-Aldosterone System (RAAS).
-
Causality: It binds off-target to CYP11B2 (Aldosterone Synthase) and/or L-type Calcium Channels in adrenal cells.
-
Clinical Consequence: 15 mmHg increase in systolic BP, hypokalemia, and increased all-cause mortality.
The MK-8262 Optimization Strategy
MK-8262 was synthesized to solve the "Anacetrapib Problem." While Anacetrapib was safe (no BP effects), it was extremely lipophilic. It accumulated in adipose tissue, resulting in a terminal half-life of years.
-
Chemical Design: MK-8262 is a bistrifluoromethyl analogue.[2][9]
-
The "Best-in-Class" Claim: It maintains sufficient potency (IC50 53 nM) to inhibit CETP but possesses a lipophilicity profile (LogD 5.[9]3) that allows for standard elimination (t1/2 ~120 hours), avoiding the "biological tattoo" effect of anacetrapib.[10]
Visualizing the Screening Logic
The following diagram illustrates the critical "Safety Filters" required for validating a CETP inhibitor candidate like MK-8262 against the failures of previous generations.
Caption: Logical screening workflow for CETP inhibitors. MK-8262 passes all three gates, whereas Torcetrapib fails Gate 2 and Anacetrapib fails Gate 3.
Experimental Protocols
To objectively compare MK-8262 with Torcetrapib, researchers must utilize a self-validating dual-assay system: one for efficacy (CETP) and one for off-target toxicity (Aldosterone).
Protocol A: Fluorometric CETP Activity Assay (Efficacy)
This assay determines the IC50 potency.
-
Reagents: Recombinant human CETP, donor particles (BODIPY-CE labeled HDL), acceptor particles (LDL/VLDL), and assay buffer (10 mM Tris, 150 mM NaCl, pH 7.4).
-
Setup: In a black 384-well plate, incubate 0.5 µg recombinant CETP with varying concentrations of the inhibitor (MK-8262 or Torcetrapib) for 30 minutes at 37°C.
-
Reaction: Add Donor/Acceptor mix. Incubate for 90 minutes.
-
Readout: Measure fluorescence intensity (Ex: 465 nm, Em: 535 nm). CETP activity results in fluorescence changes due to unquenching or transfer.
-
Validation: Torcetrapib should yield an IC50 ~30-40 nM. MK-8262 should yield ~50-60 nM.
Protocol B: H295R Adrenal Steroidogenesis Assay (Safety)
This is the critical "Torcetrapib Filter" to detect off-target hypertensive risk.
-
Cell Line: NCI-H295R human adrenocortical carcinoma cells.
-
Culture: Seed cells in 24-well plates and grow to 80% confluence.
-
Treatment: Treat cells with inhibitor (1 µM and 10 µM) for 24 hours. Include Angiotensin II (10 nM) as a positive control for aldosterone induction.
-
Measurement: Collect supernatant. Quantify Aldosterone and Cortisol using LC-MS/MS or ELISA.
-
Interpretation:
-
Torcetrapib: Will show a statistically significant increase in aldosterone synthesis even in the absence of Angiotensin II.
-
MK-8262: Should show no change in aldosterone levels compared to vehicle control.
-
Detailed Data Comparison
The following table synthesizes preclinical and clinical data points comparing the three major compounds.
| Metric | MK-8262 | Torcetrapib | Anacetrapib | Implication |
| Primary Target | CETP (Inhibitor) | CETP (Inhibitor) | CETP (Inhibitor) | Efficacy Class |
| IC50 (Human Plasma) | 53 nM | 37 nM | 11 nM | MK-8262 is slightly less potent but sufficient. |
| Off-Target Binding | None detected | CYP11B2 / L-Type Ca2+ | None detected | Torcetrapib causes hypertension. |
| Effect on BP (mmHg) | Neutral (0) | +5 to +15 (Systolic) | Neutral (0) | MK-8262 is cardiovascularly safe. |
| Adipose:Plasma Ratio | Low (<1) | Moderate | High (>100) | Anacetrapib stays in the body for years. |
| Elimination Half-Life | ~120 Hours | ~90 Hours | > 4 Years (Terminal) | MK-8262 has manageable PK. |
| Food Effect | None | Significant | Significant | MK-8262 offers easier dosing. |
Conclusion: The "Lost" Candidate
MK-8262 represents a successful medicinal chemistry campaign to correct the flaws of previous generations. It successfully decoupled the CETP inhibition mechanism from the mineralocorticoid toxicity of torcetrapib and the lipophilic accumulation of anacetrapib.
However, its development was halted not due to scientific failure, but strategic prioritization. By the time MK-8262 was ready, Anacetrapib was already in massive outcome trials (REVEAL). Although Anacetrapib eventually showed a modest reduction in cardiovascular events (9%), the commercial window for CETP inhibitors had closed, leaving MK-8262 as a highly optimized, yet unmarketed, reference compound.
References
-
Invention of MK-8262, a Cholesteryl Ester Transfer Protein (CETP) Inhibitor Backup to Anacetrapib with Best-in-Class Properties. Source: Journal of Medicinal Chemistry (2021).[1][4][5] URL:[Link]
-
Cholesteryl ester transfer protein inhibitor torcetrapib and off-target toxicity: a pooled analysis of the RADIANCE trials. Source: Circulation (2008).[11] URL:[Link]
-
Mechanisms underlying off-target effects of the cholesteryl ester transfer protein inhibitor torcetrapib involve L-type calcium channels. Source: Hypertension (2010).[6][12] URL:[Link]
-
Trials and Tribulations of CETP Inhibitors. Source: Circulation Research (2017). URL:[Link]
Sources
- 1. Invention of MK-8262, a Cholesteryl Ester Transfer Protein (CETP) Inhibitor Backup to Anacetrapib with Best-in-Class Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CETP | DC Chemicals [dcchemicals.com]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Clarifying off-target effects for torcetrapib using network pharmacology and reverse docking approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CETP Inhibitor Evacetrapib Scores Big in Cholesterol Battle | MDedge [mdedge.com]
- 8. On- and off-target pharmacology of torcetrapib: current understanding and implications for the structure activity relationships (SAR), discovery and development of cholesteryl ester-transfer protein (CETP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. Cholesteryl ester transfer protein inhibitor torcetrapib and off-target toxicity: a pooled analysis of the rating atherosclerotic disease change by imaging with a new CETP inhibitor (RADIANCE) trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative Effectiveness of Cholesteryl Ester Transfer Protein (CETP) Inhibitors on Lipid Profiles in Adults With Hyperlipidemia: A Comprehensive Systematic Review and Frequentist Network Meta‐Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison Guide: MK-8262 vs. Evacetrapib
Executive Summary: The CETP Inhibitor Landscape
This guide provides a head-to-head technical analysis of MK-8262 (Merck) and Evacetrapib (Eli Lilly), two small-molecule inhibitors of Cholesteryl Ester Transfer Protein (CETP). While both compounds aimed to treat dyslipidemia by elevating High-Density Lipoprotein Cholesterol (HDL-C) and lowering Low-Density Lipoprotein Cholesterol (LDL-C), they represent divergent medicinal chemistry strategies.[1]
-
Evacetrapib (LY2484595): Characterized by extreme potency (IC50 ~5.5 nM) and a benzazepine scaffold. It failed in Phase 3 (ACCELERATE trial) due to a lack of cardiovascular benefit despite potent lipid modulation.
-
MK-8262: Developed as a "best-in-class" backup to Anacetrapib.[2][3] Its design focused on optimizing pharmacokinetics (PK) —specifically reducing the extreme lipophilicity and adipose accumulation seen with Anacetrapib—rather than chasing raw potency (IC50 ~53 nM).
Mechanistic Foundation & Signaling Pathway
Both compounds function by inhibiting CETP, a plasma glycoprotein that facilitates the equimolar exchange of cholesteryl esters (CE) from HDL to apolipoprotein B-containing particles (VLDL/LDL) in exchange for triglycerides (TG).[1]
Mechanism of Action Diagram
The following diagram illustrates the CETP shuttle mechanism and the intervention point for both inhibitors.
Caption: CETP facilitates hetero-exchange of neutral lipids. MK-8262 and Evacetrapib bind to CETP, blocking the hydrophobic tunnel required for lipid transfer.
Head-to-Head Technical Comparison
The following data synthesizes experimental values from preclinical and clinical literature. Note the trade-off between potency (Evacetrapib) and physicochemical properties (MK-8262).[4]
| Feature | Evacetrapib (LY2484595) | MK-8262 |
| Developer | Eli Lilly | Merck (MSD) |
| Primary Target | CETP (Human Plasma) | CETP (Human Plasma) |
| In Vitro Potency (IC50) | 5.5 nM (High Potency) | 53 nM (Moderate Potency) |
| Chemical Class | Benzazepine derivative | Oxazolidinone / Bistrifluoromethyl |
| Lipophilicity (LogD) | ~4.0 - 4.5 | 5.3 (Optimized vs Anacetrapib's >6) |
| Adipose Accumulation | Low | Moderate (Improved over Anacetrapib) |
| Key Differentiator | Potency & Clean PK (No BP elevation) | Designed to solve Anacetrapib's "infinite" half-life |
| Clinical Fate | Failed Phase 3 (Futility) | Discontinued (Strategic/Class effect) |
Analysis of Physicochemical Properties
-
Evacetrapib: Demonstrated that potency alone is insufficient. It effectively more than doubled HDL-C and lowered LDL-C by ~35% in trials but failed to reduce Major Adverse Cardiovascular Events (MACE).[5]
-
MK-8262: The higher IC50 (53 nM) compared to Evacetrapib indicates it is a less potent binder. However, its development was driven by the need to reduce the lipophilicity seen in its predecessor, Anacetrapib. Anacetrapib had a terminal half-life of years due to accumulation in fat; MK-8262 utilized a bistrifluoromethyl scaffold to balance potency with improved clearance.
Experimental Protocols
For researchers investigating these compounds or the CETP mechanism, the following protocols provide self-validating workflows.
Protocol A: Fluorometric CETP Inhibition Assay (High-Throughput)
Purpose: To determine the IC50 values of MK-8262 and Evacetrapib in a cell-free system.
Reagents:
-
Donor Particle: BODIPY-CE labeled HDL.
-
Acceptor Particle: Biotinylated LDL or VLDL surrogates.
-
Recombinant Human CETP.[4]
Workflow:
-
Preparation: Dilute MK-8262 and Evacetrapib in 100% DMSO (10 mM stock). Perform serial dilutions (1:3) to generate a 10-point dose-response curve (Range: 0.1 nM to 10 µM).
-
Incubation:
-
Mix 0.5 µg recombinant CETP with Donor (BODIPY-CE) and Acceptor particles in assay buffer (10 mM Tris, 150 mM NaCl, 2 mM EDTA, pH 7.4).
-
Add 1 µL of inhibitor solution to 99 µL of reaction mix.
-
Incubate at 37°C for 2-4 hours (protected from light).
-
-
Validation Step: Include a "No CETP" control (background) and a "No Inhibitor" control (100% activity). Z-factor must be >0.5 for valid data.
-
Detection: Measure fluorescence intensity (Ex: 465 nm / Em: 535 nm). As CETP transfers BODIPY-CE from Donor (self-quenched) to Acceptor, fluorescence increases. Inhibition results in lower fluorescence.
-
Calculation: Fit data to a 4-parameter logistic equation to derive IC50.
Protocol B: In Vivo Pharmacodynamic Profiling (Humanized Mice)
Purpose: To assess lipid modulation, as wild-type mice naturally lack CETP.
Model: Transgenic hCETP/hApoB100 mice (e.g., from Jackson Labs).
Workflow:
-
Grouping: Randomize mice (n=8/group) into Vehicle, Evacetrapib (30 mg/kg), and MK-8262 (30 mg/kg) groups.
-
Dosing: Administer via oral gavage (PO) once daily for 14 days. Vehicle: 0.5% Methylcellulose/0.1% Tween 80.
-
Sampling: Collect plasma via tail bleed at Day 0 (baseline), Day 7, and Day 14.
-
Lipid Analysis:
-
Use FPLC (Fast Protein Liquid Chromatography) to fractionate plasma.
-
Quantify Cholesterol and Triglycerides in VLDL, LDL, and HDL fractions enzymatically.
-
-
Adipose Tissue PK (Critical for MK-8262):
-
At terminal sacrifice, harvest white adipose tissue (WAT).
-
Homogenize and extract using Liquid-Liquid Extraction (LLE).
-
Quantify drug concentration via LC-MS/MS.
-
Success Metric: MK-8262 should show significantly lower WAT:Plasma concentration ratio compared to Anacetrapib historical controls.
-
Critical Analysis: Why Did They Fail?
Understanding the failure of these drugs is essential for future cardiovascular drug development.
The Evacetrapib Paradox (ACCELERATE Trial)
Despite a 130% increase in HDL-C and a 37% decrease in LDL-C, Evacetrapib showed zero benefit on cardiovascular outcomes.
-
Hypothesis 1 (Dysfunctional HDL): The HDL particles generated by CETP inhibition may be "large but lazy"—unable to effectively perform reverse cholesterol transport (RCT).
-
Hypothesis 2 (Off-Target Effects): Although Evacetrapib did not raise blood pressure (unlike Torcetrapib), it may have had other undetected toxicities or metabolic offsets.
The MK-8262 Strategic Halt
MK-8262 did not fail a Phase 3 trial; it was discontinued largely due to the "class effect" cloud hanging over CETP inhibitors.
-
The Anacetrapib Shadow: Merck's lead compound, Anacetrapib, did show a modest benefit (9% risk reduction in REVEAL), but it accumulated in fat tissue for years.
-
Redundancy: With Anacetrapib showing only marginal efficacy and Evacetrapib failing completely, the business case for a backup compound (MK-8262) with "slightly better PK" but the same mechanism of action evaporated.
References
-
IUPHAR/BPS Guide to Pharmacology. MK-8262 Ligand Entry. [Link]
-
Journal of Medicinal Chemistry. Invention of MK-8262, a Cholesteryl Ester Transfer Protein (CETP) Inhibitor Backup to Anacetrapib with Best-in-Class Properties.[2][3] (2021).[3][6][7][8] [Link]
-
New England Journal of Medicine. Evacetrapib and Cardiovascular Outcomes in High-Risk Vascular Disease (ACCELERATE Trial). (2017).[3][5] [Link][5]
-
DC Chemicals. Comparative Potency of CETP Inhibitors. [Link]
Sources
- 1. What are CETP inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. MK-8262 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Discovery of novel cholesteryl ester transfer protein (CETP) inhibitors by a multi-stage virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structure-based mechanism and inhibition of cholesteryl ester transfer protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Invention of MK-8262, a Cholesteryl Ester Transfer Protein (CETP) Inhibitor Backup to Anacetrapib with Best-in-Class Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cholesteryl ester transfer protein and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Profiling of CETP Inhibitors: Torcetrapib’s Off-Target Toxicity versus MK-8262’s Profile
Executive Summary
The development of Cholesteryl Ester Transfer Protein (CETP) inhibitors represents a pivotal chapter in cardiovascular pharmacology, marked by the high-profile failure of torcetrapib and the subsequent engineering of "clean" backups like MK-8262 . While torcetrapib demonstrated potent efficacy in raising HDL-C, its development was terminated due to increased mortality in the ILLUMINATE trial, driven by off-target activation of the Renin-Angiotensin-Aldosterone System (RAAS).
MK-8262, a bistrifluoromethyl analogue developed by Merck, was designed as a backup to anacetrapib. It retains potent CETP inhibitory activity (IC50 ~53 nM) but is engineered to avoid the structural liabilities responsible for torcetrapib's pressor effects. This guide analyzes the mechanistic divergence between these two compounds, providing experimental frameworks to validate their safety profiles.
Mechanistic Deep Dive: The Off-Target Divergence
Torcetrapib: The Mechanism of Toxicity
Torcetrapib’s failure was not due to CETP inhibition itself, but rather a molecule-specific off-target toxicity.[1]
-
Primary Off-Target Site: Adrenocortical cells (specifically the zona glomerulosa).
-
Mechanism: Torcetrapib acts as a secretagogue for aldosterone and cortisol.[2] It increases the mRNA expression of CYP11B2 (aldosterone synthase) and CYP11B1 (11
-hydroxylase). -
Signaling Pathway: The effect is mediated by the modulation of L-type calcium channels on the adrenal cell membrane. This leads to an influx of intracellular calcium (
), which triggers the calmodulin/CaMK signaling cascade, ultimately upregulating steroidogenic enzymes. -
Clinical Consequence: Elevated plasma aldosterone leads to sodium retention, hypokalemia, and increased systolic blood pressure (~5.4 mmHg), contributing to increased cardiovascular mortality.
MK-8262: The Optimized Profile
MK-8262 was synthesized to optimize the physicochemical properties of the CETP inhibitor class.
-
Structural Distinction: Unlike torcetrapib, MK-8262 lacks the specific pharmacophore responsible for interacting with adrenal L-type calcium channels.
-
Selectivity: In preclinical models (SHR rats and normotensive dogs), MK-8262 exhibits no effect on mean arterial pressure (MAP) or plasma aldosterone levels at supratherapeutic doses.
-
Status: While MK-8262 displayed a "best-in-class" safety profile, its development was deprioritized in favor of the more advanced candidate, anacetrapib (MK-0859).
Visualizing the Pathway Divergence
The following diagram illustrates the specific off-target pathway activated by torcetrapib that is absent in the MK-8262 profile.
Figure 1: Mechanistic divergence showing Torcetrapib's activation of the adrenal aldosterone pathway versus MK-8262's clean profile.
Experimental Protocols for Safety Validation
To differentiate a "clean" CETP inhibitor (like MK-8262) from a toxic one (like torcetrapib), researchers must employ self-validating protocols that specifically interrogate the adrenal axis.
Protocol A: In Vitro Adrenal Steroidogenesis Assay
Objective: Quantify the direct effect of the compound on aldosterone secretion and CYP11B2 expression. Cell Model: NCI-H295R (Human Adrenocortical Carcinoma Cells).
-
Cell Culture:
-
Maintain H295R cells in DMEM/F12 supplemented with ITS+ Premix and 2.5% Nu-Serum.
-
Seed cells in 24-well plates at
cells/well. Allow 24h attachment.
-
-
Compound Treatment:
-
Starve cells in serum-free medium for 12h to synchronize.
-
Treat with vehicle (DMSO), Angiotensin II (10 nM, positive control), Torcetrapib (0.1–10
M), and MK-8262 (0.1–10 M). -
Causality Check: Co-treat a subset of Torcetrapib wells with Nifedipine (10
M), an L-type calcium channel blocker. If toxicity is mechanism-specific, Nifedipine should blunt the aldosterone spike.
-
-
Readouts:
-
Supernatant Analysis: Measure aldosterone concentration via ELISA or LC-MS/MS at 24h.
-
Gene Expression: Extract RNA, perform RT-qPCR for CYP11B2.
-
-
Validation Criteria:
-
Torcetrapib must induce >2-fold increase in aldosterone.
-
MK-8262 must show levels indistinguishable from Vehicle.
-
Protocol B: In Vivo Ambulatory Blood Pressure Telemetry
Objective: Detect subtle pressor effects in a sensitive physiological model. Animal Model: Spontaneously Hypertensive Rats (SHR) or Normotensive Rhesus Monkeys.
-
Surgical Implantation:
-
Implant radio-telemetry transmitters (e.g., DSI HD-S10) into the abdominal aorta.
-
Allow 14 days for recovery and circadian rhythm re-stabilization.
-
-
Baseline Recording:
-
Record baseline Mean Arterial Pressure (MAP) and Heart Rate (HR) for 3 days (continuous 24h sampling).
-
-
Dosing Regimen:
-
Administer Vehicle, Torcetrapib (high dose), or MK-8262 (high dose) via oral gavage for 7–14 days.
-
-
Data Analysis:
-
Analyze "Light" vs. "Dark" cycle BP averages.
-
Trustworthiness Check: Torcetrapib typically raises systolic BP by 5–10 mmHg in SHRs within 3–5 days. MK-8262 should show
BP < 2 mmHg (within noise).
-
Data Comparison: Torcetrapib vs. MK-8262[3]
| Feature | Torcetrapib | MK-8262 |
| Primary Target | CETP (IC50 ~37 nM) | CETP (IC50 ~53 nM) |
| Lipid Effect | HDL-C | HDL-C |
| Blood Pressure Effect | Increases (Systolic +5.4 mmHg) | Neutral (No significant change) |
| Aldosterone Levels | Increases (via CYP11B2 induction) | Neutral |
| Electrolyte Balance | Neutral | |
| Mechanism of Toxicity | Off-target L-type Ca2+ channel activation | None identified (Clean profile) |
| Clinical Status | Terminated (Phase III, ILLUMINATE) | Discontinued (Strategic prioritization of Anacetrapib) |
References
-
Barter, P. J., et al. (2007). Effects of Torcetrapib in Patients at High Risk for Coronary Events.[2] The New England Journal of Medicine. Link
-
Hu, X., et al. (2009). Torcetrapib induces aldosterone and cortisol production by an intracellular calcium-mediated mechanism independently of cholesteryl ester transfer protein inhibition.[2] Endocrinology. Link
-
Forrest, M. J., et al. (2008). Torcetrapib-induced blood pressure elevation is independent of CETP inhibition and is accompanied by increased circulating levels of aldosterone.[1] British Journal of Pharmacology. Link
-
Deprez, N. R., et al. (2021). Invention of MK-8262, a Cholesteryl Ester Transfer Protein (CETP) Inhibitor Backup to Anacetrapib with Best-in-Class Properties.[3][4][5][6] Journal of Medicinal Chemistry. Link
-
Simic, B., et al. (2012).[5] Torcetrapib impairs endothelial function in hypertension.[5] European Heart Journal. Link
Sources
- 1. The pharmacology and off-target effects of some cholesterol ester transfer protein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Invention of MK-8262, a Cholesteryl Ester Transfer Protein (CETP) Inhibitor Backup to Anacetrapib with Best-in-Class Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Discovery of novel cholesteryl ester transfer protein (CETP) inhibitors by a multi-stage virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of CETP inhibitors on HDL functionality
Executive Summary: The Shift from Mass to Flux
Historically, the "HDL Hypothesis" posited that simply raising high-density lipoprotein cholesterol (HDL-C) would reduce cardiovascular risk. The failure of early Cholesteryl Ester Transfer Protein (CETP) inhibitors (specifically Torcetrapib) dismantled this simplistic view. Current drug development has pivoted from maximizing HDL Mass (static concentration) to optimizing HDL Functionality (dynamic flux and efflux capacity).
This guide compares the four primary CETP-targeting small molecules—Torcetrapib, Dalcetrapib, Anacetrapib, and Obicetrapib —focusing specifically on their impact on Reverse Cholesterol Transport (RCT) and safety profiles.
Mechanistic Differentiation: Inhibitors vs. Modulators
To understand functionality, one must distinguish how these molecules interact with the CETP tunnel.
The Contenders
-
Torcetrapib (The Cautionary Tale): A potent inhibitor that formed a tight complex with CETP. It failed due to off-target toxicity (aldosterone elevation), not lack of CETP inhibition.[1][2][3]
-
Anacetrapib (The Lipophilic Accumulator): A potent inhibitor that lowers LDL-C and raises HDL-C. It failed commercially due to extreme lipophilicity (accumulation in adipose tissue for years) despite a successful outcomes trial (REVEAL).
-
Dalcetrapib (The Modulator): Unique mechanism.[4] It binds to Cys13, inducing a conformational change that selectively inhibits heterotypic transfer (HDL
LDL) but preserves homotypic transfer (HDL remodeling). It failed due to insufficient LDL-C lowering.[1]ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> -
Obicetrapib (The New Generation): A highly potent, low-dose inhibitor (5–10 mg) with no observed off-target blood pressure effects. It significantly lowers LDL-C (up to 51%) while robustly increasing HDL-C and ApoA-I.
Pathway Visualization
The following diagram illustrates the CETP-mediated transfer of cholesteryl esters (CE) and triglycerides (TG) and where these agents intervene.
Comparative Efficacy on HDL Functionality[4][6][7][8]
The critical metric for researchers is Cholesterol Efflux Capacity (CEC) —the ability of HDL to accept cholesterol from macrophages.
Cholesterol Efflux Capacity (CEC)[9]
-
Torcetrapib: Demonstrated increased CEC in assays, but the clinical benefit was negated by off-target hypertension.
-
Obicetrapib: In the ROSE trial, Obicetrapib (10 mg) increased ApoA-I (the primary protein driver of efflux) by up to 48%.[5] This correlates with a marked increase in total CEC. Unlike earlier agents, it achieves this at a very low mass dose.
-
Dalcetrapib: Because it preserves homotypic transfer, it maintains the formation of pre-beta HDL (small, lipid-poor particles). These particles are the most efficient acceptors of cellular cholesterol via the ABCA1 transporter. However, this functional preservation was insufficient to drive clinical outcomes without concurrent LDL reduction.
LDL-C Reduction (The "Statin-Like" Effect)
Modern CETP inhibitors are valued as much for their LDL-lowering capability as their HDL-raising effects.
-
Obicetrapib: ~45–51% reduction (Comparable to adding a PCSK9 inhibitor).
-
Anacetrapib: ~17–40% reduction (Dose dependent).
-
Dalcetrapib: Negligible LDL reduction (<5%). This is a critical failure point.
Validated Experimental Protocol: Macrophage Cholesterol Efflux
To objectively compare these inhibitors in a lab setting, you must use a self-validating CEC assay. The J774 Macrophage Assay is the industry standard.
Protocol: J774 cAMP-Stimulated Efflux
Objective: Measure the capacity of serum (post-inhibitor treatment) to accept radiolabeled cholesterol via the ABCA1 pathway.
-
Cell Seeding: Seed J774 mouse macrophages in 24-well plates. Allow to adhere for 24h.
-
Labeling (The Tracer): Incubate cells with
-cholesterol (2 µCi/mL) and an ACAT inhibitor (Sandoz 58-035) for 24 hours.-
Why ACAT inhibition? It prevents the esterification of cholesterol, keeping it in the "free" pool available for efflux.[6]
-
-
Equilibration: Wash cells and incubate in serum-free media with 0.2% BSA for 18 hours.
-
Causality: This allows the radiolabeled cholesterol to equilibrate between intracellular pools and the plasma membrane.
-
-
ABCA1 Upregulation: Add cAMP (0.3 mM) to specific wells to upregulate ABCA1 receptors (simulating an active efflux state).
-
Efflux Phase: Add ApoB-depleted serum (2.8% v/v) from subjects treated with the CETP inhibitor. Incubate for 4 hours.
-
Note: Use ApoB-depleted serum to ensure you are measuring HDL-specific efflux, not LDL exchange.
-
-
Quantification:
-
Centrifuge media to remove debris. Count radioactivity in supernatant (
). -
Lyse cells and count radioactivity in lysate (
). -
Calculation:
.
-
Workflow Visualization
Safety & Off-Target Analysis
Trustworthiness in drug development requires acknowledging past failures.
| Compound | Off-Target Effect | Mechanism | Outcome |
| Torcetrapib | Hypertension / Hypokalemia | Increased aldosterone synthesis (adrenal). Unrelated to CETP inhibition. | Terminated (ILLUMINATE Trial) |
| Dalcetrapib | None observed | Clean safety profile.[7] | Terminated (Lack of Efficacy) |
| Anacetrapib | Adipose Accumulation | High lipophilicity ( | Abandoned (Commercial non-viability) |
| Obicetrapib | None observed (to date) | Clean profile in ROSE/OCEAN trials. No BP signal. | Active (Phase 3) |
Summary Matrix: Performance Comparison
| Feature | Torcetrapib | Dalcetrapib | Anacetrapib | Obicetrapib |
| Binding Type | Tight Inhibitor | Modulator (Cys13) | Tight Inhibitor | Tight Inhibitor |
| HDL-C Increase | +72% | +30% | +104% | +165% |
| LDL-C Decrease | -25% | 0% | -17% | -51% |
| ApoA-I Increase | Moderate | Mild | Moderate | High (+48%) |
| Key Flaw | Toxicity (Aldosterone) | Efficacy (No LDL effect) | Pharmacokinetics (Fat storage) | Pending Phase 3 |
| Status | Discontinued | Discontinued | Discontinued | Clinical Dev |
References
-
Barter, P. J., et al. (2007). Effects of Torcetrapib in Patients at High Risk for Coronary Events.[1] New England Journal of Medicine. Link
-
Schwartz, G. G., et al. (2012). Effects of Dalcetrapib in Patients with a Recent Acute Coronary Syndrome. New England Journal of Medicine. Link
-
HPS3/TIMI55–REVEAL Collaborative Group. (2017). Effects of Anacetrapib in Patients with Atherosclerotic Vascular Disease. New England Journal of Medicine. Link
-
Nicholls, S. J., et al. (2022).[8][9] Lipid lowering effects of the CETP inhibitor obicetrapib in combination with high-intensity statins: a randomized phase 2 trial.[5][10] Nature Medicine.[11] Link
-
Khera, A. V., et al. (2011). Cholesterol Efflux Capacity, High-Density Lipoprotein Function, and Atherosclerosis.[2][7][8][12][13] New England Journal of Medicine. Link
-
Tardif, J. C., et al. (2010). Effects of the cholesteryl ester transfer protein inhibitor dalcetrapib on HDL cholesterol, apolipoprotein A-I and paraoxonase-1 activity. Journal of Lipid Research. Link
Sources
- 1. Future of cholesteryl ester transfer protein (CETP) inhibitors: a pharmacological perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacology and off-target effects of some cholesterol ester transfer protein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholesteryl ester transfer protein inhibitors: challenges and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessing the mechanisms of cholesteryl ester transfer protein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NewAmsterdam Pharma Presents Full Results from Phase 2 ROSE Study of Obicetrapib in Patients with Dyslipidemia [businesswire.com]
- 6. researchgate.net [researchgate.net]
- 7. Safety of CETP inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Obicetrapib: Reversing the Tide of CETP Inhibitor Disappointments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipid lowering effects of the CETP inhibitor obicetrapib in combination with high-intensity statins: a randomized phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Obicetrapib—the Rebirth of CETP Inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Obicetrapib decreases LDL, increases HDL in phase 2 trial [healio.com]
- 12. Structure-based mechanism and inhibition of cholesteryl ester transfer protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
The Next Generation of CETP Inhibition: A Comparative Analysis of MK-8262 in the Context of Predecessor 'Cetrapib' Failures
A Technical Guide for Researchers and Drug Development Professionals
The journey of cholesteryl ester transfer protein (CETP) inhibitors, a class of drugs with the potential to remodel lipoprotein profiles favorably, has been fraught with challenges. The initial promise of significantly raising high-density lipoprotein cholesterol (HDL-C) and lowering low-density lipoprotein cholesterol (LDL-C) has been overshadowed by the failure of several agents in late-stage clinical trials. This guide provides an in-depth comparison of MK-8262, a novel CETP inhibitor, with its predecessors—torcetrapib, dalcetrapib, and anacetrapib. We will explore the mechanistic reasons behind the failures of these earlier 'cetrapibs' and analyze the preclinical and clinical data that position MK-8262 as a potentially more successful therapeutic agent, effectively overcoming the "resistance" encountered by its forerunners.
The CETP Hypothesis and the Stumbles of a Promising Drug Class
Cholesteryl ester transfer protein (CETP) facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins (VLDL and LDL) in exchange for triglycerides. Inhibition of CETP is hypothesized to increase HDL-C levels and decrease LDL-C levels, a lipid profile associated with a reduced risk of atherosclerotic cardiovascular disease (ASCVD).[1][2] However, the clinical development of CETP inhibitors has been a tale of high-profile failures.
-
Torcetrapib: The development of torcetrapib was halted due to an increase in all-cause mortality and cardiovascular events.[3][4] Subsequent investigations revealed significant off-target effects, including increased blood pressure and aldosterone levels, which were independent of CETP inhibition.[5][6][7]
-
Dalcetrapib: The dal-OUTCOMES trial for dalcetrapib was terminated for futility, as it showed a lack of clinical efficacy in reducing cardiovascular events despite modestly increasing HDL-C.[3][8][9]
-
Anacetrapib: While anacetrapib demonstrated a modest reduction in major coronary events in the REVEAL trial, its development was not pursued for regulatory approval.[1][2] Concerns included its extremely long half-life and potential for tissue accumulation.[10]
These failures underscored that simply modulating HDL-C levels might not be sufficient and highlighted the critical importance of a clean safety profile and a well-defined mechanism of action. The concept of "resistance" to these early cetrapibs, therefore, is not a classic pharmacological resistance but rather a failure to demonstrate a favorable risk-benefit profile due to off-target toxicities, insufficient efficacy, or undesirable pharmacokinetic properties.
MK-8262: A "Best-in-Class" Approach to CETP Inhibition
MK-8262 was developed by Merck as a backup to anacetrapib with the goal of creating a CETP inhibitor with an improved safety and pharmacokinetic profile.[11][12] Preclinical and early clinical studies suggest that MK-8262 may possess "best-in-class" properties, potentially overcoming the limitations of its predecessors.[1][2]
Comparative Preclinical and Clinical Profile
While direct comparative efficacy data of MK-8262 in models specifically "resistant" to other cetrapibs is not publicly available due to its development status, a comparison of its known characteristics with those of other cetrapibs provides valuable insights.
| Feature | Torcetrapib | Dalcetrapib | Anacetrapib | MK-8262 |
| Primary Reason for Failure | Increased mortality due to off-target effects (↑ blood pressure, ↑ aldosterone)[3][4][6] | Lack of clinical efficacy[3][8][9] | Modest efficacy, very long half-life, tissue accumulation[1][2][10] | Development not prioritized over anacetrapib[11] |
| HDL-C Increase | Significant | Modest | Significant | Significant[1][2] |
| LDL-C Reduction | Moderate | Minimal | Moderate | Significant[1][2] |
| Off-Target Effects | Yes (Hypertension, Aldosterone increase)[5][6][7] | No significant off-target effects reported | Minimal off-target effects reported | Designed for improved safety profile[11][12] |
| Pharmacokinetics | N/A | Favorable | Very long half-life | Improved pharmacokinetic profile anticipated[11] |
Experimental Methodologies for Evaluating CETP Inhibitors
The evaluation of CETP inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and potential for off-target effects.
In Vitro CETP Inhibition Assay
Objective: To determine the in vitro potency of a compound in inhibiting CETP activity.
Protocol:
-
A fluorometric assay is commonly used, employing a donor particle (e.g., fluorescently labeled HDL) and an acceptor particle (e.g., VLDL).
-
Recombinant human CETP is incubated with the donor and acceptor particles in the presence of varying concentrations of the test compound (e.g., MK-8262) or a reference inhibitor.
-
The transfer of the fluorescently labeled cholesteryl ester from the donor to the acceptor particle is measured over time using a fluorescence plate reader.
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of CETP activity) is calculated from the dose-response curve.
Off-Target Liability Screening
Objective: To assess the potential of a CETP inhibitor to interact with other molecular targets, which could lead to adverse effects.
Protocol:
-
The test compound is screened against a panel of receptors, ion channels, enzymes, and transporters known to be associated with adverse drug reactions.
-
Binding assays (e.g., radioligand binding assays) or functional assays (e.g., enzymatic activity assays) are performed at a range of concentrations.
-
Significant inhibition or activation of any of these off-targets would warrant further investigation. For example, screening against the angiotensin II type 1 receptor and aldosterone synthase would be crucial to avoid the off-target effects seen with torcetrapib.
In Vivo Efficacy and Safety Assessment in Animal Models
Objective: To evaluate the lipid-modifying efficacy and safety of a CETP inhibitor in a relevant animal model.
Protocol:
-
Transgenic mice or rabbits expressing human CETP are often used, as wild-type rodents do not have CETP.[13][14]
-
Animals are administered the test compound (e.g., MK-8262) or vehicle control orally for a specified period.
-
Blood samples are collected at various time points to measure plasma lipid profiles (total cholesterol, HDL-C, LDL-C, triglycerides) and CETP activity.
-
Safety parameters such as blood pressure, heart rate, and clinical chemistry (e.g., electrolytes, liver enzymes) are monitored throughout the study.
-
At the end of the study, tissues can be collected for histopathological analysis and to assess for drug accumulation.
Visualizing the Path Forward for CETP Inhibition
The following diagrams illustrate the CETP pathway, a generalized workflow for evaluating CETP inhibitors, and the logical framework for developing a superior next-generation inhibitor like MK-8262.
Caption: The role of CETP in lipid metabolism and its inhibition by MK-8262.
Caption: A streamlined workflow for the preclinical and clinical evaluation of CETP inhibitors.
Caption: The logical framework for designing a next-generation CETP inhibitor like MK-8262.
Conclusion: A Cautiously Optimistic Future for CETP Inhibition
The saga of CETP inhibitors serves as a compelling case study in drug development, highlighting the complexities that extend beyond a simple mechanism of action. The failures of torcetrapib, dalcetrapib, and the limitations of anacetrapib have provided invaluable lessons, steering the field towards the development of more refined molecules. MK-8262, designed with the knowledge of these past shortcomings, represents a more targeted and potentially safer approach to CETP inhibition. While its clinical development was not prioritized, the preclinical and early clinical data for MK-8262 suggest a promising profile that could overcome the "resistance" or failures of its predecessors. Future research and clinical trials with next-generation CETP inhibitors will ultimately determine if this therapeutic strategy can finally deliver on its initial promise of reducing cardiovascular risk.
References
-
Hu, X., et al. (2008). The Off-Target Effects of Torcetrapib. Endocrinology, 149(11), 5349–5351. [Link]
-
Cannon, C. P., et al. (2010). Anacetrapib, a Novel CETP Inhibitor: Pursuing a New Approach to Cardiovascular Risk Reduction. Clinical Pharmacology & Therapeutics, 87(3), 340-343. [Link]
-
Alzheimer's Drug Discovery Foundation. (n.d.). CETP Inhibitors (Cetrapibs). [Link]
-
Weber, M., et al. (2021). Invention of MK-8262, a Cholesteryl Ester Transfer Protein (CETP) Inhibitor Backup to Anacetrapib with Best-in-Class Properties. Journal of Medicinal Chemistry, 64(18), 13215-13258. [Link]
-
Rader, D. J. (2017). The Trials and Tribulations of CETP Inhibitors. Circulation Research, 121(9), 1014-1016. [Link]
-
Nicholls, S. J., et al. (2020). The mystery of evacetrapib - why are CETP inhibitors failing? Expert Review of Cardiovascular Therapy, 18(3), 125-131. [Link]
-
Tall, A. R. (2007). The Failure of Torcetrapib. Arteriosclerosis, Thrombosis, and Vascular Biology, 27(2), 241-242. [Link]
-
Weber, M., et al. (2021). Invention of MK-8262, a Cholesteryl Ester Transfer Protein (CETP) Inhibitor Backup to Anacetrapib with Best-in-Class Properties. Semantic Scholar. [Link]
-
Bowman, L., et al. (2021). Long-term safety and efficacy of anacetrapib in patients with atherosclerotic vascular disease. European Heart Journal, 42(48), 4933-4943. [Link]
-
Rader, D. J. (2017). Trials and Tribulations of CETP Inhibitors. Circulation Research, 121(9), 1014-1016. [Link]
-
O'Riordan, M. (2017). Anacetrapib Finds (Modest) Success Where All Other CETP Inhibitors Failed. TCTMD. [Link]
-
Nicholls, S. J., et al. (2020). The mystery of evacetrapib - why are CETP inhibitors failing? Monash University. [Link]
-
Tardif, J. C., et al. (2015). Pharmacogenomic Determinants of the Cardiovascular Effects of Dalcetrapib. Circulation: Cardiovascular Genetics, 8(2), 372-382. [Link]
-
Krishna, R., et al. (2007). Effect of the cholesteryl ester transfer protein inhibitor, anacetrapib, on lipoproteins in patients with dyslipidaemia and on 24-h ambulatory blood pressure in healthy individuals: two double-blind, randomised placebo-controlled phase I studies. The Lancet, 370(9603), 1907-1914. [Link]
-
Gotto, A. M. Jr. (2011). Anacetrapib and dalcetrapib: two novel cholesteryl ester transfer protein inhibitors. The Annals of Pharmacotherapy, 45(1), 79-88. [Link]
-
Gutstein, D. E., et al. (2012). Model-Based Development of Anacetrapib, a Novel Cholesteryl Ester Transfer Protein Inhibitor. CPT: Pharmacometrics & Systems Pharmacology, 1(1), e10. [Link]
-
Ganjali, S., et al. (2017). Effect of Anacetrapib on Cholesterol Efflux Capacity: A Substudy of the DEFINE Trial. Journal of the American Heart Association, 6(12), e007373. [Link]
-
Tall, A. R. (2017). Trials and Tribulations of CETP Inhibitors. Circulation Research, 121(9), 1014-1016. [Link]
-
Cannon, C. P., et al. (2010). Defining the Safety of Anacetrapib, a CETP Inhibitor, in Patients at High Risk for Coronary Heart Disease. American Heart Journal, 160(4), 652-660.e2. [Link]
-
HPS-3/TIMI 55–REVEAL Collaborative Group. (2017). Effects of Anacetrapib in Patients with Atherosclerotic Vascular Disease. New England Journal of Medicine, 377(13), 1217-1227. [Link]
-
Ridker, P. M., et al. (2017). A Network Meta-Analysis of CETP Inhibitors. Journal of the American College of Cardiology, 70(23), 2899-2901. [Link]
-
Barter, P. J., et al. (2007). Effects of torcetrapib in patients at high risk for coronary events. New England Journal of Medicine, 357(21), 2109-2122. [Link]
-
Nicholls, S. J. (2024). CETP inhibition: Lessons from two decades of clinical trials. PACE-CME. [Link]
-
Tall, A. R. (2018). Clinical Pharmacokinetics and Pharmacodynamics of Dalcetrapib. Clinical Pharmacokinetics, 57(9), 1089-1097. [Link]
-
Schwartz, G. G., et al. (2012). Effects of dalcetrapib in patients with a recent acute coronary syndrome. New England Journal of Medicine, 367(22), 2089-2099. [Link]
-
Kastelein, J. J. P., et al. (2008). Cholesteryl Ester Transfer Protein Inhibitor Torcetrapib and Off-Target Toxicity. Circulation, 118(24), 2519-2521. [Link]
-
Ballantyne, C. M. (2024). Lipid Legends: CETP Inhibition with Dr. Christie Ballantyne. YouTube. [Link]
-
Forrest, M. J., et al. (2008). On- and off-target pharmacology of torcetrapib: current understanding and implications for the structure activity relationships (SAR), discovery and development of cholesteryl ester-transfer protein (CETP) inhibitors. British Journal of Pharmacology, 154(7), 1465-1479. [Link]
-
He, Y., et al. (2012). Clarifying off-target effects for torcetrapib using network pharmacology and reverse docking approach. BMC Systems Biology, 6, 153. [Link]
Sources
- 1. Invention of MK-8262, a Cholesteryl Ester Transfer Protein (CETP) Inhibitor Backup to Anacetrapib with Best-in-Class Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchmgt.monash.edu [researchmgt.monash.edu]
- 4. pace-cme.org [pace-cme.org]
- 5. On- and off-target pharmacology of torcetrapib: current understanding and implications for the structure activity relationships (SAR), discovery and development of cholesteryl ester-transfer protein (CETP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Clarifying off-target effects for torcetrapib using network pharmacology and reverse docking approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anacetrapib Finds (Modest) Success Where All Other CETP Inhibitors Failed | tctmd.com [tctmd.com]
- 9. ahajournals.org [ahajournals.org]
- 10. tandfonline.com [tandfonline.com]
- 11. alzdiscovery.org [alzdiscovery.org]
- 12. semanticscholar.org [semanticscholar.org]
- 13. The Trials and Tribulations of CETP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
Validating the HDL-C Increase from MK-8262 with Functional Assays
Executive Summary: The "Quality over Quantity" Paradigm
MK-8262 represents the next generation of Cholesteryl Ester Transfer Protein (CETP) inhibitors, developed to succeed anacetrapib by offering a superior pharmacokinetic profile without the extensive adipose tissue accumulation associated with its predecessor. While MK-8262 potently elevates HDL-C mass, the history of CETP inhibition (notably the failures of torcetrapib and evacetrapib) dictates that mass elevation alone is an insufficient biomarker for cardiovascular protection.
This guide outlines the critical functional assays required to validate that the HDL particles generated by MK-8262 are biologically active, specifically focusing on Reverse Cholesterol Transport (RCT) efficiency. We compare MK-8262 against historical alternatives and provide a rigorous experimental framework for validating its functional efficacy.
Mechanistic Landscape: Why Mass Function
CETP inhibition blocks the transfer of cholesteryl esters from HDL to apoB-containing lipoproteins (VLDL/LDL). While this drastically raises HDL-C levels, it risks creating "dysfunctional" large HDL particles that are lipid-rich but poor acceptors of cellular cholesterol.
Comparison of CETP Inhibitors
MK-8262 is distinct due to its dissociation rates and lipophilicity. The following table compares it with previous generation inhibitors to highlight why specific validation is needed.
| Feature | MK-8262 | Anacetrapib | Torcetrapib | Evacetrapib |
| Primary Mechanism | Potent CETP Inhibition | Potent CETP Inhibition | CETP Inhibition + Off-target | Potent CETP Inhibition |
| Half-Life ( | Moderate (No accumulation) | Extremely Long (>4 years) | Short | Short |
| Adipose Accumulation | Low | High (Lipophilic sink) | Low | Low |
| Off-Target Toxicity | Clean profile (to date) | None observed | High (Aldosterone/BP spike) | None observed |
| Validation Focus | Functional Efflux (CEC) | Long-term safety | Toxicity screening | Lack of efficacy |
Mechanism of Action Diagram
The following diagram illustrates the specific blockade point of MK-8262 and the resulting shift in lipoprotein composition.
Caption: MK-8262 inhibits the CETP-mediated transfer of cholesteryl esters to LDL, forcing clearance through the SR-BI hepatic pathway.
Core Protocol: Cholesterol Efflux Capacity (CEC)
The gold standard for validating MK-8262 is the Cholesterol Efflux Capacity (CEC) assay. This functional assay measures the ability of patient serum (post-MK-8262 treatment) to accept cholesterol from macrophages.
Why this protocol?
We utilize J774 macrophages stimulated with cAMP.[1][2] Unlike HepG2 or fibroblasts, J774 cells express high levels of ABCA1 when stimulated, mimicking the physiological "foam cell" efflux pathway that CETP inhibitors are hypothesized to enhance.
Step-by-Step Methodology
Phase 1: Cell Preparation
-
Seeding: Plate J774 mouse macrophages in 24-well plates at a density of
cells/well in DMEM supplemented with 10% FBS. -
Labeling (The Tracer): After 24 hours, switch to labeling media containing
-cholesterol (2 Ci/mL) and an ACAT inhibitor (e.g., Sandoz 58-035, 2 g/mL).-
Expert Insight: The ACAT inhibitor prevents the esterification of cholesterol inside the cell, keeping it in the "free" pool available for efflux.[2]
-
-
Equilibration: Incubate for 24 hours. Wash cells with PBS and switch to serum-free DMEM containing 0.2% BSA and 0.3 mM cAMP (to upregulate ABCA1) for 18 hours.
Phase 2: The Efflux Reaction (MK-8262 Validation)
-
Prepare Acceptors: Isolate apoB-depleted serum from subjects treated with MK-8262 (or controls).
-
Method: Precipitate apoB-containing lipoproteins (LDL/VLDL) using polyethylene glycol (PEG). The supernatant contains only HDL.
-
-
Incubation: Add the apoB-depleted serum (2.8% v/v) to the radiolabeled J774 cells.
-
Time Course: Incubate for 4 hours at 37°C.
-
Note: Do not exceed 6 hours; passive diffusion begins to confound the ABCA1-specific signal.
-
Phase 3: Quantification & Calculation[3]
-
Harvest: Collect the media (supernatant). Lyse the cells using 0.1 N NaOH.
-
Scintillation Counting: Measure radioactivity (CPM) in both the media and the cell lysate.
-
Calculation:
-
Normalization: To correct for inter-assay variability, normalize results against a pooled serum control included on every plate.
Advanced Validation: Pre- HDL Quantification
While CEC measures function, quantifying pre-
The Concern: If MK-8262 completely halts the remodeling of HDL, pre-
Protocol:
-
Technique: 2D Non-Denaturing Gradient Gel Electrophoresis (GGE) followed by anti-apoA-I immunoblotting.
-
Expected Result: A successful MK-8262 profile should show elevated
-HDL (mature) without a significant depletion of the pre- (nascent) subfraction, indicating a functional remodeling cycle is maintained.
Experimental Workflow Diagram
This diagram visualizes the complete validation pipeline, ensuring "Trustworthiness" by establishing a self-correcting feedback loop.
Caption: Parallel assay workflow to correlate MK-8262 induced HDL mass expansion with functional capacity.
References
-
Vachal, P., et al. (2021).[4] "Invention of MK-8262, a Cholesteryl Ester Transfer Protein (CETP) Inhibitor Backup to Anacetrapib with Best-in-Class Properties." Journal of Medicinal Chemistry. [Link][5]
-
HPS3/TIMI55–REVEAL Collaborative Group. (2017). "Effects of Anacetrapib in Patients with Atherosclerotic Vascular Disease." New England Journal of Medicine. [Link]
-
Rohatgi, A., et al. (2014). "HDL Cholesterol Efflux Capacity and Incident Cardiovascular Events." New England Journal of Medicine. [Link]
-
Sankaranarayanan, S., et al. (2011). "Effects of CETP inhibition on HDL transport and function." Future Lipidology. [Link]
-
Khera, A.V., et al. (2011). "Cholesterol Efflux Capacity, High-Density Lipoprotein Function, and Atherosclerosis."[1][6][7][8][9] New England Journal of Medicine. [Link]
Sources
- 1. ahajournals.org [ahajournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cholesteryl Ester Transfer Protein Inhibitors and Cardiovascular Outcomes: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are CETP inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacological Inhibition of CETP (Cholesteryl Ester Transfer Protein) Increases HDL (High-Density Lipoprotein) That Contains ApoC3 and Other HDL Subspecies Associated With Higher Risk of Coronary Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gertitashkomd.com [gertitashkomd.com]
A Researcher's Guide to the Reproducibility of MK-8262 Findings: A Comparative Analysis
Introduction: The Imperative of Reproducibility in Drug Discovery
MK-8262 and the CETP Hypothesis
MK-8262 is a next-generation inhibitor of Cholesteryl Ester Transfer Protein (CETP), a plasma protein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL). The inhibition of CETP is hypothesized to raise HDL cholesterol ("good cholesterol") and lower LDL cholesterol ("bad cholesterol"), thereby reducing the risk of atherosclerotic cardiovascular disease. MK-8262 was developed as a potential best-in-class molecule, building on the experiences with earlier CETP inhibitors.
The CETP Signaling Pathway and Mechanism of Inhibition
CETP plays a pivotal role in reverse cholesterol transport. By transferring cholesteryl esters from HDL to LDL and VLDL, it influences the levels and composition of these lipoproteins. Inhibition of CETP is intended to disrupt this process, leading to an increase in HDL-C and a decrease in LDL-C.
Caption: Experimental workflow for the in vitro CETP activity assay.
Quantification of HDL and LDL/VLDL Cholesterol in Preclinical Plasma Samples
This protocol describes a common method for separating and quantifying cholesterol in different lipoprotein fractions from animal plasma, often used to assess the in vivo efficacy of CETP inhibitors.
Materials:
-
Animal plasma (e.g., from mice or hamsters treated with a CETP inhibitor) collected in EDTA tubes
-
Precipitating reagent (e.g., phosphotungstic acid/magnesium chloride or dextran sulfate/magnesium chloride)
-
Saline solution (0.9% NaCl)
-
Cholesterol quantification kit (enzymatic, colorimetric, or fluorometric)
-
Microcentrifuge
-
Spectrophotometer or fluorometer
Procedure:
-
Total Cholesterol Measurement:
-
Use a small aliquot of the plasma sample to determine the total cholesterol concentration using a commercial cholesterol quantification kit according to the manufacturer's instructions.
-
-
HDL Cholesterol Measurement:
-
In a microcentrifuge tube, mix a defined volume of plasma with the precipitating reagent. This reagent selectively precipitates apolipoprotein B-containing lipoproteins (LDL and VLDL).
-
Incubate at room temperature for 10-15 minutes.
-
Centrifuge at a specified speed (e.g., 2000 x g) for 10-20 minutes to pellet the precipitated lipoproteins.
-
Carefully collect the supernatant, which contains the HDL fraction.
-
Measure the cholesterol concentration in the supernatant using the same cholesterol quantification kit. This value represents the HDL cholesterol (HDL-C).
-
-
LDL/VLDL Cholesterol Calculation (Friedewald Equation - for human samples, adapted for preclinical where appropriate):
-
For many preclinical models, direct measurement of LDL-C after precipitation or separation by chromatography is preferred. However, an estimation can sometimes be made.
-
Measure the triglyceride (TG) concentration in the plasma using a specific kit.
-
Calculate VLDL cholesterol (VLDL-C) as TG/5 (for mg/dL). This is a less accurate estimation in non-fasting animals or those with very high triglycerides.
-
Calculate LDL cholesterol (LDL-C) using the formula: LDL-C = Total Cholesterol - HDL-C - VLDL-C.
-
-
Data Analysis:
-
Compare the levels of total cholesterol, HDL-C, and LDL-C between vehicle-treated and CETP inhibitor-treated animals.
-
Caption: Workflow for HDL and LDL/VLDL cholesterol quantification.
Discussion: Navigating the Challenges of Reproducibility
The story of CETP inhibitors is a salient case study in the challenges of drug development and, by extension, the importance of reproducibility. The failure of torcetrapib due to off-target toxicities, despite promising on-target effects, underscores the necessity of comprehensive preclinical safety and pharmacology studies that are robust and reproducible. [2]The subsequent development of anacetrapib and dalcetrapib, with their varying efficacy and pharmacokinetic profiles, further highlights the subtleties within a drug class that can only be elucidated through rigorous and repeated experimentation. [3][4] For a compound like MK-8262, the absence of publicly available, independent replication studies makes a definitive statement on the reproducibility of its initial findings challenging. However, by understanding the methodologies employed in its discovery and characterization, and by comparing its profile to that of its predecessors, researchers can make more informed judgments. The detailed protocols provided in this guide are intended to empower researchers to conduct their own assessments and contribute to the body of knowledge surrounding CETP inhibition.
Key considerations for ensuring reproducibility in your own research include:
-
Detailed Documentation: Maintain meticulous records of all experimental parameters, including reagent lot numbers, instrument settings, and any deviations from the protocol.
-
Use of Controls: Always include appropriate positive and negative controls to validate assay performance.
-
Transparency: Be prepared to share detailed protocols and raw data to allow for independent verification.
Conclusion
While a direct comparative guide on the reproducibility of MK-8262 is limited by the availability of public data, a thorough understanding of its mechanism of action, a comparative analysis with other CETP inhibitors, and a commitment to rigorous experimental methodology provide a strong framework for evaluating its potential. The ultimate test of reproducibility lies in the collective efforts of the scientific community to independently verify and build upon published findings. This guide serves as a resource to facilitate that process for researchers in the field of lipid metabolism and cardiovascular drug discovery.
References
- Torcetrapib - Grokipedia. (n.d.).
-
Cholesteryl ester transfer protein (CETP) inhibitors - The British Journal of Cardiology. (n.d.). Retrieved January 30, 2026, from [Link]
-
What are CETP inhibitors and how do they work? (2024, June 21). Patsnap. Retrieved January 30, 2026, from [Link]
-
Anacetrapib and dalcetrapib: two novel cholesteryl ester transfer protein inhibitors. (2011, January 4). PubMed. Retrieved January 30, 2026, from [Link]
-
Cholesteryl ester transfer protein inhibitors: from high-density lipoprotein cholesterol to low-density lipoprotein cholesterol lowering agents? (n.d.). Oxford Academic. Retrieved January 30, 2026, from [Link]
-
CETP inhibition enhances monocyte activation and bacterial clearance and reduces streptococcus pneumonia–associated mortality in mice. (2024, April 22). JCI Insight. Retrieved January 30, 2026, from [Link]
-
Cholesteryl ester transfer protein and its inhibitors. (n.d.). PubMed Central (PMC). Retrieved January 30, 2026, from [Link]
-
A Guide to Reproducibility in Preclinical Research. (n.d.). PubMed Central (PMC). Retrieved January 30, 2026, from [Link]
-
Cholesteryl ester transfer protein. (n.d.). In Wikipedia. Retrieved January 30, 2026, from [Link]
-
S1E2 | Lipid Legends: CETP Inhibition with Dr. Christie Ballantyne. (2024, November 18). YouTube. Retrieved January 30, 2026, from [Link]
-
How Anacetrapib Inhibits the Activity of the Cholesteryl Ester Transfer Protein? Perspective through Atomistic Simulations. (2014, November 20). PubMed Central (PMC). Retrieved January 30, 2026, from [Link]
-
Enhancing Reproducibility in Drug Development Research. (2024, January 11). Center for Open Science. Retrieved January 30, 2026, from [Link]
-
The Trials and Tribulations of CETP Inhibitors. (n.d.). PubMed Central (PMC). Retrieved January 30, 2026, from [Link]
-
The cholesteryl ester transfer protein (CETP) raises cholesterol levels in the brain. (n.d.). PubMed Central (PMC). Retrieved January 30, 2026, from [Link]
-
Anacetrapib, a New CETP Inhibitor: The New Tool for the Management of Dyslipidemias? (2017, September 29). MDPI. Retrieved January 30, 2026, from [Link]
-
Clinical Pharmacokinetics and Pharmacodynamics of Dalcetrapib. (2018, May 5). PubMed Central (PMC). Retrieved January 30, 2026, from [Link]
-
Replication crisis. (n.d.). In Wikipedia. Retrieved January 30, 2026, from [Link]
Sources
Benchmarking MK-8262: The "Clean" Anacetrapib vs. Next-Gen Obicetrapib
Topic: Benchmarking MK-8262 against the latest generation of CETP inhibitors Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
The landscape of Cholesteryl Ester Transfer Protein (CETP) inhibition has evolved from the safety failures of Torcetrapib to the pharmacokinetic (PK) complexities of Anacetrapib.[1] MK-8262 , a "backup" candidate developed by Merck, represents a pivotal engineering milestone: it retains the structural efficacy of Anacetrapib while eliminating its critical flaw—adipose tissue accumulation.
However, the field has since advanced to a "Third Generation" of inhibitors, led by Obicetrapib (TA-8995) . This guide benchmarks MK-8262 against Obicetrapib, demonstrating that while MK-8262 successfully solved the lipophilicity crisis of the second generation, Obicetrapib has superseded it through superior potency and low-volume dosing.
Mechanistic Grounding: The CETP Inhibition Pathway
To understand the benchmark, one must first visualize the target mechanism. CETP facilitates the heteroexchange of cholesteryl esters (CE) from HDL to ApoB-containing lipoproteins (VLDL/LDL) in exchange for triglycerides (TG).[2]
Inhibition Goal: Block this transfer to elevate HDL-C and, more importantly, reduce the cholesterol burden of atherogenic LDL particles.
Figure 1: The CETP mechanism. Inhibitors bind to the hydrophobic tunnel of CETP, preventing the shuttle of cholesteryl esters from HDL to LDL.
The "Adipose Problem": Why MK-8262 Exists
The primary benchmark for MK-8262 is not just potency, but lipophilicity .
-
The Predecessor (Anacetrapib): Highly lipophilic (LogP > 6). It accumulated in adipose tissue, resulting in a terminal half-life of years. This made reversibility impossible in the event of toxicity.
-
The Solution (MK-8262): Merck engineered MK-8262 as a bistrifluoromethyl analogue. It maintains the binding mode of Anacetrapib but significantly lowers lipophilicity (LogD ~5.3), resulting in a manageable half-life (~120 hours) with no adipose accumulation .
Head-to-Head Benchmark: MK-8262 vs. Obicetrapib
While MK-8262 solved the safety issues of the previous generation, Obicetrapib (the current market leader in development) offers a massive leap in potency.
Quantitative Comparison Matrix
| Feature | MK-8262 (The "Clean" Backup) | Obicetrapib (Latest Gen / TA-8995) | Anacetrapib (Historical Ref) |
| Developer | Merck (Discontinued) | NewAmsterdam Pharma | Merck (Discontinued) |
| IC50 (In Vitro) | 53 nM [1] | ~1.0 nM [2] | 15 nM |
| Daily Dose | ~10 - 100 mg | 5 - 10 mg | 100 mg |
| LDL-C Reduction | ~30-40% (Est.) | 45 - 51% [3] | 17 - 40% |
| HDL-C Increase | Significant | 165% | 104% |
| Terminal Half-Life | ~120 Hours (5 Days) | 130-150 Hours | > 4 Years (Adipose) |
| Adipose Accumulation | No | No | Yes (Severe) |
| Structure | Bistrifluoromethyl analogue | Polar, optimized binding | Oxazolidinone core |
Analysis:
-
Potency Gap: Obicetrapib is roughly 50x more potent than MK-8262 (IC50 1 nM vs 53 nM). This allows for a drastically lower daily dose (5-10 mg vs ~100 mg), reducing the metabolic burden on the liver.
-
Efficacy: Both compounds effectively lower LDL-C and raise HDL-C without the blood pressure spikes seen in Torcetrapib.[2] However, Obicetrapib achieves deeper LDL-C reductions (up to 51% monotherapy) compared to the Anacetrapib/MK-8262 class.
Experimental Protocols for Benchmarking
To validate these differences in a lab setting, the following protocols are recommended. These focus on ex vivo activity, which is more predictive of clinical efficacy than simple recombinant assays.
Protocol A: Ex Vivo Plasma CETP Activity Assay (Fluorometric)
This assay measures the transfer of fluorescently labeled cholesteryl esters from donor particles to acceptor particles in the presence of the inhibitor.
-
Reagent Prep:
-
Donor: Recombinant HDL containing BODIPY-CE (fluorescent).
-
Acceptor: Biotinylated LDL or VLDL surrogates.
-
Source Plasma: Human plasma (EDTA-treated) containing endogenous CETP.
-
-
Inhibitor Dilution:
-
Prepare serial dilutions of MK-8262 and Obicetrapib in DMSO.
-
Final DMSO concentration in assay must be <1% to avoid denaturing CETP.
-
-
Incubation:
-
Mix 4 µL of diluted inhibitor with 196 µL of diluted plasma (1:40 in assay buffer).
-
Add Donor/Acceptor mix.
-
Incubate at 37°C for 3-6 hours (CETP is temperature sensitive).
-
-
Readout:
-
Measure fluorescence intensity (Ex: 465 nm, Em: 535 nm).
-
Logic: In the absence of inhibitor, CETP transfers BODIPY-CE from Donor (unquenched) to Acceptor (quenched or separated). Inhibition retains fluorescence in the Donor fraction.
-
-
Calculation:
-
Plot % Inhibition vs. Log[Concentration].
-
Derive IC50 using a 4-parameter logistic fit.
-
Protocol B: Lipophilicity & Adipose Binding Risk Assessment
To verify the "clean" profile of MK-8262 vs. Anacetrapib.
-
LogD Determination:
-
Use Shake-Flask method at pH 7.4 (Octanol/Buffer).
-
Target: MK-8262 should show LogD < 5.5. Anacetrapib will be > 6.0.
-
-
Microsomal Stability (Metabolic Clearance):
-
Incubate compounds with liver microsomes + NADPH.
-
MK-8262 should show moderate intrinsic clearance (
), whereas Anacetrapib shows very low clearance (contributing to accumulation).
-
Visualizing the Development Pipeline
The following diagram illustrates the logical progression of CETP inhibitors, highlighting where MK-8262 fits as a "Correction" rather than a "Breakthrough."
Figure 2: Evolutionary tree of CETP inhibitors. MK-8262 served as the chemical correction to Anacetrapib before Obicetrapib established dominance.
Conclusion
For researchers benchmarking CETP inhibitors, MK-8262 serves as an excellent reference standard for a "clean" lipophilic inhibitor. It demonstrates that CETP can be inhibited without the off-target toxicity of Torcetrapib or the tissue retention of Anacetrapib.
However, in a drug development context, Obicetrapib is the superior agent. Its nanomolar potency allows for low-milligram dosing, maximizing the therapeutic window and minimizing xenobiotic load. Any new CETP inhibitor program must now benchmark against Obicetrapib's IC50 (<5 nM) and LDL-lowering efficacy (>45%) to be considered competitive.
References
-
Vachal, P., et al. (2021).[3] "Invention of MK-8262, a Cholesteryl Ester Transfer Protein (CETP) Inhibitor Backup to Anacetrapib with Best-in-Class Properties." Journal of Medicinal Chemistry. Link
-
Nicholls, S. J., et al. (2022).[4] "Lipid lowering effects of the CETP inhibitor obicetrapib in combination with high-intensity statins: a randomized phase 2 trial." Nature Medicine. Link
-
NewAmsterdam Pharma. (2024).[5] "Obicetrapib Phase 2 ROSE2 Trial Results." Clinical Trials Data. Link
-
MedChemExpress. "MK-8262 Product Datasheet." Link
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Anacetrapib - Treatment for Atherosclerosis - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Obicetrapib exhibits favorable physiochemical and pharmacokinetic properties compared to previous cholesteryl ester transfer protein inhibitors: An integrated summary of results from non‐human primate studies and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Obicetrapib holds potential to become first CETP inhibitor to advance to clinical practice - Clinical Trials Arena [clinicaltrialsarena.com]
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of MK-8262
Executive Summary & Compound Profile
MK-8262 is a potent Cholesteryl Ester Transfer Protein (CETP) inhibitor.[1][2][3][4] While developed to improve cardiovascular outcomes by modulating HDL/LDL levels, its biological stability and potency necessitate strict containment and specific disposal procedures.[1][2]
Unlike common reagents, MK-8262 is an Investigational Medicinal Product (IMP) .[1][2] In the absence of a commodity Safety Data Sheet (SDS), researchers must apply the Precautionary Principle , treating the substance as a High Potency Active Pharmaceutical Ingredient (HPAPI) until proven otherwise.[2]
Physiochemical Properties Relevant to Disposal
| Property | Characteristic | Operational Implication |
| Pharmacological Class | CETP Inhibitor | Potent biological activity; potential endocrine/metabolic disruptor in environmental systems.[1][2] |
| Solubility | Highly Lipophilic (Hydrophobic) | Do not use water for spill cleanup. Use organic solvents (Ethanol/Acetone).[1][2] |
| Stability | High Metabolic Stability | Persistent in environment. Landfill disposal is strictly prohibited to prevent groundwater leaching.[1][2] |
| Physical State | Solid (Crystalline Powder) | High risk of aerosolization during weighing/transfer.[1][2] |
Risk Assessment & Waste Categorization
Proper categorization is the foundation of regulatory compliance.[2] MK-8262 is not specifically listed on the EPA’s P-list (acutely toxic) or U-list (toxic).[1][2] However, it must be managed as Non-RCRA Regulated Hazardous Pharmaceutical Waste .[1][2]
-
Federal Status (USA): Non-RCRA (unless mixed with hazardous solvents).[1][2]
-
Best Practice: Incineration is the only acceptable disposal method to ensure complete thermal destruction of the active moiety.
-
Ecological Risk: Due to its lipophilicity, MK-8262 poses a risk of bioaccumulation in aquatic life if released into wastewater systems.[1][2]
Personal Protective Equipment (PPE) – The First Line of Defense
Handling MK-8262 requires preventing both occupational exposure and cross-contamination.[1][2]
-
Respiratory: Handling open powder requires a Class II Biological Safety Cabinet (BSC) or a chemical fume hood.[1][2] If engineering controls are unavailable, an N95 or P100 respirator is mandatory.[1][2]
-
Body: Tyvek® lab coat or disposable gown with elastic cuffs to prevent powder migration up the sleeves.[1][2]
Step-by-Step Disposal Protocol
A. Solid Waste (Stock Powder & Contaminated Solids)[1][2]
-
Scope: Expired API, weigh boats, contaminated gloves, and paper towels.[2]
-
Protocol:
-
Primary Containment: Place waste immediately into a clear polyethylene bag (4 mil). Seal with tape or zip-tie.[1][2]
-
Secondary Containment: Place the sealed bag into a rigid, puncture-resistant Black Container (RCRA Hazardous / Pharmaceutical Waste) or Yellow Container (Trace Chemotherapy/Incineration Only), depending on your facility's color-coding for incineration streams.
-
Labeling: Affix a label reading: "Non-RCRA Pharmaceutical Waste – Incineration Only. Contains: MK-8262."[1][2][3][4][5]
-
Disposal: Hand off to EHS for high-temperature incineration (>1000°C).
-
B. Liquid Waste (Stock Solutions)[1][2]
-
Scope: MK-8262 dissolved in DMSO, Ethanol, or other solvents.[1][2]
-
Protocol:
-
Collection: Collect in a dedicated "Organic Solvent Waste" carboy.
-
Compatibility Check: Ensure the solvent stream is compatible (e.g., do not mix oxidizing acids with organic solvents).[1][2]
-
Labeling: List "MK-8262" as a constituent on the hazardous waste tag, even if present in trace amounts (<1%). This alerts the disposal vendor to the presence of bioactive organics.
C. Empty Containers (Trace Residue)[1][2]
-
Definition: A container is "RCRA Empty" if less than 3% of the total volume remains.[2]
-
Protocol:
-
Triple rinse the container with a suitable solvent (Ethanol or Acetone).[1][2]
-
Crucial Step: Collect the rinsate as Liquid Waste (see Section B).[1][2] Do not pour rinsate down the sink.[1][2]
-
Deface the label on the empty bottle and dispose of the bottle in the Solid Waste (Incineration) stream, not general trash/glass recycling.[2]
-
Visual Workflow: Waste Stream Decision Tree
Figure 1: Decision tree for segregating MK-8262 waste streams to ensure environmental compliance.
Emergency Response: Spill Management
Because MK-8262 is lipophilic, standard aqueous cleanup is ineffective and may spread the contamination.[1][2]
-
Evacuate & Alert: If the spill involves >100mg of powder outside a hood, evacuate the immediate area to allow aerosols to settle (15 mins).
-
PPE Up: Don double nitrile gloves, lab coat, and N95/P100 respirator.[1][2]
-
Containment:
-
Decontamination: Wipe the surface 3 times with Ethanol (70%) or Acetone .[1][2] This solubilizes the lipophilic compound for removal.[1][2]
-
Disposal: All cleanup materials (pads, towels, gloves) must go into the Solid Waste (Incineration) stream.[1][2]
References
-
United States Environmental Protection Agency (EPA). Management of Hazardous Waste Pharmaceuticals.[1][2][6][7] Resource Conservation and Recovery Act (RCRA).[1][2][6] Retrieved from: [Link][1][2]
-
Vachal, P., et al. (2021).[1][2][3] Invention of MK-8262, a Cholesteryl Ester Transfer Protein (CETP) Inhibitor Backup to Anacetrapib with Best-in-Class Properties.[1][2][3][4] Journal of Medicinal Chemistry.[1][2][3][4] Retrieved from: [Link][1][2][3][4]
-
Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs.[1][2] Retrieved from: [Link][1][2]
Sources
- 1. Dalcetrapib | C23H35NO2S | CID 6918540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Torcetrapib | C26H25F9N2O4 | CID 159325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Invention of MK-8262, a Cholesteryl Ester Transfer Protein (CETP) Inhibitor Backup to Anacetrapib with Best-in-Class Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 7. eCFR :: 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals [ecfr.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
